Rhodium tris(2-ethylhexanoate)
Description
Properties
CAS No. |
20845-92-5 |
|---|---|
Molecular Formula |
C24H48O6Rh |
Molecular Weight |
535.5 g/mol |
IUPAC Name |
tris(2-ethylhexanoic acid);rhodium |
InChI |
InChI=1S/3C8H16O2.Rh/c3*1-3-5-6-7(4-2)8(9)10;/h3*7H,3-6H2,1-2H3,(H,9,10); |
InChI Key |
AIXGCMDNUKLPSK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Rh+3] |
Other CAS No. |
20845-92-5 |
Pictograms |
Irritant; Health Hazard |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Physical Properties of Rhodium tris(2-ethylhexanoate)
Executive Summary
Rhodium tris(2-ethylhexanoate), a key organometallic compound, serves as a highly efficient and versatile catalyst precursor in critical industrial processes, including hydroformylation and hydrosilylation.[1] Its efficacy is intrinsically linked to its distinct physical properties, which govern its solubility, stability, and reactivity in various reaction media. This guide provides a comprehensive examination of these properties, offering researchers, scientists, and drug development professionals the technical insights necessary for optimizing its application. We will delve into its chemical identity, macroscopic and thermophysical characteristics, and spectroscopic signature, providing a practical framework for its use and quality assessment.
Chemical Identity and Structure
Precise identification is the foundation of all chemical research. Rhodium tris(2-ethylhexanoate) is known by several synonyms, including Rhodium(III) 2-ethylhexanoate and Rhodium octoate.[2] Its unambiguous identifiers are crucial for database searches and regulatory compliance.
Key Identifiers:
The molecular structure consists of a central Rhodium(III) ion coordinated by three 2-ethylhexanoate ligands. These long, branched alkyl chains are pivotal, creating a lipophilic exterior that dictates the compound's solubility and utility in non-aqueous systems.
Caption: Coordination sphere of Rhodium tris(2-ethylhexanoate).
Macroscopic and Thermophysical Properties
The bulk properties of a catalyst precursor are critical for its practical handling, storage, and deployment in a reaction. While the pure compound is a solid, it is most commonly supplied and utilized as a solution, which influences its application properties.[1][2]
| Property | Value | Significance & Expert Insights | Source(s) |
| Appearance | Solid (pure); Reddish-brown solution | The reddish-brown color is characteristic of the Rh(III) oxidation state. A distinct green color would indicate the presence of the dimeric Rh(II) counterpart, a critical impurity.[1] | [1],[3],[2] |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., 2-ethylhexanol) | This is the most crucial physical property for its role in homogeneous catalysis. The organic solubility, driven by the ethylhexanoate ligands, ensures miscibility with organic substrates, maximizing catalyst-reactant interaction. | [1],[2] |
| Melting Point | Not available (N/A) | The absence of a defined melting point in technical data sheets suggests the compound likely decomposes upon heating.[2][7] This is typical for complex organometallics and underscores the need for controlled temperature management in reactions. | [2],[7] |
| Boiling Point | ~228°C at 760 mmHg | This value is reported by some suppliers but should be treated with caution as it may correspond to the solvent or decomposition onset.[7] Thermal stability studies (e.g., TGA) would be required for definitive characterization. | [7] |
| Storage | Store under inert gas (Nitrogen, Argon) at 2-8°C | Recommended storage conditions indicate potential sensitivity to air (oxidation) or moisture (hydrolysis), which could degrade its catalytic activity over time.[7] | [7] |
Spectroscopic Characterization: A Tool for Quality Control
While comprehensive characterization involves techniques like NMR and IR spectroscopy, UV-Visible (UV-Vis) spectroscopy serves as a rapid and powerful tool for routine quality control in a research or industrial setting. Its primary utility is in confirming the oxidation state of the rhodium center and detecting impurities.
Expert Insight: The most common and catalytically distinct impurity is the green-colored Rhodium(II) 2-ethylhexanoate dimer.[1] This species can arise from incomplete synthesis or degradation. Fortunately, the Rh(II) dimer possesses a characteristic absorption band in the visible spectrum (~597 nm) that is absent in the Rh(III) species. A clean UV-Vis spectrum in this region is a strong indicator of high-purity Rhodium tris(2-ethylhexanoate).
Self-Validating Protocol for UV-Vis Analysis
This protocol is designed to reliably assess the purity of a Rhodium tris(2-ethylhexanoate) solution.
Objective: To verify the absence of the Rh(II) dimeric impurity.
Methodology:
-
Solvent Selection: Choose a UV-transparent organic solvent in which the sample is fully soluble, such as hexane or the 2-ethylhexanol solvent it is supplied in.
-
Sample Preparation: Prepare a dilute solution of the Rhodium tris(2-ethylhexanoate) sample. The concentration should be adjusted to yield an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).
-
Blank Correction: Use the pure solvent as a blank to zero the spectrophotometer. This is a critical step to subtract the absorbance of the solvent and cuvette, ensuring that the resulting spectrum is solely from the rhodium complex.
-
Spectral Acquisition: Scan the sample from the UV to the visible region (e.g., 300 nm to 800 nm).
-
Data Analysis: Examine the spectrum for a significant absorption peak around 597 nm. The absence of this peak confirms the material is substantially free of the Rh(II) impurity.
Caption: Experimental workflow for UV-Vis purity validation.
The Role of Physical Properties in Catalytic Applications
The physical properties of Rhodium tris(2-ethylhexanoate) are not mere data points; they are direct enablers of its catalytic function.
-
High Organic Solubility: As a catalyst for hydroformylation (oxo process) and hydrosilylation, it operates in a single phase with nonpolar reactants like olefins and silanes.[1] Its solubility ensures a high concentration of active catalytic species at the molecular level, leading to efficient reaction rates.
-
Thermal Stability (Inferred): While it lacks a distinct melting point, its utility in reactions that often require elevated temperatures implies reasonable thermal stability under reaction conditions, particularly when stabilized by other ligands in the catalytic cycle.
-
Air Stability: The Rh(III) oxidation state is relatively stable in air, making the compound easier to handle than more sensitive, lower-oxidation-state rhodium precursors.[3] This robustness is a significant advantage in industrial settings.
Conclusion
Rhodium tris(2-ethylhexanoate) is a compound whose physical characteristics are perfectly tailored for its role as a premier catalyst precursor in homogeneous catalysis. Its high solubility in organic media, coupled with its relative stability, provides a reliable and effective source of rhodium for critical chemical transformations. For the researcher and development professional, a thorough understanding of these properties—from its fundamental identifiers to its spectroscopic signature—is essential for ensuring purity, optimizing reaction conditions, and achieving reproducible, high-yield results.
References
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PubChem. (n.d.). Hexanoic acid, 2-ethyl-, rhodium(3+) salt (3:1). Retrieved from [Link]
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Johnson Matthey. (n.d.). Rh 2EH rhodium 2 ethyl hexanoate. Retrieved from [Link]
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American Elements. (n.d.). Rhodium 2-Ethylhexanoate. Retrieved from [Link]
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LookChem. (n.d.). Cas 20845-92-5,Rhodium tris(2-ethylhexanoate). Retrieved from [Link]
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Introduction: The Strategic Role of Rhodium(III) 2-Ethylhexanoate in Modern Synthesis
An In-Depth Technical Guide to Rhodium(III) 2-Ethylhexanoate (CAS 20845-92-5)
For Researchers, Scientists, and Drug Development Professionals
Rhodium(III) 2-ethylhexanoate (CAS No. 20845-92-5), often abbreviated as Rh(III) 2-EH, is a highly versatile and industrially significant organorhodium compound. While researchers in drug development may be more familiar with rhodium's role in asymmetric hydrogenation, the utility of its carboxylate complexes as robust catalyst precursors is paramount in large-scale and process chemistry. This compound serves as a valuable, organic-soluble source of rhodium, primarily utilized as a pre-catalyst for critical carbon-carbon and carbon-heteroatom bond-forming reactions, most notably hydroformylation (the oxo process) and hydrosilylation.[1]
Its molecular structure consists of a central rhodium(III) ion coordinated to three 2-ethylhexanoate ligands. This lipophilic nature imparts excellent solubility in non-polar organic solvents, a crucial property for homogeneous catalysis.[2][3] Unlike many other organometallic catalysts, solutions of Rh(III) 2-EH exhibit high stability, resistance to catalyst poisons, and consistently high catalytic activity, making it a preferred choice for demanding industrial applications where process reliability is key.[1] This guide provides a comprehensive technical overview of its properties, synthesis, catalytic mechanisms, and practical applications for the modern research and development scientist.
Section 1: Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical properties of a catalyst precursor is fundamental to its effective application and the development of robust, reproducible reaction protocols.
Key Physicochemical Properties
Rhodium(III) 2-ethylhexanoate is typically supplied as a reddish-brown solid or, more commonly, as a solution in 2-ethylhexanoic acid or 2-ethylhexanol.[1] Its key properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 20845-92-5 | [4] |
| Molecular Formula | C₂₄H₄₅O₆Rh | [4] |
| Molecular Weight | 532.52 g/mol | [2] |
| Appearance | Reddish-brown solid or solution | [1] |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., 2-ethylhexanol, hydrocarbons) | [2][3] |
Note: Specific values for melting and boiling points are often not reported as the material is typically used as a solution and may decompose at high temperatures.
Spectroscopic Characterization: A System of Self-Validation
Spectroscopic analysis is critical not only for initial identification but also for validating the purity and oxidation state of the rhodium center, which directly impacts catalytic performance.
-
FT-IR Spectroscopy: Infrared spectroscopy is a primary tool for confirming the successful coordination of the 2-ethylhexanoate ligand. The key diagnostic feature is the disappearance of the sharp carbonyl (C=O) stretch of the free carboxylic acid (typically around 1700 cm⁻¹) and the appearance of two new bands: the asymmetric carboxylate stretch (νₐₛ(COO⁻)) and the symmetric stretch (νₛ(COO⁻)). The positions of these bands are indicative of the coordination mode. For Rh(III) 2-EH and related complexes, these are typically observed around 1550 cm⁻¹ and 1415 cm⁻¹, respectively.[5]
-
UV-Vis Spectroscopy: A crucial quality control metric for this compound is confirming the absence of its rhodium(II) counterpart, the green-colored dimeric Rh₂(2-EH)₄. UV-Vis spectroscopy is the ideal tool for this validation. The Rh(II) dimer exhibits a characteristic absorption band at approximately 597 nm. High-purity Rh(III) 2-EH solutions, suitable for catalysis, should show a negligible absorbance at this wavelength, ensuring the correct oxidation state of the pre-catalyst.[5][6]
-
¹H NMR Spectroscopy: While the paramagnetic nature of some rhodium species can complicate NMR, ¹H NMR is effectively used to analyze the organic ligand environment of this diamagnetic d⁶ Rh(III) complex. The spectrum confirms the structure of the 2-ethylhexanoate chains and, most importantly, verifies the absence of the acidic proton of the free carboxylic acid (which would appear as a very broad singlet far downfield), thereby confirming complete salt formation and coordination to the rhodium center.[5]
Section 2: Synthesis and Quality Control
The industrial synthesis of Rh(III) 2-EH is a well-refined process designed for scalability, high yield, and exceptional purity. The methodology is instructive for understanding the factors that ensure a high-quality catalyst precursor.
Core Synthesis: Aqueous Metathesis and Extraction
The most common and scalable synthetic route involves a salt metathesis reaction between a water-soluble rhodium(III) salt and an alkali metal salt of 2-ethylhexanoic acid.[1]
Key Precursors:
-
Rhodium Source: Typically Rhodium(III) chloride hydrate (RhCl₃·xH₂O) or Rhodium(III) nitrate (Rh(NO₃)₃).[1]
-
Ligand Source: Sodium 2-ethylhexanoate, prepared in situ by neutralizing 2-ethylhexanoic acid with sodium hydroxide.
The process is carried out in an aqueous medium. The rhodium salt solution is added to the aqueous solution of sodium 2-ethylhexanoate, and the mixture is heated (e.g., to 85-95°C) for several hours. The water-insoluble Rh(III) 2-EH precipitates or forms an oily layer, which is then extracted into a water-immiscible organic solvent, such as 2-ethylhexanol.[1]
Causality Behind Experimental Choices:
-
Choice of Precursor: Using Rh(NO₃)₃ as a precursor can be advantageous as it avoids chloride contamination. Chloride ions are known to be corrosive and can act as inhibitors or poisons in certain catalytic systems, particularly hydroformylation.[1]
-
Stoichiometry: An excess of the 2-ethylhexanoate ligand is used to ensure the complete conversion of the rhodium salt.
-
Extraction: The liquid-liquid extraction is the primary purification step. It efficiently separates the organic-soluble rhodium product from inorganic byproducts (NaCl or NaNO₃), which remain in the aqueous phase. This step is critical for achieving the low sodium and chloride content required for a high-purity catalyst.[1][7]
-
Yield and Purity: This method consistently produces Rh(III) 2-EH solutions with yields exceeding 99% (relative to the rhodium used) and with minimal contamination from sodium, chloride, or Rh(II) species.[1][6][7]
-
Caption: General workflow for the synthesis of Rh(III) 2-ethylhexanoate. */ end_dot
Section 3: Catalytic Applications and Mechanistic Insights
Rh(III) 2-EH is a pre-catalyst, meaning it is converted in situ under reaction conditions into the catalytically active species. This is typically a rhodium(I) hydride complex, formed by reduction of the Rh(III) center in the presence of a reducing agent (H₂, silanes) and ligands (CO, phosphines).
Application 1: Hydroformylation (Oxo Process)
Hydroformylation is a large-scale industrial process that converts alkenes into aldehydes using synthesis gas (a mixture of CO and H₂). These aldehydes are vital intermediates for producing alcohols, esters, and other bulk chemicals.
The active catalyst is generally considered to be a rhodium(I) hydridocarbonyl species, such as HRh(CO)L₂ (where L is a ligand, often a phosphine).[8][9] The Rh(III) 2-EH is reduced in situ by H₂ to form the active Rh(I) species. The catalytic cycle, based on the widely accepted Heck-Breslow mechanism, proceeds as follows:
-
Olefin Coordination: The alkene substrate coordinates to the rhodium center.
-
Migratory Insertion (Hydrorhodation): The alkene inserts into the Rh-H bond, forming a rhodium-alkyl intermediate. This is often the step that determines the regioselectivity (linear vs. branched aldehyde).
-
CO Coordination & Insertion: A molecule of CO coordinates to the rhodium and then inserts into the rhodium-alkyl bond to form a rhodium-acyl species.
-
Oxidative Addition & Reductive Elimination: H₂ adds to the rhodium center (oxidative addition), followed by reductive elimination of the aldehyde product, regenerating the rhodium hydride catalyst.
-
Caption: Simplified Heck-Breslow catalytic cycle for hydroformylation. */ end_dot
Application 2: Hydrosilylation
Hydrosilylation is the addition of a Si-H bond across an unsaturated bond, such as an alkene or alkyne. It is a cornerstone of the silicone industry and a powerful method in organic synthesis for creating organosilicon compounds. Rhodium catalysts are highly effective for this transformation.
The accepted mechanism is the Chalk-Harrod mechanism .[10] Here, the Rh(III) pre-catalyst is reduced in situ by the hydrosilane to an active Rh(I) species.
-
Oxidative Addition: The hydrosilane (R₃SiH) adds to the Rh(I) center, forming a Rh(III) intermediate containing both hydride (Rh-H) and silyl (Rh-SiR₃) ligands.
-
Olefin Coordination: The alkene substrate coordinates to the Rh(III) center.
-
Migratory Insertion: The alkene inserts into the Rh-H bond (in the classic Chalk-Harrod mechanism) to form a rhodium-alkyl species.
-
Reductive Elimination: The silyl and alkyl groups couple and reductively eliminate from the rhodium center, forming the final alkylsilane product and regenerating the active Rh(I) catalyst.
An alternative, the "modified Chalk-Harrod mechanism," involves the insertion of the alkene into the Rh-Si bond instead of the Rh-H bond.[11] The operative mechanism can depend on the specific substrates and reaction conditions.
-
Caption: Simplified Chalk-Harrod mechanism for hydrosilylation. */ end_dot
Section 4: Experimental Protocol: Hydrosilylation of 1-Octene
This section provides a representative, self-validating protocol for a laboratory-scale hydrosilylation reaction.
Objective: To synthesize 1-(triethylsilyl)octane via the rhodium-catalyzed hydrosilylation of 1-octene with triethylsilane.
Materials:
-
Rhodium(III) 2-ethylhexanoate solution (e.g., ~3.5% Rh in 2-ethylhexanol)
-
1-Octene (≥98%, anhydrous)
-
Triethylsilane (≥98%)
-
Anhydrous Toluene (solvent)
-
Schlenk flask or similar oven-dried glassware
-
Magnetic stirrer and stir bar
-
Inert atmosphere supply (Argon or Nitrogen)
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, distillation or chromatography setup)
Methodology:
-
Safety First: Conduct the reaction in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and nitrile gloves. Rhodium compounds are toxic and should be handled with care.
-
Reaction Setup:
-
To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 1-octene (5.61 g, 50.0 mmol, 1.0 equiv).
-
Add anhydrous toluene (25 mL) via syringe.
-
Place the flask under a positive pressure of inert gas (Ar or N₂).
-
-
Catalyst and Reagent Addition:
-
Via syringe, add the Rhodium(III) 2-ethylhexanoate solution. For a 0.05 mol% catalyst loading, this corresponds to 0.025 mmol of Rh. The exact volume will depend on the concentration of the commercial solution and must be calculated precisely.
-
Stir the solution for 5 minutes to ensure mixing.
-
Slowly add triethylsilane (6.40 g, 55.0 mmol, 1.1 equiv) dropwise via syringe over 10 minutes. The reaction is often mildly exothermic. Maintain the temperature with a water bath if necessary.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by taking small aliquots and analyzing them by GC or TLC. The disappearance of the 1-octene starting material indicates reaction completion. The reaction is typically complete within 1-4 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the toluene.
-
The crude product can be purified by vacuum distillation to yield 1-(triethylsilyl)octane as a colorless liquid.
-
-
Characterization: Confirm the product structure and purity using ¹H NMR, ¹³C NMR, and GC-MS.
Section 5: Safety, Handling, and Disposal
Working with rhodium catalysts requires adherence to strict safety protocols due to the toxicity and high value of the metal.
-
Handling: Always handle Rh(III) 2-ethylhexanoate in a well-ventilated fume hood. Avoid inhalation of vapors or contact with skin and eyes. GHS hazard statements indicate it may cause severe skin burns, eye damage, and is suspected of damaging fertility or the unborn child.[12]
-
Storage: Store the compound in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dry place.
-
Disposal and Recovery: Due to its high value and environmental concerns, rhodium waste should never be discarded down the drain. Spent catalyst solutions and residues should be collected as hazardous waste. A common laboratory procedure for recovering rhodium from waste streams involves:
-
Careful neutralization of the acidic solution with a base like sodium bicarbonate.[13][14] This will precipitate rhodium hydroxides and oxides.
-
The resulting solid precipitate is collected by filtration.
-
This solid material should be collected and sent to a specialized precious metal refiner for recovery.[15][16]
-
Conclusion and Outlook
Rhodium(III) 2-ethylhexanoate is a cornerstone catalyst precursor in industrial and academic synthesis. Its high solubility, stability, and resistance to poisons provide a foundation for robust and scalable catalytic processes. For researchers in drug development and process chemistry, understanding its properties and the mechanisms it enables is key to leveraging its power. While often seen as a workhorse for bulk chemical production, its reliability and high activity make it an excellent choice for the synthesis of complex, high-value molecules where consistent results are paramount. Future developments will likely focus on its immobilization onto solid supports to facilitate catalyst recovery and its use in continuous flow chemistry, further enhancing its efficiency and economic advantages.
References
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American Elements. (n.d.). Rhodium 2-Ethylhexanoate. Retrieved January 26, 2026, from [Link]
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PubChem. (n.d.). Hexanoic acid, 2-ethyl-, rhodium(3+) salt (3:1). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
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Mechanistic Aspects of Rhodium-Catalyzed Isoprene Hydroformylation: A Computational Study. (2021). Organometallics. ACS Publications. [Link]
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Scalable Synthesis of Esp and Rhodium(II) Carboxylates from Acetylacetone and RhCl3·xH2O. (n.d.). Organic Process Research & Development. ACS Publications. [Link]
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-
Theoretical Study on the Rhodium-Catalyzed Hydrosilylation of C=C and C=O Double Bonds with Tertiary Silane. (2019). The Journal of Organic Chemistry. ACS Publications. [Link]
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Catalytic cycle of the hydroformylation and the corresponding rhodium... (n.d.). ResearchGate. [Link]
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Preparation of rhodium(iii)-2-ethylhexanoate. (2020). Eureka | Patsnap. [Link]
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Hydrophobicity of several rhodium(II) carboxylates correlated with their biologic activity. (n.d.). PubMed. [Link]
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Recent Developments on Processes for Recovery of Rhodium Metal from Spent Catalysts. (2022). MDPI. [Link]
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The Choice of Rhodium Catalysts in [2+2+2] Cycloaddition Reaction: A Personal Account. (n.d.). MDPI. [Link]
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Theoretical Study of Rhodium- Catalyzed Hydrosilylation of Ketones: Chalk-Harrod vs. Modified Chalk. (n.d.). ResearchGate. [Link]
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Wilkinson's catalyst. (n.d.). Wikipedia. [Link]
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Hydrosilylation of 1-octene and cis-2-octene with Et 3 SiH and Ph 2 SiH... (n.d.). ResearchGate. [Link]
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Treatment And Disposal Of Exhausted Rhodium Plating Solution. (n.d.). Cape Precious Metals. [Link]
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Rhodium( II ) carboxylates. (2017). ResearchGate. [Link]
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Chalk–Harrod mechanism and modified Chalk–Harrod mechanism for the hydrosilylation of alkenes. (n.d.). ResearchGate. [Link]
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Hexanoic acid, 2-ethyl-, rhodium(3+) salt (3:1). (n.d.). PubChem. [Link]
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Bench Jeweler: Library: Articles: Treatment and Disposal of Spent Rhodium Plating Solution. (2012). Ganoksin. [Link]
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Hydroformylation of alkenes by use of rhodium complex catalysts. (1968). Journal of the Chemical Society A: Inorganic, Physical, Theoretical. RSC Publishing. [Link]
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14.3.5: Hydrogenation by Wilkinson's Catalyst. (2023). Chemistry LibreTexts. [Link]
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Effects of Axial Solvent Coordination to Dirhodium Complexes on Reactivity and Selectivity in C–H Insertion Reactions. (n.d.). ChemRxiv. [Link]
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Hydrosilylation. (n.d.). Wikipedia. [Link]
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Recovery of Palladium and Rhodium from Spent Automotive Catalytic Converters. (n.d.). [Link]
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Activity of Rhodium-Catalyzed Hydroformylation: Added Insight and Predictions from Theory. (n.d.). Journal of the American Chemical Society. ACS Publications. [Link]
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Identifying the best rhodium-modified catalyst and the best reaction conditions with ChemSCAN for the synthesis of aroma compounds. (n.d.). H.E.L Group. [Link]
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Pt-Catalyzed Hydrosilylation of 1,3-Diynes with Triorganosilanes: Regio- and Stereoselective Synthesis of Mono- or Bis-silylated Adducts. (n.d.). Sci-Hub. [Link]
-
Activity of Rhodium-Catalyzed Hydroformylation: Added Insight and Predictions from Theory. (n.d.). ResearchGate. [Link]
-
Rhodium-Catalyzed Hydrosilylation of Alkenes with Acylhydrosilanes. (2023). PubMed. [Link]
-
Theoretical Study on the Rhodium-Catalyzed Hydrosilylation of C=C and C=O Double Bonds with Tertiary Silane. (2019). PubMed. [Link]
-
PREPARATION OF RHODIUM(III)-2-ETHYLHEXANOATE. (2017). European Patent Office. [Link]
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The interaction of rhodium(II) carboxylates with enzymes. (n.d.). PubMed. [Link]
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Preparation and characterization of rhodium(iii), iridium(iii) and ruthenium(ii) bearing 1,3- or 1,4-dithianes. (n.d.). Dalton Transactions. RSC Publishing. [Link]
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A Comprehensive Technical Guide to the Solubility of Rhodium(III) 2-Ethylhexanoate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Foreword: Understanding the Critical Role of Solubility in Application
Rhodium(III) 2-ethylhexanoate, a coordination compound of significant interest in catalysis and materials science, presents unique solubility characteristics that are pivotal to its application. As a Senior Application Scientist, this guide is designed to provide an in-depth understanding of its behavior in various organic solvents. Mastery of its solubility is not merely a matter of procedural correctness; it is the cornerstone of reaction kinetics, catalyst efficiency, and product purity. This document moves beyond a simple recitation of data, offering insights into the underlying principles governing the dissolution of this organometallic complex.
Section 1: Physicochemical Profile of Rhodium(III) 2-Ethylhexanoate
Rhodium(III) 2-ethylhexanoate is an organorhodium compound with the chemical formula C₂₄H₄₅O₆Rh and a molecular weight of 532.52 g/mol .[1][2] It is commercially available under the CAS number 20845-92-5.[1] The structure consists of a central rhodium(III) ion coordinated to three 2-ethylhexanoate ligands. This branched, eight-carbon carboxylate ligand imparts a significant hydrophobic character to the molecule, which is a primary determinant of its solubility profile.
| Property | Value | Source |
| CAS Number | 20845-92-5 | [1] |
| Molecular Formula | C₂₄H₄₅O₆Rh | [1] |
| Molecular Weight | 532.52 g/mol | [1] |
| Appearance | Yellowish-brown to reddish-brown solid or viscous liquid | [1] |
| Water Solubility | Insoluble | [3] |
The lipophilic nature of the 2-ethylhexanoate chains dominates the molecule's interaction with its environment, leading to its characteristic high solubility in organic solvents and insolubility in water.[1][3] This property is crucial for its use in homogeneous catalysis, particularly in processes such as hydroformylation and hydrosilylation, where it serves as a soluble rhodium source.[1]
Section 2: Qualitative and Quantitative Solubility in Organic Solvents
While widely cited for its high solubility in organic media, precise quantitative data for Rhodium(III) 2-ethylhexanoate across a broad spectrum of solvents is not extensively documented in publicly available literature. However, based on its chemical nature and information from technical data sheets and patents, a comprehensive qualitative and semi-quantitative understanding can be constructed. The compound is frequently supplied as a solution in 2-ethylhexanol, indicating its high solubility in this solvent.[1][4]
High Solubility Solvents
Rhodium(III) 2-ethylhexanoate exhibits excellent solubility in a range of nonpolar and weakly polar organic solvents. This is a direct consequence of the "like dissolves like" principle, where the nonpolar alkyl chains of the 2-ethylhexanoate ligands interact favorably with nonpolar solvent molecules through van der Waals forces.
Solvents with demonstrated high solubility include:
-
Alcohols (long-chain): 2-Ethylhexanol is a common solvent for commercial preparations, signifying very high solubility.[1][4] Other long-chain alcohols are also expected to be effective solvents.
-
Carboxylic Acids (long-chain): 2-Ethylhexanoic acid and other similar carboxylic acids are used in its preparation and extraction, indicating high solubility.[5]
-
Ester Alcohols: Texanol™, a high-molecular-weight ester alcohol, has been used for the extraction of Rhodium(III) 2-ethylhexanoate, which points to its good solubility in this solvent.[5]
Expected Solubility in Other Common Organic Solvents
Based on its molecular structure, the following solubility patterns can be anticipated:
-
Aromatic Hydrocarbons (e.g., Toluene, Xylene): High solubility is expected due to the nonpolar nature of these solvents.
-
Aliphatic Hydrocarbons (e.g., Hexane, Heptane): Good to high solubility is anticipated.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Good solubility is likely.
-
Ethers (e.g., Diethyl ether, Tetrahydrofuran): Moderate to good solubility is expected.
-
Ketones (e.g., Acetone, Methyl Ethyl Ketone): Moderate solubility is likely.
-
Polar Aprotic Solvents (e.g., Dimethylformamide, Dimethyl Sulfoxide): Lower solubility is expected compared to nonpolar solvents.
-
Short-chain Alcohols (e.g., Methanol, Ethanol): While a patent mentions the dissolution of a rhodium trichloride trihydrate precursor in ethanol during a synthesis of a related compound, the final Rhodium(III) 2-ethylhexanoate product with its bulky alkyl groups would likely have more limited solubility in short-chain, more polar alcohols compared to longer-chain alcohols.[6]
It is imperative for researchers to experimentally verify the solubility for their specific application and desired concentration.
Section 3: Factors Influencing Solubility
The dissolution of Rhodium(III) 2-ethylhexanoate is a dynamic process influenced by several key parameters that researchers must consider to ensure reproducible and optimal results.
Solvent Polarity
As established, the nonpolar nature of the 2-ethylhexanoate ligands dictates a preference for nonpolar solvents. A solvent's polarity index can serve as a preliminary guide for solvent selection.
Temperature
Generally, the solubility of solids in liquids increases with temperature. For Rhodium(III) 2-ethylhexanoate, a viscous liquid or solid at room temperature, an increase in temperature will likely enhance its dissolution rate and saturation point in most organic solvents. However, thermal stability should be considered, as prolonged exposure to high temperatures could lead to decomposition.
Presence of Impurities
The purity of both the Rhodium(III) 2-ethylhexanoate and the solvent can impact solubility. The presence of water in organic solvents can significantly decrease the solubility of this hydrophobic compound. Similarly, impurities in the rhodium complex itself may alter its dissolution characteristics.
Section 4: Experimental Determination of Solubility: A Validated Protocol
To provide a framework for the precise determination of solubility, the following experimental protocol is outlined. This self-validating system ensures accuracy and reproducibility.
Objective: To quantitatively determine the solubility of Rhodium(III) 2-ethylhexanoate in a given organic solvent at a specific temperature.
Materials:
-
Rhodium(III) 2-ethylhexanoate (of known purity)
-
Selected organic solvent (analytical grade)
-
Temperature-controlled shaker or water bath
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (chemically compatible with the solvent)
-
Spectrophotometer (e.g., UV-Vis or ICP-OES/MS for rhodium analysis)
Methodology:
-
Preparation of Saturated Solution: a. Add an excess amount of Rhodium(III) 2-ethylhexanoate to a known volume of the selected organic solvent in a sealed container. The excess solid ensures that the solution reaches saturation. b. Place the container in a temperature-controlled shaker or water bath set to the desired temperature. c. Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.
-
Sample Collection and Preparation: a. After equilibration, allow the solution to stand undisturbed at the set temperature for a defined period (e.g., 2-4 hours) to allow undissolved solid to settle. b. Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid precipitation due to temperature changes. c. Immediately filter the collected supernatant through a syringe filter (also pre-warmed, if necessary) to remove any suspended microparticles.
-
Analysis: a. Accurately dilute the filtered, saturated solution with a known volume of the fresh solvent. b. Determine the concentration of Rhodium(III) 2-ethylhexanoate in the diluted solution using a suitable analytical technique. For instance, UV-Vis spectrophotometry can be used by creating a calibration curve of absorbance versus known concentrations. Alternatively, Inductively Coupled Plasma (ICP) analysis can determine the rhodium concentration, from which the concentration of the complex can be calculated.
-
Calculation of Solubility: a. From the determined concentration and the dilution factor, calculate the concentration of the saturated solution. b. Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
Self-Validation:
-
Repeat the experiment at least in triplicate to ensure the precision of the results.
-
Analyze a sample of the supernatant at different time points during equilibration to confirm that a stable saturation point has been reached.
-
Visually inspect the solution after filtration to ensure no solid particles are present.
Section 5: Logical Framework for Solvent Selection
The choice of solvent is a critical decision in any process involving Rhodium(III) 2-ethylhexanoate. The following diagram illustrates the logical workflow for selecting an appropriate solvent.
Caption: Logical workflow for selecting an appropriate organic solvent for Rhodium(III) 2-ethylhexanoate.
Conclusion: A Foundation for Success
This guide has provided a comprehensive overview of the solubility of Rhodium(III) 2-ethylhexanoate in organic solvents, grounded in its physicochemical properties. While a definitive, exhaustive quantitative database remains elusive in public literature, the principles and methodologies outlined herein empower researchers to make informed decisions. By understanding the interplay of molecular structure, solvent properties, and experimental conditions, and by employing rigorous, self-validating protocols, scientists can confidently harness the full potential of this versatile rhodium compound in their research and development endeavors.
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American Elements. Rhodium 2-Ethylhexanoate. [Link]
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Johnson Matthey. Rh 2EH rhodium 2 ethyl hexanoate. [Link]
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Navigating the Stability and Decomposition of Rhodium Tris(2-Ethylhexanoate): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Catalyst at the Core
Rhodium tris(2-ethylhexanoate), a rhodium(III) coordination complex, is a cornerstone catalyst and precursor in a multitude of chemical transformations.[1][2] Its high solubility in organic solvents and remarkable catalytic activity make it an invaluable tool in processes such as hydroformylation and hydrosilylation.[3] However, the efficacy and reproducibility of these processes are intrinsically linked to the stability of the rhodium complex. This guide, curated for the discerning researcher, delves into the critical aspects of the stability and decomposition of rhodium tris(2-ethylhexanoate), providing a comprehensive understanding of its behavior under various conditions.
Chemical and Physical Properties: A Snapshot
A thorough understanding of the fundamental properties of rhodium tris(2-ethylhexanoate) is paramount for its effective application and handling.
| Property | Value | Reference |
| Chemical Formula | C24H45O6Rh | [4] |
| Molecular Weight | 532.523 g/mol | [4] |
| CAS Number | 20845-92-5 | [1] |
| Appearance | Yellowish-brown to reddish-brown solution or solid | [1] |
| Solubility | Soluble in organic solvents such as 2-ethylhexanol | [3] |
A crucial distinction to be made is between the Rh(III) and Rh(II) forms of rhodium 2-ethylhexanoate. The Rh(III) species, the focus of this guide, is typically yellowish-brown to reddish-brown, whereas the Rh(II) dimer presents as a green compound.[1][5] The presence of the Rh(II) species is often considered an impurity and can be indicative of decomposition.
Thermal Stability and Decomposition: The Influence of Heat
Thermal decomposition studies on rhodium(II) acetate have shown that in an inert nitrogen atmosphere, the compound decomposes to rhodium metal at temperatures between 300–400°C.[4] In a reductive hydrogen atmosphere, this decomposition occurs at a significantly lower temperature of around 120°C.[4] This suggests that the thermal decomposition of rhodium tris(2-ethylhexanoate) likely proceeds via the reduction of Rh(III) to metallic rhodium, with the decomposition temperature being highly dependent on the surrounding atmosphere.
The likely decomposition pathway involves the cleavage of the rhodium-oxygen bonds and the subsequent breakdown of the 2-ethylhexanoate ligands. The gaseous byproducts would include carbon dioxide, carbon monoxide, and various hydrocarbons resulting from the fragmentation of the ethylhexanoate moiety.
Hydrolytic Stability and Decomposition: The Role of Water and pH
The presence of water can significantly impact the stability of rhodium tris(2-ethylhexanoate), particularly in processes where complete exclusion of moisture is challenging. While specific kinetic data for the hydrolysis of this complex is scarce, the general behavior of Rh(III) complexes in aqueous media provides a framework for understanding its hydrolytic stability.
Rh(III) complexes can undergo hydrolysis, and studies on other Rh(III) complexes suggest that the mechanism is likely a dissociative conjugate-base (SN1CB) mechanism in the presence of a base.[6][7] A critical factor influencing hydrolytic stability is pH. At alkaline pH, Rh(III) ions in solution can be transformed into rhodium(III) hydroxide (Rh(OH)₃), which can precipitate out of solution, leading to a decrease in the concentration of the active catalytic species.[8]
The hydrolysis of the carboxylate ligands would lead to the formation of 2-ethylhexanoic acid and hydroxo-rhodium species.
Photochemical Stability and Decomposition: The Impact of Light
Organometallic complexes, including those of rhodium, can be sensitive to light. While specific studies on the photodegradation of rhodium tris(2-ethylhexanoate) are not widely reported, the known photoactivity of other Rh(III) complexes suggests a potential for photochemical decomposition.[9] Exposure to ultraviolet or even visible light could induce electronic transitions within the complex, potentially leading to the cleavage of the rhodium-ligand bonds and subsequent degradation. The decomposition products would likely be similar to those of thermal decomposition, including metallic rhodium and ligand fragments. For applications where the complex is exposed to light, it is advisable to take protective measures, such as using amber glassware or conducting reactions in the dark.
Analytical Methods for Stability Assessment: A Practical Guide
Monitoring the stability and purity of rhodium tris(2-ethylhexanoate) is crucial for ensuring consistent performance. Several analytical techniques can be employed for this purpose.
UV-Vis Spectroscopy for Purity Control
A key indicator of the decomposition of rhodium(III) tris(2-ethylhexanoate) is its reduction to the dimeric Rh(II) 2-ethylhexanoate. This transformation can be readily monitored using UV-Vis spectroscopy. The Rh(II) dimer exhibits a characteristic absorption band around 597 nm, which is absent in the spectrum of the pure Rh(III) complex.[3]
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a solution of rhodium tris(2-ethylhexanoate) in a suitable solvent (e.g., 2-ethylhexanol) at a known concentration.
-
Instrumentation: Use a calibrated double-beam UV-Vis spectrophotometer.
-
Measurement: Scan the absorbance of the solution over a wavelength range that includes 597 nm.
-
Analysis: The absence or minimal intensity of an absorption peak at approximately 597 nm indicates a high purity of the Rh(III) species.[3]
Thermogravimetric Analysis (TGA) for Thermal Stability
TGA is a fundamental technique for assessing the thermal stability of a compound. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere.
Experimental Protocol: Thermogravimetric Analysis (TGA)
-
Sample Preparation: Place a small, accurately weighed amount of the rhodium tris(2-ethylhexanoate) sample into a TGA pan.
-
Instrumentation: Use a calibrated thermogravimetric analyzer.
-
Atmosphere: Select the desired atmosphere (e.g., nitrogen for inert conditions, air for oxidative conditions).
-
Temperature Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range.
-
Analysis: The resulting TGA curve will show the onset temperature of decomposition, the temperature of maximum mass loss, and the mass of the final residue. Coupling the TGA with Fourier-transform infrared spectroscopy (TGA-FTIR) or mass spectrometry (TGA-MS) can allow for the identification of the evolved gaseous decomposition products.[10][11][12]
Practical Considerations for Handling and Storage
To maintain the integrity of rhodium tris(2-ethylhexanoate), proper handling and storage procedures are essential.
-
Inert Atmosphere: Due to its sensitivity to reduction, especially at elevated temperatures, it is recommended to handle and store the compound under an inert atmosphere (e.g., nitrogen or argon).
-
Temperature: Store in a cool, dry place. Avoid prolonged exposure to high temperatures.
-
Light: Protect from light by storing in amber vials or in the dark.
-
Moisture: Minimize exposure to moisture to prevent hydrolysis.
Conclusion: A Foundation for Robust Science
A comprehensive understanding of the stability and decomposition pathways of rhodium tris(2-ethylhexanoate) is fundamental to its successful application in research and industry. While direct, quantitative data for this specific compound remains an area for further investigation, analogies drawn from related rhodium carboxylates and other Rh(III) complexes provide a strong framework for predicting its behavior. By employing the analytical techniques and adhering to the handling protocols outlined in this guide, researchers can ensure the integrity of this vital catalyst, leading to more reliable and reproducible scientific outcomes.
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Recent Developments on Processes for Recovery of Rhodium Metal from Spent Catalysts. (2022). MDPI. [Link]
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Rhodium-Based Electrocatalysts for Ethanol Oxidation Reaction: Mechanistic Insights, Structural Engineering, and Performance Optimization. (n.d.). MDPI. [Link]
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Rhodium Catalyst Structural Changes during, and Their Impacts on the Kinetics of, CO Oxidation. (2023). National Institutes of Health (NIH). [Link]
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PREPARATION OF RHODIUM(III)-2-ETHYLHEXANOATE. (2017). European Patent Office. [Link]
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Exploring the Photophysics and Photocatalytic Activity of Heteroleptic Rh(III) Transition-Metal Complexes Using High-Throughput Experimentation. (2024). ACS Publications. [Link]
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Rhodium porphyrin complexes as catalysts for ammonia borane hydrolytic dehydrogenation. (2026). RSC Publishing. [Link]
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A study of some selected rhodium (II) carboxylates. (n.d.). UH Institutional Repository. [Link]
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TGA-FTIR Guided Ligand Evaluation for Iron Photocatalyzed Decarboxylative Giese Reactions. (n.d.). ResearchGate. [Link]
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Effect of pH on the recovery of rhodium. (n.d.). ResearchGate. [Link]
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Thermal and spectroscopic studies of feasibility of rhodium acetate versus chloride as a likely precursor for Rh° metal catalysts. (2025). ResearchGate. [Link]
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Dimethylammonium Hexanoate Stabilized Rhodium(0) Nanoclusters Identified as True Heterogeneous Catalysts with the Highest Observed Activity in the Dehydrogenation of Dimethylamine−Borane. (n.d.). ACS Publications. [Link]
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Air-Stable 14-Electron Rhodium(III) Complexes Bearing Si,N Ligands as Catalysts in Hydrolysis of Silanes. (2023). ACS Publications. [Link]
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Ruthenium, Rhodium, and Iridium α-Diimine Complexes as Precatalysts in Carbon Dioxide Hydrogenation and Formic Acid Decomposition. (n.d.). MDPI. [Link]
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TGA-FTIR Guided Ligand Evaluation for Iron Photocatalyzed Decarboxylative Giese Reactions. (2023). ChemRxiv. [Link]
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Kinetics and mechanism of the base hydrolysis of some trans-dihalogeno(cyclam)rhodium(III) complexes. (n.d.). cdnsciencepub.com. [Link]
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Selective and Preferential Separation of Rhodium (III) from Palladium (II) and Platinum (IV) Using a m-Phenylene Diamine-Containing Precipitant. (2019). National Institutes of Health (NIH). [Link]
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Hydrolysis of coordinated trifluoromethanesulfonate from cobalt(III), rhodium (III), iridium(III), and chromium(III) pentaamines. (2025). ResearchGate. [Link]
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Luminescent Lanthanide Metal–Organic Frameworks for Temperature Sensing in Two Distinct Temperature Regions. (2025). American Chemical Society. [Link]
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Scalable Synthesis of Esp and Rhodium(II) Carboxylates from Acetylacetone and RhCl3·xH2O. (n.d.). ACS Publications. [Link]
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Rhodium-based metallodrugs for biological applications: current status and future perspectives. (n.d.). National Institutes of Health (NIH). [Link]
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ChemInform Abstract: Metal 2-Ethylhexanoates and Related Compounds as Useful Precursors in Materials Science. (2025). ResearchGate. [Link]
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Organic Light-Emitting Devices with High External Quantum Efficiency and Operational Stability Based on Highly Phosphorescent Cyclometalating Rhodium(III) Complexes. (n.d.). ResearchGate. [Link]
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TGA Analysis of Transition Metal Complexes Derived from Phenothiazine Ligands. (n.d.). ijmra.us. [Link]
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Selective and Preferential Separation of Rhodium (III) from Palladium (II) and Platinum (IV) Using a m-Phenylene Diamine-Containing Precipitant. (2019). National Institutes of Health (NIH). [Link]
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A Comprehensive Investigation of the Structural, Thermal, and Biological Properties of Fully Randomized Biomedical Polyesters Synthesized with a Nontoxic Bismuth(III) Catalyst. (n.d.). National Institutes of Health (NIH). [Link]
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Investigation of Thermal Properties of Carboxylates with Various Structures. (n.d.). rit.edu. [Link]
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Supported Rhodium Catalysts for Ammonia–Borane Hydrolysis: Dependence of the Catalytic Activity on the Highest Occupied State. (2017). Wiley Online Library. [Link]
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Metal-carboxylate interactions in metal-alginate complexes studied with FTIR spectroscopy. (2010). National Institutes of Health (NIH). [Link]
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Rh-Catalyzed Asymmetric Hydrogenation of Polynitrogen Heterocycle-Substituted Phenylacrylonitriles. (2026). ACS Publications. [Link]
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New Anionic Rhodium Complexes as Efficient Hydroboration and Hydrosilylation Catalysts. (n.d.). MDPI. [Link]
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Mechanism of base hydrolysis of some rhodium(III) complexes. (n.d.). Sci-Hub. [Link]
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A Spectroscopic Guide to Rhodium Tris(2-ethylhexanoate): Elucidating Structure and Purity
Introduction
Rhodium tris(2-ethylhexanoate), with the chemical formula Rh(C₈H₁₅O₂)₃, is a key organometallic compound and catalyst precursor.[1][2] Its efficacy in critical industrial processes, such as hydroformylation and hydrosilylation, is intrinsically linked to its molecular structure, the oxidation state of the rhodium center, and its overall purity.[2] This technical guide provides an in-depth analysis of the spectroscopic techniques used to characterize rhodium tris(2-ethylhexanoate), namely Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy. For researchers, scientists, and professionals in drug development, a comprehensive understanding of these techniques is paramount for quality control, reaction monitoring, and mechanistic studies involving this versatile rhodium complex.
Molecular Structure and Coordination
Rhodium tris(2-ethylhexanoate) consists of a central rhodium(III) ion coordinated to three 2-ethylhexanoate ligands. The carboxylate groups of the ligands interact with the rhodium center, forming a coordination complex. The nature of this coordination is a key determinant of the compound's reactivity and can be effectively probed using spectroscopic methods.
Caption: A simplified representation of the coordination of 2-ethylhexanoate ligands to a central Rh(III) ion.
Infrared (IR) Spectroscopy: Probing the Carboxylate Coordination
Infrared spectroscopy is a powerful and readily available technique for confirming the successful synthesis of rhodium tris(2-ethylhexanoate) and for gaining insight into the coordination mode of the carboxylate ligands.
Theoretical Framework
The key to interpreting the IR spectrum of a metal carboxylate lies in the vibrational frequencies of the carboxylate group (-COO⁻). In the free 2-ethylhexanoic acid, a strong absorption band corresponding to the carbonyl (C=O) stretch is observed around 1700 cm⁻¹. Upon coordination to the rhodium ion, this band disappears and is replaced by two new characteristic bands: the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the coordinated carboxylate group.[3] The positions of these bands, and the difference between them (Δν = νₐₛ - νₛ), can provide information about the coordination mode (e.g., monodentate, bidentate chelating, or bridging).[4][5]
Expected Spectral Features
For rhodium tris(2-ethylhexanoate), the following features are anticipated in the IR spectrum:
-
Absence of a C=O stretch around 1700 cm⁻¹: This confirms the deprotonation of the carboxylic acid and its coordination to the rhodium center.
-
Presence of asymmetric and symmetric ν(COO⁻) bands: These are typically observed in the regions of 1650-1510 cm⁻¹ for the asymmetric stretch and 1400-1280 cm⁻¹ for the symmetric stretch.[3]
-
C-H stretching bands: In the region of 3000-2800 cm⁻¹, characteristic stretching vibrations of the alkyl chains of the 2-ethylhexanoate ligands will be present.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |
| ν(C=O) of free acid | ~1700 | Absence indicates coordination of the carboxylate group. |
| Asymmetric νₐₛ(COO⁻) | 1650 - 1510 | Confirms the presence of the coordinated carboxylate ligand. |
| Symmetric νₛ(COO⁻) | 1400 - 1280 | Confirms the presence of the coordinated carboxylate ligand. |
| ν(C-H) of alkyl chains | 3000 - 2800 | Presence of the 2-ethylhexanoate ligand backbone. |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
A straightforward and common method for obtaining the IR spectrum of rhodium tris(2-ethylhexanoate) is through Attenuated Total Reflectance (ATR)-FTIR spectroscopy.
Caption: A streamlined workflow for obtaining an ATR-FTIR spectrum.
UV-Visible (UV-Vis) Spectroscopy: A Window into the Rhodium Oxidation State and Purity
UV-Vis spectroscopy is an indispensable tool for assessing the electronic properties of the rhodium center in rhodium tris(2-ethylhexanoate), primarily for determining its oxidation state and quantifying the presence of impurities.
Theoretical Framework
The color of a transition metal complex is a direct consequence of electronic transitions between d-orbitals. For rhodium tris(2-ethylhexanoate), the yellowish-brown color is characteristic of the Rh(III) oxidation state. A common impurity in the synthesis of this compound is the dimeric Rh(II) species, which imparts a green color to the solution. This difference in color is quantifiable by UV-Vis spectroscopy.
Purity Assessment
A key application of UV-Vis spectroscopy in the quality control of rhodium tris(2-ethylhexanoate) is the detection of Rh(II) impurities. Dimeric Rhodium(II) 2-ethylhexanoate exhibits a characteristic absorption band at approximately 597 nm.[6] The intensity of this absorption is directly proportional to the concentration of the Rh(II) species. Therefore, a high-purity sample of Rhodium(III) 2-ethylhexanoate should show a minimal or negligible absorbance at this wavelength.
| Species | Color | Characteristic UV-Vis Absorption (nm) | Significance |
| Rhodium(III) tris(2-ethylhexanoate) | Yellowish-brown | No significant absorption at 597 nm | Desired product |
| Dimeric Rhodium(II) 2-ethylhexanoate | Green | ~597 | Common impurity indicating incomplete oxidation |
Experimental Protocol: UV-Vis Analysis
The following protocol outlines the steps for a typical UV-Vis analysis to assess the purity of rhodium tris(2-ethylhexanoate).
Caption: A standard workflow for UV-Vis spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Characterizing the Ligand Environment
NMR spectroscopy provides detailed information about the structure and environment of the 2-ethylhexanoate ligands in the complex. While specific, published ¹H and ¹³C NMR data for rhodium tris(2-ethylhexanoate) are scarce in the literature, the principles of NMR interpretation provide a robust framework for its characterization.[7]
¹H NMR Spectroscopy
Proton NMR is primarily used to confirm the presence of the 2-ethylhexanoate ligands and the absence of the free carboxylic acid.
Expected Spectral Features:
-
Absence of the acidic proton: The characteristic broad singlet of the carboxylic acid proton (typically >10 ppm) will be absent, confirming the deprotonation and coordination of the ligand.[7]
-
Complex multiplet signals in the alkyl region (approx. 0.8-2.5 ppm): These signals correspond to the various protons of the 2-ethylhexanoate alkyl chain. The coordination to the paramagnetic Rh(III) center can lead to broadening of these signals.
-
Integration: The relative integration of the signals in the alkyl region should correspond to the number of protons in the 2-ethylhexanoate ligand.
¹³C NMR Spectroscopy
Carbon-13 NMR provides information on the carbon skeleton of the ligands.
Expected Spectral Features:
-
Carbonyl carbon: The signal for the carboxylate carbon (COO⁻) is expected to be in the range of 170-185 ppm.[8]
-
Alkyl carbons: A series of signals corresponding to the different carbon environments in the 2-ethylhexanoate chain will be observed in the upfield region of the spectrum (typically 10-70 ppm).
¹⁰³Rh NMR Spectroscopy: A Specialized Technique
Rhodium-103 is a spin-1/2 nucleus with 100% natural abundance, making it theoretically amenable to NMR spectroscopy. However, its very low gyromagnetic ratio makes ¹⁰³Rh NMR experiments challenging to perform.[9] Despite these difficulties, ¹⁰³Rh NMR can provide direct information about the electronic environment of the rhodium center. The chemical shift of ¹⁰³Rh is highly sensitive to the nature of the coordinated ligands and the geometry of the complex.[10][11] For rhodium tris(2-ethylhexanoate), a single resonance would be expected, with its chemical shift being indicative of the Rh(III) oxidation state and the carboxylate ligand environment.
Experimental Protocol: NMR Analysis
Caption: A general workflow for NMR analysis.
Conclusion
References
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The Genesis of a Catalyst: A Technical Chronicle of Rhodium Carboxylate Complexes
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive exploration of the discovery and history of rhodium carboxylate complexes, a class of compounds that has become indispensable in modern organic synthesis. We will traverse the timeline from their initial, unexpected synthesis to the elucidation of their unique dimeric structure and their subsequent rise as powerful catalysts for a wide array of chemical transformations. This document is intended for researchers, scientists, and drug development professionals who seek a deeper understanding of the fundamental science and historical context behind these remarkable catalysts. We will delve into the key experimental choices that shaped the field, provide detailed protocols for their synthesis, and offer insights into the mechanistic underpinnings of their reactivity.
The Dawn of an Era: An Unanticipated Discovery
The story of rhodium carboxylate complexes begins not with a targeted quest for a new catalyst, but as a serendipitous observation in the realm of coordination chemistry. In the mid-20th century, the focus of rhodium chemistry was largely centered on its simple salts and mononuclear complexes. The synthesis of what we now know as dirhodium tetraacetate, the archetypal rhodium carboxylate complex, was first reported as an unexpected product.
Initial attempts to prepare rhodium(III) acetate by reacting rhodium(III) chloride with sodium acetate in ethanol did not yield the expected mononuclear complex. Instead, a green, diamagnetic substance was isolated, the structure and properties of which were not immediately understood. This marked the unassuming birth of a new class of compounds.
Deciphering the "Paddlewheel": A Structural Revelation
A pivotal moment in the history of rhodium carboxylate complexes was the elucidation of their unique molecular architecture. Early spectroscopic and magnetic susceptibility data hinted at a dimeric structure, but it was the groundbreaking X-ray crystallographic studies that provided definitive proof.
The structure revealed a "paddlewheel" conformation, where two rhodium atoms are bridged by four carboxylate ligands.[1] A key feature of this structure is the direct rhodium-rhodium bond, a relatively short bond with a length of approximately 2.39 Å.[1] Each rhodium atom is coordinated to four oxygen atoms from the carboxylate bridges and the other rhodium atom, resulting in a square pyramidal geometry. The axial positions of this structure are typically occupied by solvent molecules or other ligands.
This dimeric structure with its Rh-Rh bond is central to the unique reactivity of these complexes. The proximity of the two metal centers and the electronic communication between them are crucial for their catalytic activity.
Diagram: The Archetypal Paddlewheel Structure
Caption: Generalized paddlewheel structure of a dirhodium(II) tetracarboxylate complex.
From Curiosity to Catalyst: The Rise of an Application
For some time after their discovery and structural characterization, rhodium carboxylate complexes remained largely a chemical curiosity. However, the 1970s witnessed a paradigm shift with the discovery of their remarkable catalytic activity, particularly in reactions involving diazo compounds.
Pioneering work demonstrated that these complexes could efficiently catalyze cyclopropanation and C-H insertion reactions of diazoesters. This opened up new avenues in organic synthesis, allowing for the construction of complex molecular architectures with high efficiency and selectivity. The dirhodium core was found to be exceptionally adept at activating diazo compounds to form reactive rhodium-carbene intermediates, which are the key species responsible for these transformations.
The ability to tune the reactivity and selectivity of these catalysts by modifying the carboxylate ligands was a significant breakthrough. The use of chiral carboxylates, for instance, led to the development of asymmetric catalysis, enabling the synthesis of enantiomerically enriched products, a critical aspect of modern drug development.
Synthesis of a Workhorse Catalyst: Dirhodium(II) Tetraacetate Dihydrate
The most common and widely used rhodium carboxylate complex is dirhodium(II) tetraacetate dihydrate, [Rh₂(OAc)₄(H₂O)₂]. Its synthesis is a foundational procedure in many research laboratories.
Experimental Protocol: Synthesis of Dirhodium(II) Tetraacetate Dihydrate
This protocol is based on established literature procedures for the synthesis from rhodium(III) chloride hydrate.
Materials:
-
Rhodium(III) chloride hydrate (RhCl₃·xH₂O)
-
Glacial acetic acid
-
Sodium acetate, anhydrous
-
Ethanol (95%)
-
Deionized water
-
Round-bottom flask with a reflux condenser
-
Heating mantle with a magnetic stirrer
-
Buchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
Preparation of the Reaction Mixture: In a round-bottom flask, dissolve rhodium(III) chloride hydrate in a minimal amount of deionized water. To this solution, add a solution of sodium acetate in a mixture of glacial acetic acid and ethanol. The molar ratio of rhodium to sodium acetate should be approximately 1:4.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux with vigorous stirring. The color of the solution will gradually change from the initial reddish-brown of the Rh(III) salt to a deep green. The reflux is typically maintained for several hours to ensure complete reaction.
-
Isolation of the Product: After the reaction is complete (as indicated by the color change and the cessation of gas evolution), allow the mixture to cool to room temperature. The green product, dirhodium(II) tetraacetate, will precipitate out of the solution.
-
Purification: Collect the green precipitate by vacuum filtration using a Buchner funnel. Wash the solid sequentially with small portions of cold water, ethanol, and finally diethyl ether to remove any unreacted starting materials and byproducts.
-
Drying: Dry the purified product in a desiccator over a suitable drying agent. The final product is a fine, emerald-green powder.[1]
Self-Validating System:
-
Color Change: The distinct color change from reddish-brown to deep green is a primary indicator of the formation of the Rh(II) dimer.
-
Spectroscopic Characterization: The identity and purity of the synthesized complex should be confirmed by spectroscopic methods such as UV-Vis and Infrared (IR) spectroscopy. The UV-Vis spectrum in a non-coordinating solvent will show a characteristic absorption band around 600 nm. The IR spectrum will exhibit strong carboxylate stretching frequencies.
-
Elemental Analysis: For rigorous characterization, elemental analysis can be performed to confirm the elemental composition of the complex.
Diagram: Synthetic Workflow for Dirhodium(II) Tetraacetate
Caption: Step-by-step workflow for the synthesis of dirhodium(II) tetraacetate.
The Legacy and Future of Rhodium Carboxylate Complexes
The discovery and development of rhodium carboxylate complexes represent a significant milestone in the history of catalysis. From a serendipitous finding, these compounds have evolved into a versatile and powerful class of catalysts that have had a profound impact on organic synthesis. Their applications continue to expand, with ongoing research focused on the development of new chiral ligands for highly enantioselective transformations, the immobilization of these catalysts for easier recovery and reuse, and their application in novel reaction methodologies.
For professionals in drug development, the ability of rhodium carboxylate complexes to facilitate the construction of complex and stereochemically defined molecules is of paramount importance. The C-H functionalization reactions catalyzed by these complexes offer a powerful tool for the late-stage modification of drug candidates, enabling the rapid generation of analogues for structure-activity relationship studies.
The journey of rhodium carboxylate complexes is a testament to the power of curiosity-driven research and the profound impact that fundamental discoveries in coordination chemistry can have on applied science. As our understanding of their reactivity continues to deepen, we can expect that the legacy of these remarkable catalysts will only continue to grow.
References
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Rhodium(II) acetate . chemeurope.com. [Link]
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Structural Study of Model Rhodium(I) Carbonylation Catalysts Activated by Indole-2-/Indoline-2-Carboxylate Bidentate Ligands and Kinetics of Iodomethane Oxidative Addition . MDPI. [Link]
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Rhodium(II) carboxylates . ResearchGate. [Link]
-
Rhodium(II)‐Carboxylate‐Catalyzed Carbene Transfer Reactions: Toward C H Functionalizations . ResearchGate. [Link]
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A Theoretical and Computational Guide to Rhodium Tris(2-ethylhexanoate): Molecular Insights for Catalysis and Beyond
Abstract
Rhodium tris(2-ethylhexanoate), a key organometallic compound, is a cornerstone in industrial catalysis, particularly in hydroformylation and hydrosilylation reactions.[1] Its efficacy as a catalyst is intrinsically linked to its electronic structure and dynamic behavior at the molecular level. This in-depth technical guide provides a comprehensive framework for the theoretical and computational investigation of Rhodium tris(2-ethylhexanoate). We delve into the principles of quantum chemical calculations, specifically Density Functional Theory (DFT), to elucidate the geometric, electronic, and spectroscopic properties of this complex. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry to accelerate discovery and optimize catalytic processes involving rhodium carboxylates.
Introduction: The Significance of Rhodium Tris(2-ethylhexanoate)
Rhodium tris(2-ethylhexanoate), with the chemical formula C₂₄H₄₅O₆Rh, is a highly soluble source of rhodium in organic solvents, making it an ideal catalyst precursor.[1][2] Its primary utility lies in its ability to catalyze the addition of a formyl group and a hydrogen atom across a carbon-carbon double bond (hydroformylation) and the addition of a silicon-hydride bond across an unsaturated bond (hydrosilylation).[1] These processes are fundamental to the production of aldehydes, alcohols, and silicones.[1]
Understanding the intricate mechanisms of these catalytic cycles necessitates a detailed comprehension of the catalyst's structure, bonding, and reactivity. While experimental techniques provide invaluable macroscopic data, theoretical calculations offer a window into the fleeting intermediates and transition states that govern the reaction pathways. This guide will equip the reader with the foundational knowledge and practical steps to perform such calculations.
Table 1: Physicochemical Properties of Rhodium Tris(2-ethylhexanoate)
| Property | Value | Reference |
| CAS Number | 20845-92-5 | [1][2] |
| Molecular Formula | C₂₄H₄₅O₆Rh | [1][2] |
| Molecular Weight | 532.52 g/mol | [1][3] |
| Appearance | Reddish-brown solution or solid | [1] |
| Solubility | Soluble in organic solvents | [1][3] |
| Primary Applications | Catalyst for hydroformylation and hydrosilylation | [1] |
Theoretical Foundations: A Primer on Density Functional Theory (DFT)
Density Functional Theory (DFT) has emerged as the workhorse of computational chemistry for transition metal complexes due to its favorable balance of accuracy and computational cost. Unlike wavefunction-based methods, DFT calculates the total energy of a system based on its electron density. This approach allows for the investigation of relatively large molecules like Rhodium tris(2-ethylhexanoate.
The core of a DFT calculation lies in the choice of the exchange-correlation functional and the basis set.
-
Exchange-Correlation Functional: This functional approximates the complex many-body electron interactions. For transition metals like rhodium, hybrid functionals, which mix a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional, often provide reliable results. The B3LYP functional is a widely used and well-validated choice for organometallic complexes.[4]
-
Basis Set: A basis set is a set of mathematical functions used to construct the molecular orbitals.[5] For heavy elements like rhodium, it is crucial to employ basis sets that account for relativistic effects. Effective Core Potentials (ECPs), such as the Los Alamos National Laboratory 2-double-ζ (LANL2DZ) basis set, are commonly used for rhodium, where the core electrons are replaced by a potential, and only the valence electrons are treated explicitly.[6][7] For lighter atoms like carbon, oxygen, and hydrogen, Pople-style basis sets like 6-31G* or more flexible basis sets like the def2-TZVPP are appropriate choices.[8][9]
Computational Workflow for Rhodium Tris(2-ethylhexanoate)
The following section outlines a detailed, step-by-step protocol for performing a geometry optimization and frequency calculation on Rhodium tris(2-ethylhexanoate) using DFT.
Step 1: Molecular Structure Generation
The initial step involves generating a three-dimensional structure of the Rhodium tris(2-ethylhexanoate) molecule. This can be achieved using molecular building software such as Avogadro, ChemDraw, or GaussView. The coordination around the rhodium(III) center is typically octahedral, with the three bidentate 2-ethylhexanoate ligands coordinating to the metal center.
Caption: Simplified 2D representation of the coordination around the Rhodium center.
Step 2: Input File Preparation
A typical DFT calculation requires an input file that specifies the molecular geometry, the level of theory (functional and basis set), and the type of calculation. Below is an example of a Gaussian input file for a geometry optimization and frequency calculation.
Explanation of Keywords:
-
%nprocshared=8: Specifies the number of processor cores to be used.
-
%mem=16GB: Allocates 16 gigabytes of memory.
-
#p B3LYP/GenECP Opt Freq: Specifies the B3LYP functional with a general basis set where ECPs are used. Opt requests a geometry optimization, and Freq requests a frequency calculation.
-
0 1: Specifies the charge (0) and spin multiplicity (1, singlet) of the molecule.
-
The subsequent lines define the atomic coordinates.
-
C H O 0 ... ****: Defines the 6-31G* basis set for Carbon, Hydrogen, and Oxygen.
-
Rh 0 ... ****: Defines the LANL2DZ ECP basis set for Rhodium.
Step 3: Execution and Analysis
The input file is submitted to a quantum chemistry software package such as Gaussian, ORCA, or Q-Chem.[8][9] Upon completion, the output file will contain a wealth of information, including:
-
Optimized Geometry: The lowest energy structure of the molecule.
-
Vibrational Frequencies: These are crucial for confirming that the optimized structure is a true minimum (no imaginary frequencies) and for predicting the infrared (IR) spectrum.
-
Electronic Properties: Molecular orbital energies (HOMO, LUMO), Mulliken charges, and dipole moment.
Caption: A typical workflow for DFT calculations on organometallic complexes.
Interpreting the Results: Chemical Insights from Calculations
The data obtained from DFT calculations can provide profound insights into the behavior of Rhodium tris(2-ethylhexanoate).
-
Bonding Analysis: The optimized geometry reveals key bond lengths and angles, offering insights into the coordination environment of the rhodium center. Natural Bond Orbital (NBO) analysis can further quantify the nature of the Rh-O bonds, determining their covalent and ionic character.
-
Reactivity Descriptors: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental reactivity descriptors. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability and its susceptibility to electronic excitation.
-
Spectroscopic Prediction: The calculated vibrational frequencies can be compared with experimental IR and Raman spectra to validate the computational model and to aid in the assignment of spectral features.
-
Catalytic Mechanism: By calculating the energies of reactants, products, intermediates, and transition states, it is possible to map out the entire reaction pathway for catalytic processes like hydroformylation. This allows for the identification of the rate-determining step and provides a basis for designing more efficient catalysts.
Advanced Topics and Future Directions
While the protocol outlined above provides a solid foundation, more advanced computational techniques can offer deeper insights:
-
Molecular Dynamics (MD) Simulations: To understand the dynamic behavior of the catalyst in solution, MD simulations can be employed. This allows for the study of solvent effects and conformational changes over time.
-
Quantum Mechanics/Molecular Mechanics (QM/MM): For very large systems, such as the catalyst interacting with a substrate and solvent molecules, QM/MM methods can be used. Here, the catalytically active core is treated with a high level of quantum mechanics, while the surrounding environment is treated with a more computationally efficient molecular mechanics force field.
-
Excited State Calculations: Time-Dependent DFT (TD-DFT) can be used to investigate the excited electronic states of the complex, which is relevant for understanding its photophysical properties and potential applications in photochemistry.
Conclusion: The Power of a Predictive Approach
Theoretical calculations, particularly DFT, provide a powerful and indispensable tool for the modern chemist. By applying the principles and protocols outlined in this guide, researchers can gain a detailed, atomistic understanding of Rhodium tris(2-ethylhexanoate). This knowledge is not merely academic; it provides a rational basis for the design of novel catalysts with enhanced activity, selectivity, and stability, ultimately accelerating innovation in chemical synthesis and drug development.
References
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Ab Initio and Semi-Empirical Calculations of Cyanoligated Rhodium Dimer Complexes - Digital Commons@ETSU. [Link]
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Rhodium 2-Ethylhexanoate | AMERICAN ELEMENTS ®. [Link]
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Mechanistic Aspects of Rhodium-Catalyzed Isoprene Hydroformylation: A Computational Study | Organometallics - ACS Publications. [Link]
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Computational Mapping of Dirhodium(II) Catalysts - PMC - NIH. [Link]
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X-ray Structures and DFT Calculations on Rhodium−Olefin Complexes: Comments on the 103Rh NMR Shift−Stability Correlation | Request PDF - ResearchGate. [Link]
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Development and testing of a compact basis set for use in effective core potential calculations on rhodium complexes | Request PDF - ResearchGate. [Link]
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Structure and bonding in rhodium coordination compounds: a 103Rh solid-state NMR and relativistic DFT study - PMC - PubMed Central. [Link]
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Structural Study of Model Rhodium(I) Carbonylation Catalysts Activated by Indole-2-/Indoline-2-Carboxylate Bidentate Ligands and Kinetics of Iodomethane Oxidative Addition - MDPI. [Link]
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Rh 2EH rhodium 2 ethyl hexanoate - Johnson Matthey. [Link]
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DFT calculations bring insight to internal alkyne-to-vinylidene transformations at rhodium PNP- and PONOP-pincer complexes - RSC Publishing. [Link]
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Computational Mapping of Dirhodium(II) Catalysts - White Rose Research Online. [Link]
-
(PDF) ChemInform Abstract: Metal 2-Ethylhexanoates and Related Compounds as Useful Precursors in Materials Science - ResearchGate. [Link]
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(PDF) Effects of Axial Solvent Coordination to Dirhodium Complexes on Reactivity and Selectivity in C–H Insertion Reactions: A Computational Study - ResearchGate. [Link]
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Functionals and Basis Set in computational chemistry - Reddit. [Link]
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Rhodium Dinitrogen Complexes Rh(NN)x (x = 1−3) and Anions: Matrix Infrared Spectra and DFT Calculations | The Journal of Physical Chemistry A - ACS Publications. [Link]
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Synthesis, structural analysis, solution equilibria and biological activity of rhodium(III) complexes with a quinquedentate polyaminopolycarboxylate - RSC Publishing. [Link]
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Basis set (chemistry) - Wikipedia. [Link]
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Rhodium-Based Catalysts: An Impact of the Support Nature on the Catalytic Cyclohexane Ring Opening - MDPI. [Link]
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A Comprehensive Technical Guide to the Safe Handling and Storage of Rhodium Tris(2-Ethylhexanoate)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Duality of a Powerful Catalyst
Rhodium tris(2-ethylhexanoate), a rhodium coordination complex, is a highly effective and selective catalyst pivotal in various organic syntheses, including hydrogenation and hydroformylation reactions.[1] Its utility in the production of specialty chemicals and polymers makes it a valuable tool in both academic research and industrial drug development.[1] However, the very reactivity that makes this organometallic compound so valuable also necessitates a robust and nuanced understanding of its potential hazards. This guide provides an in-depth, scientifically grounded framework for the safe handling and storage of Rhodium tris(2-ethylhexanoate), moving beyond mere procedural lists to explain the causality behind each recommendation. Our objective is to empower researchers with the knowledge to create a self-validating system of safety protocols, ensuring both personal safety and the integrity of their research.
Physicochemical Properties and Hazard Profile
A thorough understanding of the compound's properties is the foundation of safe handling.
| Property | Value | Source |
| CAS Number | 20845-92-5 | [1] |
| Molecular Formula | C24H45O6Rh | [2] |
| Molecular Weight | 532.52 g/mol | [1] |
| Appearance | Light green to blue powder or crystalline powder | [3] |
| Boiling Point | 228°C at 760 mmHg | [1] |
| Flash Point | 116.6°C | [1] |
| Solubility | Insoluble in water; soluble in amyl ethanol, turpentine | [3] |
GHS Hazard Classification: A Call for Caution
While specific toxicological studies on Rhodium tris(2-ethylhexanoate) are not extensively available in the public domain, the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides critical hazard warnings based on available data and expert evaluation. It is crucial to recognize the potential for:
-
Severe Skin and Eye Damage: The compound is classified as causing severe skin burns and eye damage. This is likely due to the nature of the organometallic complex and the potential for the 2-ethylhexanoic acid ligand to cause irritation.
-
Reproductive Toxicity: There is a suspected risk of damaging fertility or the unborn child. This is a significant long-term health hazard that necessitates stringent exposure controls.
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.
As a precautionary measure, in the absence of comprehensive toxicological data for the rhodium complex, it is prudent to consider the hazard profile of structurally similar compounds. For instance, the analogous Tin(II) 2-ethylhexanoate is also classified as causing serious eye damage and is suspected of damaging fertility or the unborn child. This reinforces the need for meticulous handling practices.
Engineering Controls: The First Line of Defense
The primary principle of chemical safety is to minimize exposure. Engineering controls are designed to achieve this by isolating the hazard from the user.
-
Fume Hoods: All handling of Rhodium tris(2-ethylhexanoate), especially when dealing with the solid powder or creating solutions, must be conducted in a certified chemical fume hood. This is non-negotiable. The fume hood provides critical protection against inhalation of airborne particles and vapors.
-
Inert Atmosphere: For reactions sensitive to air or moisture, and to maintain the catalytic activity of the compound, handling under an inert atmosphere (e.g., in a glovebox with a nitrogen or argon atmosphere) is recommended.[1] This also provides an additional layer of containment.
-
Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of any fugitive emissions.
Personal Protective Equipment (PPE): The Last Barrier
While engineering controls are paramount, a carefully selected suite of PPE is essential for personal protection. The following diagram illustrates the decision-making process for selecting appropriate PPE when working with Rhodium tris(2-ethylhexanoate).
Caption: PPE selection workflow for handling Rhodium tris(2-ethylhexanoate).
Detailed PPE Specifications:
-
Eye Protection: Chemical splash goggles are mandatory. Safety glasses do not provide adequate protection from splashes.
-
Hand Protection: Nitrile gloves are recommended. Given the potential for skin irritation and the lack of specific permeation data for Rhodium tris(2-ethylhexanoate), double-gloving is a prudent practice. Change gloves immediately if they become contaminated.
-
Body Protection: A flame-resistant lab coat should be worn and kept buttoned.
-
Respiratory Protection: While a fume hood is the primary means of respiratory protection, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be available for emergency situations, such as a spill outside of the fume hood.
Safe Handling and Experimental Protocols
Adherence to meticulous handling procedures is critical to prevent exposure and maintain the integrity of the compound.
General Handling Practices:
-
Designated Area: Designate a specific area within the laboratory, such as a particular fume hood, for working with Rhodium tris(2-ethylhexanoate).
-
Avoid Dust Generation: When handling the solid, use techniques that minimize dust formation, such as gentle scooping rather than pouring.
-
Wash Hands Thoroughly: Always wash hands with soap and water after handling the compound, even if gloves were worn.
-
No Eating or Drinking: Eating, drinking, and smoking are strictly prohibited in the laboratory.
Protocol for Preparing a Solution:
-
Pre-weighing Preparation: Tare a clean, dry vial or flask with a stir bar on a balance.
-
Weighing: In a fume hood, carefully add the desired amount of solid Rhodium tris(2-ethylhexanoate) to the container.
-
Solvent Addition: Add the desired solvent to the container.
-
Dissolution: Cap the container and stir until the solid is fully dissolved.
Storage: Preserving Integrity and Ensuring Safety
Proper storage is crucial for maintaining the catalytic activity of Rhodium tris(2-ethylhexanoate) and for preventing accidents.
-
Temperature: Store in a cool, dry place. A recommended storage temperature is between 2-8°C.[1]
-
Inert Atmosphere: For long-term storage and to prevent degradation, storing under an inert gas like nitrogen or argon is highly recommended.[1]
-
Container: Keep the container tightly closed to prevent contamination and potential reaction with air or moisture.
-
Incompatible Materials: Store away from strong oxidizing agents.
-
Labeling: Ensure the container is clearly labeled with the chemical name, concentration (if in solution), and relevant hazard pictograms.
Emergency Procedures: Preparedness is Key
In the event of an accidental release or exposure, a swift and informed response is critical.
First Aid Measures:
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Response Protocol:
The following flowchart outlines the steps for responding to a spill of Rhodium tris(2-ethylhexanoate).
Caption: Decision and action workflow for a spill of Rhodium tris(2-ethylhexanoate).
Waste Disposal: Responsible Stewardship
Chemical waste, including Rhodium tris(2-ethylhexanoate) and any contaminated materials, must be disposed of as hazardous waste.
-
Segregation: Do not mix rhodium-containing waste with other waste streams.
-
Containerization: Collect waste in a clearly labeled, sealed, and appropriate container.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.
-
Disposal: Follow your institution's and local regulations for hazardous waste disposal. Contact your Environmental Health and Safety (EHS) department for specific guidance.
Conclusion: A Culture of Safety
The responsible use of powerful catalysts like Rhodium tris(2-ethylhexanoate) is predicated on a deeply ingrained culture of safety. This guide provides the technical knowledge and logical framework to build and maintain that culture. By understanding the "why" behind each safety protocol, researchers can move from rote compliance to a proactive and intelligent approach to laboratory safety. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet (SDS) before working with any chemical.
References
-
LookChem. (n.d.). Rhodium tris(2-ethylhexanoate). Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Rhodium, soluble compounds (as Rh). Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2023, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
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Rhodium tris(2-ethylhexanoate) molecular weight and formula.
An In-Depth Technical Guide to Rhodium(III) Tris(2-ethylhexanoate) for Scientific Professionals
Introduction
Rhodium(III) tris(2-ethylhexanoate), registered under CAS Number 20845-92-5, is an organometallic compound of significant interest in industrial and research chemistry.[1][2][3] As a highly soluble source of rhodium in organic solvents, it serves as a critical pre-catalyst for a variety of chemical transformations.[1][4] Its utility is most pronounced in large-scale catalytic processes such as hydroformylation and hydrosilylation, where its high activity and resistance to catalyst poisons are notable advantages.[1][5] This guide provides a detailed overview of its core properties, synthesis, applications, and handling protocols, tailored for professionals in research and development.
Core Chemical and Physical Properties
The fundamental identity of a chemical compound is established by its molecular formula and weight. For Rhodium(III) tris(2-ethylhexanoate), these core attributes define its stoichiometry and are foundational to its use in quantitative chemical synthesis.
The molecular formula is C₂₄H₄₅O₆Rh .[1][3][6][7] This formula indicates a central rhodium ion in a +3 oxidation state coordinated to three 2-ethylhexanoate ligands. The molecular structure is formally named tris(2-ethylhexanoate);rhodium(3+).[3]
The molecular weight is 532.52 g/mol .[1][6] This value is crucial for accurately measuring molar quantities in reaction setups, ensuring precise catalyst loading and stoichiometric control.
A summary of its key properties is presented below for rapid reference.
| Property | Value | Source(s) |
| CAS Number | 20845-92-5 | [1][2][3] |
| Molecular Formula | C₂₄H₄₅O₆Rh | [1][3][6][7] |
| Molecular Weight | 532.52 g/mol | [1][4][6] |
| Linear Formula | Rh[CH₃(CH₂)₃CH(C₂H₅)CO₂]₃ | [2][4] |
| Appearance | Yellowish-brown to reddish-brown solid or solution | [2][8] |
| Solubility | Soluble in organic solvents; Insoluble in water | [1][4][9] |
| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon) | [9][10] |
It is essential to distinguish the Rhodium(III) species from its Rhodium(II) counterpart, which exists as a green-colored dimer.[1][2][8] The reddish-brown color of the Rh(III) compound is a key identifying characteristic.
Synthesis, Purification, and Quality Control
The performance of Rhodium(III) tris(2-ethylhexanoate) as a catalyst is directly dependent on its purity. Modern synthesis protocols are designed to achieve near-quantitative yields (>99%) while minimizing impurities like sodium, chloride, and residual Rh(II) species, which can negatively impact catalytic activity.[2][8]
Rationale of Synthesis
The synthesis is typically an aqueous reaction involving a salt metathesis. The choice of a water-soluble Rh(III) precursor, such as rhodium(III) chloride hydrate (RhCl₃·xH₂O) or rhodium(III) nitrate, is critical for initiating the reaction.[2][8][11] This precursor is reacted with an alkali salt of 2-ethylhexanoic acid, most commonly sodium 2-ethylhexanoate. The subsequent extraction of the product into an immiscible organic solvent is a key step that separates the desired organometallic compound from water-soluble inorganic byproducts like NaCl.
Generalized Synthesis Protocol
The following protocol is a generalized representation based on established patent literature.[8][11] Specific parameters may vary based on scale and desired final concentration.
-
Preparation of Reagents : An aqueous solution of an alkali salt of 2-ethylhexanoate (e.g., sodium 2-ethylhexanoate) is prepared. Separately, a rhodium(III) precursor (e.g., RhCl₃·xH₂O) is dissolved in water.
-
Reaction : The rhodium precursor solution is added to the 2-ethylhexanoate solution. The mixture is heated (e.g., to 55-95°C) and stirred for several hours to drive the reaction to completion.
-
Extraction : After cooling to room temperature, the resulting Rhodium(III) tris(2-ethylhexanoate) is extracted from the aqueous phase using a water-immiscible organic solvent, such as an alcohol or a carboxylic acid.
-
Washing (Optional) : The organic phase may be washed with an aqueous mineral acid to remove any remaining inorganic impurities.
-
Final Product : The resulting organic solution contains the high-purity Rhodium(III) tris(2-ethylhexanoate), which can often be used directly as a catalyst.[8]
Synthesis Workflow Diagram
Caption: Generalized workflow for the synthesis of Rh(III) tris(2-ethylhexanoate).
Key Applications in Homogeneous Catalysis
Rhodium(III) tris(2-ethylhexanoate) is a cornerstone pre-catalyst in homogeneous catalysis, valued for its stability and solubility.[1][5] Its primary applications are in hydroformylation and hydrosilylation reactions.
Hydroformylation (Oxo Process)
Hydroformylation is the addition of carbon monoxide (CO) and hydrogen (H₂) across a carbon-carbon double bond, typically in alkenes, to form aldehydes. Rhodium-based catalysts are highly effective for this transformation.[1] Rhodium(III) tris(2-ethylhexanoate) serves as a stable pre-catalyst that, under reaction conditions (elevated temperature and pressure of syngas), is reduced in situ to the active Rh(I) catalytic species. The high solubility of the pre-catalyst in the organic reaction medium ensures a homogeneous catalytic environment, leading to high efficiency and selectivity.
Hydrosilylation
Hydrosilylation involves the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as an alkene or alkyne. This process is fundamental to the production of silicones and other organosilicon compounds.[1] Rhodium(III) tris(2-ethylhexanoate) is employed for its high catalytic activity and, notably, its enhanced resistance to catalyst poisons that may be present in the substrates.[1][5] This robustness makes it a reliable choice for industrial-scale silicone production.
Catalytic Cycle Overview
While the detailed mechanisms are complex, the diagram below illustrates a simplified, conceptual catalytic cycle for a generic rhodium-catalyzed hydrofunctionalization reaction, starting from an active Rh(I) species.
Caption: Conceptual cycle for Rh-catalyzed hydroformylation.
Safety and Handling
Rhodium(III) tris(2-ethylhexanoate) is a hazardous chemical and must be handled with appropriate precautions. According to aggregated GHS information, it is classified with multiple hazards.[3]
Key Hazards Include:
-
Skin Corrosion/Irritation : Can cause severe skin burns and irritation.[3]
-
Serious Eye Damage : Poses a risk of serious eye damage.[3]
-
Reproductive Toxicity : May damage an unborn child and is suspected of damaging fertility.[3]
-
Respiratory Irritation : May cause respiratory irritation upon inhalation.[3]
Handling Recommendations:
-
Engineering Controls : Always handle this compound within a well-ventilated fume hood.[12]
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[13]
-
Avoid Inhalation and Ingestion : Avoid breathing dust, fumes, or vapors. Do not ingest.[14]
-
Storage : Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere as recommended.[9][10]
Crucially, all users must read and understand the full Safety Data Sheet (SDS) for the specific product being handled before commencing any work. The SDS provides comprehensive information on hazards, first aid measures, and emergency procedures.[1]
Conclusion
Rhodium(III) tris(2-ethylhexanoate) is a well-defined organometallic compound with the formula C₂₄H₄₅O₆Rh and a molecular weight of 532.52 g/mol . Its primary value lies in its role as a soluble, stable, and highly effective pre-catalyst for industrially vital reactions, including hydroformylation and hydrosilylation. Understanding its synthesis, purity requirements, and catalytic function is essential for its effective application. Adherence to strict safety and handling protocols is mandatory to mitigate the significant health risks associated with this compound.
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Rhodium 2-Ethylhexanoate . AMERICAN ELEMENTS. [Link]
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Methodological & Application
Rhodium tris(2-ethylhexanoate) as a catalyst in hydroformylation.
Application Note & Protocol
Topic: Rhodium Tris(2-ethylhexanoate) as a Catalyst Precursor for Hydroformylation Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Hydroformylation and Rhodium Catalysis
Hydroformylation, also known as the "oxo synthesis," is a cornerstone of industrial organic synthesis, responsible for the production of millions of tons of aldehydes annually.[1] This process involves the addition of carbon monoxide (CO) and hydrogen (H₂), collectively known as synthesis gas or syngas, across an alkene double bond.[2] The resulting aldehydes are pivotal intermediates, serving as building blocks for a vast array of valuable chemicals, including alcohols, carboxylic acids, amines, and esters used in everything from plasticizers and detergents to pharmaceuticals and fine chemicals.[1][3]
While cobalt was the metal of choice in early hydroformylation processes, rhodium-based catalysts have become dominant in modern applications, particularly for the hydroformylation of light olefins like propylene.[4] This shift is due to rhodium's superior catalytic activity under milder reaction conditions (lower temperature and pressure), which leads to higher efficiency and, crucially, greater selectivity towards the desired linear aldehyde product.[4][5]
Among the various rhodium sources, Rhodium tris(2-ethylhexanoate) has emerged as a highly effective and convenient catalyst precursor. As an organometallic compound, it exhibits excellent solubility in common organic solvents, facilitating the creation of a homogeneous reaction environment essential for high catalytic turnover.[6][7] This application note provides a comprehensive guide to the use of Rhodium tris(2-ethylhexanoate) in hydroformylation, detailing the underlying catalytic mechanism, providing step-by-step experimental protocols, and discussing the critical parameters that govern reaction success.
Catalyst Profile: Rhodium Tris(2-ethylhexanoate)
Rhodium tris(2-ethylhexanoate) is a Rhodium(III) salt that serves as a pre-catalyst.[7] It is not the active catalytic species itself but is readily converted in situ under hydroformylation conditions (syngas pressure and heat) to the active Rh(I) hydride species, typically complexed with phosphine or phosphite ligands.[8] Its high solubility and stability make it an excellent choice for reproducible and scalable reactions.[9]
Table 1: Properties of Rhodium Tris(2-ethylhexanoate)
| Property | Value | Reference |
| CAS Number | 20845-92-5 | [10] |
| Molecular Formula | C₂₄H₄₅O₆Rh | [9] |
| Molecular Weight | 532.52 g/mol | [9] |
| Appearance | Reddish-brown solution or solid | [7] |
| Solubility | Soluble in organic solvents (e.g., toluene, 2-ethylhexanol, ethanol); insoluble in water. | [7][11] |
Safety and Handling
Caution: As with all heavy metal compounds and high-pressure gas reactions, appropriate safety precautions are paramount.
-
Compound Hazards: Rhodium tris(2-ethylhexanoate) is suspected of damaging fertility or the unborn child and may cause long-lasting harmful effects to aquatic life.[10] Obtain and read all safety instructions before use.[10]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat.[12] Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation.[13][14]
-
Syngas Handling: Carbon monoxide is a toxic, flammable, and odorless gas. All hydroformylation reactions must be conducted in a specialized high-pressure reactor (autoclave) within a well-ventilated fume hood equipped with a CO detector.[15]
-
Storage: Store the catalyst in a tightly sealed container in a cool, dry place away from incompatible materials.[12]
The Catalytic Cycle: Mechanism of Hydroformylation
The widely accepted mechanism for rhodium-catalyzed hydroformylation is the dissociative pathway proposed by Heck and Breslow.[5] The cycle involves the interchange of rhodium between Rh(I) and Rh(III) oxidation states.[16] When modified with phosphine ligands (L), the active catalyst is generally considered to be a rhodium hydride complex, HRh(CO)₂L₂.
The key steps are:
-
Ligand Dissociation & Olefin Coordination: A ligand (CO or phosphine) dissociates from the 18-electron complex to create a vacant coordination site, allowing the alkene to bind.
-
Migratory Insertion (Hydrorhodation): The rhodium hydride inserts across the alkene double bond, forming a rhodium-alkyl intermediate. This step determines the regioselectivity (linear vs. branched product).
-
CO Coordination: A molecule of CO coordinates to the rhodium center.
-
Migratory Insertion (Carbonylation): The alkyl group migrates to a coordinated CO, forming a rhodium-acyl species.
-
Oxidative Addition & Reductive Elimination: H₂ adds to the rhodium complex, and the resulting aldehyde product is eliminated, regenerating the rhodium hydride catalyst for the next cycle.
Caption: The Heck-Breslow catalytic cycle for rhodium-catalyzed hydroformylation.
Experimental Workflow and Protocols
The following section provides a general framework for conducting a hydroformylation reaction using Rhodium tris(2-ethylhexanoate) as the precursor. The model substrate used here is 1-octene, a common benchmark for long-chain olefin hydroformylation.
Caption: General experimental workflow for a hydroformylation reaction.
Protocol 1: In Situ Catalyst Preparation
This protocol describes the preparation of the catalyst solution. All operations should be performed under an inert atmosphere (Nitrogen or Argon) using Schlenk line techniques.
-
To a dry Schlenk tube, add the desired phosphine ligand (e.g., triphenylphosphine, PPh₃). The Rh:Ligand ratio is a critical parameter, often ranging from 1:2 to 1:100 depending on the desired outcome.
-
Add a solution of Rhodium tris(2-ethylhexanoate) in a suitable anhydrous, deoxygenated solvent (e.g., toluene). The amount should correspond to the desired catalyst loading (typically 100-1000 ppm relative to the substrate).
-
Stir the mixture at room temperature for 30-60 minutes to allow for ligand coordination.[17] The resulting solution is the pre-activated catalyst stock.
Protocol 2: General Hydroformylation of 1-Octene
This procedure is designed for a high-pressure batch reactor, such as a Parr autoclave.[15]
-
Reactor Loading: To the autoclave vessel, add the alkene substrate (e.g., 1-octene), the bulk of the reaction solvent, and an internal standard for GC analysis (e.g., n-decane or 1-methylnaphthalene).[15][17]
-
Catalyst Transfer: Using a gas-tight syringe, transfer the prepared catalyst solution (from Protocol 1) to the sealed autoclave vessel through an injection port.[15]
-
Sealing and Purging: Securely seal the reactor. Purge the system 3-5 times with syngas (1:1 CO/H₂) to remove all air.
-
Pressurization and Heating: Pressurize the reactor to the desired initial pressure (e.g., 20 bar) with 1:1 syngas.[15] Begin stirring (e.g., 1000-1200 rpm) and heat the reactor to the target temperature (e.g., 80-120 °C).[1][15] The pressure will increase as the temperature rises.
-
Reaction Monitoring: The reaction is typically run for a set time (e.g., 2-16 hours). The consumption of syngas can be monitored by the pressure drop in the reactor.
-
Shutdown: After the reaction period, stop the heating and allow the reactor to cool to room temperature.
-
Venting and Sampling: CAUTION: Vent the excess pressure slowly and carefully inside a fume hood. Once at atmospheric pressure, open the reactor and collect a sample of the crude reaction mixture for analysis.
Protocol 3: Product Analysis by Gas Chromatography (GC)
Analysis of the product mixture is crucial to determine conversion and regioselectivity (n/iso aldehyde ratio).
-
Sample Preparation: Dilute an aliquot of the crude reaction mixture in a suitable solvent (e.g., toluene).
-
GC Analysis: Inject the sample onto a GC equipped with a flame ionization detector (FID). A standard non-polar column (e.g., HP-5 or equivalent) is typically sufficient.[15]
-
GC Method (Example):
-
Quantification: Identify peaks corresponding to the substrate (1-octene), linear product (nonanal), and branched product (2-methyloctanal) by comparing retention times to authentic standards. Calculate conversion and n/iso ratio using the internal standard method.[15][18]
Key Parameters for Reaction Optimization
The success of a hydroformylation reaction hinges on the careful control of several parameters. The interplay between these factors determines the reaction rate, conversion, and, most importantly, the selectivity.
Table 2: Influence of Reaction Parameters on Hydroformylation
| Parameter | Effect on Rate | Effect on n/iso Ratio (Linear Selectivity) | Rationale & Causality |
| Temperature | Increases | Generally Decreases[16] | Higher temperatures increase reaction kinetics but can reduce selectivity by favoring the more thermodynamically stable branched isomer transition state and promoting side reactions. |
| Syngas Pressure | Increases | Increases with higher CO partial pressure[16] | Higher H₂ pressure increases hydrogenation side products. Higher CO pressure favors the formation of the dicarbonyl rhodium species, which is often more selective for linear aldehydes. |
| Ligand Type | Varies | Strongly Influential | Sterics: Bulky phosphine/phosphite ligands (e.g., with large cone angles) sterically favor anti-Markovnikov addition, leading to higher linear selectivity.[2] Electronics: Electron-withdrawing ligands can increase reaction rates but may affect selectivity. The electronic properties influence the strength of the Rh-CO bond.[19] |
| Ligand Concentration | Varies | Generally Increases | A high excess of ligand (e.g., PPh₃) is often used to suppress catalyst decomposition and maintain a high concentration of the desired bis-phosphine rhodium complex, which enhances linear selectivity. |
| Solvent | Minor | Minor (in non-polar systems) | The primary role is to dissolve reactants and catalyst. In biphasic systems (e.g., aqueous hydroformylation), the solvent choice is critical for catalyst retention and mass transfer.[20] |
The choice of ligand is arguably the most powerful tool for controlling the outcome of the reaction. While simple triphenylphosphine (PPh₃) is a common choice for promoting linear selectivity, a vast library of specialized phosphine and phosphite ligands has been developed to achieve extremely high n/iso ratios (>98:2) or, in some cases, to favor the branched product.[21][22]
Conclusion
Rhodium tris(2-ethylhexanoate) stands out as a versatile and highly practical pre-catalyst for homogeneous hydroformylation. Its excellent solubility and straightforward in situ activation provide researchers with a reliable entry point into one of the most powerful C-C bond-forming reactions in industrial chemistry. By understanding the core catalytic mechanism and systematically manipulating key reaction parameters—especially the ligand structure, temperature, and pressure—scientists can effectively steer the reaction to produce desired aldehyde isomers with high efficiency and selectivity, enabling the synthesis of complex molecules for pharmaceutical and materials science applications.
References
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Current State of the Art of the Solid Rh-Based Catalyzed Hydroformylation of Short-Chain Olefins. (n.d.). MDPI. Retrieved from [Link]
-
Ligand Hydrogenation during Hydroformylation Catalysis Detected by In Situ High-Pressure Infra-Red Spectroscopic Analysis of a Rhodium/Phospholene-Phosphite Catalyst. (n.d.). MDPI. Retrieved from [Link]
-
Hydroformylation of alkenes with paraformaldehyde catalyzed by rhodium–phosphine complexes. (2025). ResearchGate. Retrieved from [Link]
-
Rhodium Catalyzed Hydroformylation. (n.d.). ResearchGate. Retrieved from [Link]
-
Rhodium catalyzed hydroformylation of olefins. (n.d.). ResearchGate. Retrieved from [Link]
-
Hydroformylation Process and Applications. (n.d.). Mettler Toledo. Retrieved from [Link]
- US10766833B2 - Hydroformylation method and catalyst using rhodium-ruthenium dual metal and tetradentate phosphine ligand. (n.d.). Google Patents.
-
Rhodium 2-Ethylhexanoate. (n.d.). AMERICAN ELEMENTS. Retrieved from [Link]
-
Applications of Rhodium-Catalyzed Hydroformylation in the Pharmaceutical, Agrochemical, and Fragrance Industries. (2025). ResearchGate. Retrieved from [Link]
-
Hydroformylation of alkenes by use of rhodium complex catalysts. (n.d.). RSC Publishing. Retrieved from [Link]
-
Ligand effects in rhodium-catalyzed hydroformylation with bisphosphines: steric or electronic? (n.d.). Catalysis Science & Technology (RSC Publishing). Retrieved from [Link]
-
Gas Chromatography Analysis of Reaction Products from Hydroformylation of Isobutene. (n.d.). ACS Publications. Retrieved from [Link]
-
Enhancement of Industrial Hydroformylation Processes by the Adoption of Rhodium-Based Catalyst: Part I. (n.d.). Johnson Matthey Technology Review. Retrieved from [Link]
-
Revisiting the Preparation and Catalytic Performance of a Phosphine-Modified Co(II) Hydroformylation Precatalyst. (2024). Journal of the American Chemical Society. Retrieved from [Link]
-
Ligand Effects on the Regioselectivity of Rhodium-Catalyzed Hydroformylation: Density Functional Calculations Illuminate the Role of Long-Range Noncovalent Interactions. (n.d.). Organometallics - ACS Publications. Retrieved from [Link]
-
A Very Readily Prepared Ligand for Rhodium Catalyzed Propene Hydroformylation. (n.d.). PMC. Retrieved from [Link]
-
HAZARD DATA SHEET – RHODIUM. (n.d.). BASE METALS REFINERY. Retrieved from [Link]
-
Synergistic Ligand Effect in Rhodium(I)-Catalyzed Regio-Controlled Propene Hydroformylation. (2022). Organometallics - ACS Publications. Retrieved from [Link]
-
PREPARATION OF RHODIUM(III)-2-ETHYLHEXANOATE. (2017). European Patent Office. Retrieved from [Link]
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Application Note: A Practical Guide to Homogeneous Catalysis with Rhodium(III) tris(2-ethylhexanoate)
Abstract
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed experimental framework for utilizing Rhodium(III) tris(2-ethylhexanoate) as a catalyst precursor in homogeneous catalysis. Focusing on the industrially significant hydroformylation of alkenes, this document elucidates the causal relationships behind experimental choices, from catalyst activation to reaction monitoring and product analysis. By integrating field-proven insights with established mechanistic principles, we present a self-validating protocol for the selective synthesis of aldehydes. This note is designed to serve as a practical laboratory resource, ensuring both reproducibility and a deeper understanding of the catalytic system.
Introduction: Understanding the Catalyst Precursor
Rhodium(III) tris(2-ethylhexanoate), with the chemical formula Rh(C₈H₁₅O₂)₃, is a versatile and highly soluble source of rhodium for homogeneous catalysis. [1]While often referred to by its CAS number 20845-92-5, it's crucial to recognize this compound as a Rh(III) species, typically supplied as a reddish-brown solution in 2-ethylhexanol. [1]Its primary utility lies in its role as a pre-catalyst for critical industrial transformations such as hydroformylation and hydrosilylation. [1]The branched 2-ethylhexanoate ligands confer excellent solubility in common organic solvents, facilitating its use in liquid-phase reactions.
The key to harnessing the catalytic power of this Rh(III) salt lies in its in-situ reduction and activation under reaction conditions to form the catalytically active species. For hydroformylation, this active species is a rhodium carbonyl hydride complex, typically of the form [HRh(CO)xLy], where L represents a coordinating ligand. [2]This transformation from a stable Rh(III) precursor to a reactive Rh(I) hydride is a critical step that underpins the entire catalytic cycle.
The Core Application: Hydroformylation of Terminal Alkenes
Hydroformylation, or the "oxo process," is a cornerstone of industrial organic synthesis, involving the addition of a formyl group (CHO) and a hydrogen atom across the double bond of an alkene. [2]This reaction, which utilizes synthesis gas (a mixture of carbon monoxide and hydrogen), is a powerful method for producing aldehydes, which are valuable intermediates for manufacturing alcohols, carboxylic acids, and other fine chemicals. [1][2] Rhodium-based catalysts are favored for their high activity and selectivity under milder conditions compared to their cobalt counterparts. [2]The choice of ligands, typically phosphines or phosphites, is paramount as they modulate the catalyst's electronic and steric properties, thereby influencing the reaction rate and, critically, the regioselectivity (the ratio of linear to branched aldehyde products). [3][4]
The Catalytic Cycle: From Precursor to Product
The journey from the Rh(III) precursor to the desired aldehyde product involves several key stages, as illustrated in the diagram below. This process is a testament to the dynamic nature of the catalyst under operating conditions.
Figure 1: Conceptual workflow from Rh(III) precursor activation to the catalytic hydroformylation cycle.
Causality of Activation: The Rh(III) precursor is not catalytically active itself. Under the pressure of synthesis gas (H₂/CO) and elevated temperature, the rhodium center is reduced, likely through a series of steps involving hydrogenolysis of the carboxylate ligands, to a lower oxidation state, typically Rh(I) or Rh(0). [5]This reduced rhodium species then readily reacts with carbon monoxide and any added phosphine ligands to form the true active catalyst, the rhodium carbonyl hydride complex. [6][7]In-situ FTIR studies on similar rhodium precursors have shown that under syngas pressure, species like [Rh₄(CO)₁₂] and [Rh₆(CO)₁₆] can form, which are in equilibrium with the active mononuclear hydride species [HRh(CO)₄]. [8][9]The presence of hydrogen is critical for this transformation. [9]
Experimental Protocol: Hydroformylation of 1-Octene
This protocol details a representative procedure for the hydroformylation of 1-octene, a common model substrate, using Rhodium(III) tris(2-ethylhexanoate) and triphenylphosphine (PPh₃) as a co-ligand to promote the formation of the linear aldehyde, nonanal.
Materials and Equipment
| Material/Equipment | Specifications |
| Catalyst Precursor | Rhodium(III) tris(2-ethylhexanoate) solution (e.g., 2% Rh in 2-ethylhexanol) |
| Ligand | Triphenylphosphine (PPh₃), >99% |
| Substrate | 1-Octene, >98% |
| Solvent | Toluene, anhydrous |
| Gases | Synthesis Gas (1:1 CO/H₂), high purity; Nitrogen (N₂), high purity |
| Reactor | High-pressure autoclave (e.g., Parr reactor) with magnetic stirring, gas inlet/outlet, pressure gauge, and temperature control |
| Analysis | Gas Chromatograph with Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS) |
| Internal Standard | Dodecane or Mesitylene for GC analysis |
Safety Precautions
-
Toxicity: Carbon monoxide is a highly toxic, odorless, and flammable gas. All operations involving syngas must be conducted in a well-ventilated fume hood, and the use of a personal CO detector is mandatory. [6]* High Pressure: High-pressure autoclaves must be operated by trained personnel. Ensure the reactor is rated for the intended pressure and temperature and follow all manufacturer's safety guidelines.
-
Reagent Handling: Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Step-by-Step Protocol
Figure 2: Step-by-step experimental workflow for the hydroformylation of 1-octene.
-
Reactor Charging (Inert Atmosphere):
-
To a clean, dry high-pressure autoclave, add triphenylphosphine (e.g., 0.524 g, 2.0 mmol, providing a high ligand-to-rhodium ratio to favor linear aldehyde formation). [10] * Add anhydrous toluene (e.g., 40 mL) to dissolve the ligand.
-
Add the Rhodium(III) tris(2-ethylhexanoate) solution (e.g., to achieve 0.02 mmol of Rh, representing a substrate-to-catalyst ratio of 1000:1).
-
Add the internal standard (e.g., dodecane, ~1.0 g).
-
Add 1-octene (e.g., 2.24 g, 20 mmol).
-
-
System Purging and Pressurization:
-
Seal the autoclave securely.
-
Purge the system by pressurizing with nitrogen to ~10 bar and then venting. Repeat this cycle three times to ensure an inert atmosphere.
-
Purge the system with the 1:1 H₂/CO synthesis gas mixture in a similar manner, pressurizing to ~10 bar and venting. Repeat three times. This step begins the catalyst activation process.
-
Pressurize the autoclave to the desired reaction pressure (e.g., 40 bar) with the H₂/CO mixture.
-
-
Reaction Execution:
-
Begin vigorous magnetic stirring.
-
Heat the reactor to the target temperature (e.g., 100°C). [11]The reaction is typically exothermic, so monitor the temperature carefully.
-
The reaction is monitored by the pressure drop as the syngas is consumed. Maintain a constant pressure by feeding additional H₂/CO as needed.
-
Allow the reaction to proceed for a set time (e.g., 4 hours) or until gas uptake ceases.
-
-
Reaction Quench and Sample Analysis:
-
Stop the heating and allow the autoclave to cool to room temperature.
-
Carefully and slowly vent the excess pressure in a fume hood.
-
Open the reactor and collect a homogeneous sample of the liquid reaction mixture.
-
Dilute the sample with a suitable solvent (e.g., toluene or diethyl ether) and analyze by GC-FID or GC-MS to determine the conversion of 1-octene and the selectivity for nonanal (linear product) and 2-methyloctanal (branched product). [6][11]
-
Expected Results and Data Interpretation
The primary products of the reaction are nonanal and 2-methyloctanal. Side products can include octane (from hydrogenation of 1-octene) and internal isomers of octene.
| Parameter | Typical Value | Rationale / Causality |
| Temperature | 80 - 120 °C | Balances reaction rate with catalyst stability. Higher temperatures increase the rate but can lead to catalyst decomposition or increased side reactions. [12] |
| Pressure (H₂/CO) | 20 - 60 bar | Higher pressure increases reactant concentration, driving the reaction forward. The H₂:CO ratio can influence selectivity; a 1:1 ratio is common. |
| Substrate/Catalyst Ratio | 500:1 - 2000:1 | A balance between reaction efficiency and the cost of the precious metal catalyst. |
| Ligand/Rhodium Ratio | 10:1 - 100:1 | A large excess of PPh₃ favors the formation of bis-phosphine rhodium species, which sterically directs the reaction towards the linear aldehyde. |
| Conversion | >95% | Dependent on reaction time, temperature, and pressure. |
| Selectivity (n:iso) | 3:1 to 10:1 | Highly dependent on the ligand and reaction conditions. The use of PPh₃ significantly enhances selectivity for the linear product (nonanal). |
Analytical Approach:
-
GC-FID/MS: Gas chromatography is the standard method for quantifying the reaction components. [6][11] * Conversion (%) = [(Initial moles of 1-octene - Final moles of 1-octene) / Initial moles of 1-octene] * 100
-
Selectivity for Nonanal (%) = [Moles of nonanal formed / (Moles of nonanal + Moles of 2-methyloctanal)] * 100
-
The use of an internal standard allows for accurate quantification.
-
-
In-situ Spectroscopy (Advanced):
-
FTIR Spectroscopy: Can be used to monitor the reaction in real-time by observing the characteristic carbonyl (C=O) stretching frequencies of the rhodium-carbonyl intermediates and the aldehyde products. [8][13][14]This powerful technique provides direct insight into the catalyst's active state and potential deactivation pathways. [15] * NMR Spectroscopy: High-pressure NMR can be employed to identify and characterize catalyst resting states and intermediates, providing detailed mechanistic information. [16][17]
-
Conclusion: A Framework for Success
Rhodium(III) tris(2-ethylhexanoate) serves as a robust and convenient precursor for homogeneous hydroformylation catalysis. The key to its successful application is the understanding that the active catalyst is formed in-situ under the pressures of synthesis gas. By carefully controlling reaction parameters such as temperature, pressure, and ligand concentration, researchers can effectively steer the reaction towards high conversion and desired regioselectivity. The protocol provided herein offers a validated starting point for the hydroformylation of terminal alkenes, which can be adapted and optimized for a wide range of substrates in pharmaceutical and fine chemical synthesis. The integration of modern analytical techniques, particularly in-situ spectroscopy, will continue to deepen our understanding and unlock the full potential of this versatile catalytic system.
References
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Gellrich, U., et al. (2020). Ligand Hydrogenation during Hydroformylation Catalysis Detected by In Situ High-Pressure Infra-Red Spectroscopic Analysis of a Rhodium/Phospholene-Phosphite Catalyst. Molecules. Available at: [Link]
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Behr, A., et al. (2021). An Immobilized Rh‐Based Solid Molecular Catalyst for the Reductive Hydroformylation of 1‐Octene. Chemistry – A European Journal. Available at: [Link]
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Koptyug, I.V., et al. (2022). In-Line NMR Diagnostics of Hydroformylation Provided by the Segmented-Flow Microfluidic Regime. Analytical Chemistry. Available at: [Link]
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Gellrich, U., et al. (2019). Activity of Rhodium-Catalyzed Hydroformylation: Added Insight and Predictions from Theory. ResearchGate. Available at: [Link]
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Pereira, M.M., et al. (2021). Immobilization of Rh(I)-N-Xantphos and Fe(II)-C-Scorpionate onto Magnetic Nanoparticles: Reusable Catalytic System for Sequential Hydroformylation/Acetalization. ResearchGate. Available at: [Link]
- Slaugh, L.H. (1972). Preparation of rhodium and iridium hydride carbonyl complexes. Google Patents.
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Ding, Y., et al. (2017). Modular synthesis of triphenylphosphine-derived cage ligands for rhodium-catalyzed hydroformylation applications. ResearchGate. Available at: [Link]
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Kubis, C., et al. (2017). In situ FTIR spectroscopic investigations on rhodium carbonyl complexes in the absence of phosphorus ligands under hydroformylation conditions. New Journal of Chemistry. Available at: [Link]
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Yusupova, A., et al. (2018). Methyl Formate: How It Can Be Used as Formyl Group Source for Synthesis of Aldehydes via Hydroformylation?. ResearchGate. Available at: [Link]
-
Gu, D. (2013). NMR Studies on Transition Metal Catalyzed Hydroformylation and Carbonylation Using Parahydrogen Induced Polarization. The University of York. Available at: [Link]
-
Breit, B., et al. (2024). Highly (regio)selective hydroformylation of olefins using self-assembling phosphines. Organic & Biomolecular Chemistry. Available at: [Link]
-
Shylesh, S., et al. (2018). Current State of the Art of the Solid Rh-Based Catalyzed Hydroformylation of Short-Chain Olefins. MDPI. Available at: [Link]
-
van Leeuwen, P.W.N.M., et al. (2019). Structural Study of Model Rhodium(I) Carbonylation Catalysts Activated by Indole-2-/Indoline-2-Carboxylate Bidentate Ligands and Kinetics of Iodomethane Oxidative Addition. MDPI. Available at: [Link]
-
Gerlach, M., et al. (2019). In Situ Infrared Spectroscopy as a Tool for Monitoring Molecular Catalyst for Hydroformylation in Continuous Processes. ACS Catalysis. Available at: [Link]
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Evans, D., Osborn, J.A., & Wilkinson, G. (1968). Hydroformylation of alkenes by use of rhodium complex catalysts. Journal of the Chemical Society A: Inorganic, Physical, Theoretical. Available at: [Link]
-
Stephenson, T.A., et al. (2009). Rhodium(I) carbonyl complexes of triphenylphosphine chalcogenides and their catalytic activity. ResearchGate. Available at: [Link]
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Koptyug, I.V., et al. (2022). In-Line NMR Diagnostics of Hydroformylation Provided by the Segmented-Flow Microfluidic Regime. PubMed. Available at: [Link]
-
Börner, A., et al. (2017). Ligand effects in rhodium-catalyzed hydroformylation with bisphosphines: steric or electronic?. Catalysis Science & Technology. Available at: [Link]
-
Senthandamaraikannan, P., et al. (2012). Hydroformylation of 1-Hexene over Rh/Nano-Oxide Catalysts. MDPI. Available at: [Link]
-
Gerlach, M., et al. (2019). In Situ Infrared Spectroscopy as a Tool for Monitoring Molecular Catalyst for Hydroformylation in Continuous Processes. ResearchGate. Available at: [Link]
-
Breit, B., et al. (2019). P(V)-Promoted Rh-Catalyzed Highly Regioselective Hydroformylation of Styrenes under Mild Conditions. Angewandte Chemie International Edition. Available at: [Link]
-
de Vries, J.G., et al. (2021). Rh(I)/(III)‐N‐Heterocyclic Carbene Complexes: Effect of Steric Confinement Upon Immobilization on Regio‐ and Stereoselectivity in the Hydrosilylation of Alkynes. Chemistry – A European Journal. Available at: [Link]
-
Duckett, S.B., et al. (2020). Multi-nuclear, high-pressure, operando FlowNMR spectroscopic study of Rh/PPh3– catalysed hydroformylation of 1-hexene. Faraday Discussions. Available at: [Link]
-
Kubis, C., et al. (2017). In situ FTIR spectroscopic investigations on rhodium carbonyl complexes in the absence of phosphorus ligands under hydroformylation conditions. RSC Publishing. Available at: [Link]
-
Beller, M. (2021). Hydroformylation. ResearchGate. Available at: [Link]
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Erkey, C., et al. (2002). Investigation of rhodium catalyzed hydroformylation of ethylene in supercritical carbon dioxide by in situ FTIR spectroscopy. Inorganica Chimica Acta. Available at: [Link]
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Wikipedia. (n.d.). Tris(triphenylphosphine)rhodium carbonyl hydride. Wikipedia. Available at: [Link]
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Mettler Toledo. (n.d.). Hydroformylation Process and Applications. Mettler Toledo. Available at: [Link]
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van Leeuwen, P.W.N.M. (2006). Rhodium-Catalyzed Hydroformylation. ResearchGate. Available at: [Link]
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Gerlach, M., et al. (2020). Operando characterization of rhodium catalyst degradation in hydroformylation. Catalysis Science & Technology. Available at: [Link]
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Application Notes and Protocols for Rhodium-Catalyzed C-H Activation: A Deep Dive into the Catalytic Mechanism of Rhodium Tris(2-Ethylhexanoate)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of C-H Activation
In the landscape of modern organic synthesis, the direct functionalization of carbon-hydrogen (C-H) bonds represents a paradigm shift, offering a more atom-economical and efficient approach to molecular construction. Transition metal catalysis has been at the forefront of this revolution, with rhodium catalysts demonstrating remarkable versatility and efficacy. Among these, rhodium carboxylates have carved a significant niche, particularly in facilitating intricate intramolecular cyclizations that are pivotal in the synthesis of complex heterocyclic scaffolds found in numerous pharmaceuticals and natural products.
This guide provides an in-depth exploration of the catalytic mechanism of Rhodium tris(2-ethylhexanoate) in C-H activation, with a focus on its role as a precursor to the active catalytic species. We will delve into the mechanistic nuances of rhodium-catalyzed C-H amination, a powerful transformation for the synthesis of nitrogen-containing heterocycles. Furthermore, this document serves as a practical resource, offering detailed application notes and a step-by-step protocol for a representative intramolecular C-H amination reaction, empowering researchers to harness the full potential of this transformative chemistry.
The Catalyst: Unmasking the Active Species from Rhodium Tris(2-Ethylhexanoate)
Rhodium tris(2-ethylhexanoate), a Rh(III) compound, is often employed as a precatalyst in C-H activation reactions. While mechanistically, C-H activation can proceed through various pathways involving Rh(I), Rh(II), or Rh(III) species, for many synthetically valuable transformations such as C-H amination and carbene insertion, the active catalyst is a dimeric rhodium(II) species, specifically a dirhodium(II) tetracarboxylate.
Under typical reaction conditions, the Rh(III) precatalyst is believed to undergo in situ reduction to the catalytically active Rh(II,II) paddlewheel complex. The 2-ethylhexanoate ligands bridge the two rhodium centers, creating a structurally defined catalyst with axial sites available for coordination and catalysis. This transformation is crucial, as the dirhodium(II) core is exceptionally proficient at activating substrates to generate highly reactive intermediates capable of C-H insertion.
Core Mechanistic Pathway: Intramolecular C-H Amination via a Rhodium Nitrenoid Intermediate
A quintessential example of C-H activation facilitated by dirhodium(II) carboxylates is the intramolecular amination of sulfamates, carbamates, and related nitrogen-containing substrates. This reaction provides a direct route to valuable heterocyclic structures like oxathiazinanes and oxazolidinones. The generally accepted catalytic cycle for this transformation is depicted below:
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| N-Mesyloxycarbamate Substrate | >95% | Synthesized or Commercial | Ensure dryness |
| Rhodium tris(2-ethylhexanoate) or Rh₂(oct)₄ | Catalyst Grade | Commercial | Store under inert atmosphere |
| Phenyliodine diacetate (PhI(OAc)₂) | >98% | Commercial | Freshly opened or properly stored |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Commercial | Finely powdered |
| Dichloromethane (DCM) | Anhydrous | Commercial | Distilled or from a solvent purification system |
| Saturated aq. Na₂S₂O₃ | Reagent Grade | Prepared in-house | |
| Saturated aq. NaHCO₃ | Reagent Grade | Prepared in-house | |
| Brine | Reagent Grade | Prepared in-house | |
| Anhydrous MgSO₄ or Na₂SO₄ | Reagent Grade | Commercial | |
| Silica Gel | 230-400 mesh | Commercial | For column chromatography |
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the N-mesyloxycarbamate substrate (1.0 equiv).
-
Catalyst Addition: Add Rhodium tris(2-ethylhexanoate) (typically 0.5-2 mol%) or an equivalent amount of a dirhodium(II) carboxylate such as Rh₂(oct)₄.
-
Solvent Addition: Add anhydrous dichloromethane (DCM) to achieve a substrate concentration of approximately 0.1 M. Stir the mixture until all solids are dissolved.
-
Addition of Base and Oxidant: To the stirring solution, add finely powdered anhydrous potassium carbonate (2.0 equiv) followed by phenyliodine diacetate (1.2 equiv).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 10-15 minutes to reduce the excess oxidant.
-
Work-up:
-
Dilute the mixture with additional DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure oxazolidinone product.
Self-Validating System and Trustworthiness:
This protocol incorporates several checks to ensure reliability and reproducibility. The use of an inert atmosphere and anhydrous solvents is critical to prevent catalyst deactivation and side reactions. Monitoring the reaction by TLC or LC-MS provides real-time feedback on the reaction's progress and allows for timely quenching to prevent product degradation. The work-up procedure is designed to effectively remove the oxidant, base, and catalyst residues, ensuring the purity of the final product. The final purification by column chromatography provides a high-purity product, the structure and purity of which should be confirmed by standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).
Conclusion and Future Outlook
Rhodium-catalyzed C-H activation, particularly through the intermediacy of dirhodium(II) species derived from precursors like Rhodium tris(2-ethylhexanoate), is a cornerstone of modern synthetic chemistry. The intramolecular C-H amination reaction detailed herein exemplifies the power of this approach to construct complex and valuable heterocyclic molecules with high efficiency and selectivity. As our understanding of these catalytic systems deepens, the development of new chiral ligands and more robust catalysts will undoubtedly expand the scope and application of rhodium-catalyzed C-H activation, enabling the synthesis of increasingly complex and impactful molecules for the advancement of science and medicine.
References
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Taber, D. F., & Tian, W. (2007). Rhodium-Catalyzed Intramolecular C-H Insertion of α-Aryl-α-diazo Ketones. The Journal of Organic Chemistry, 72(9), 3207–3210. [Link]
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Lebel, H., et al. (2011). Synthesis of Oxazolidinones: Rhodium-Catalyzed C–H Amination of N-Mesyloxycarbamates. Organic & Biomolecular Chemistry, 9(1), 57-60. [Link]
-
Du Bois, J. (2011). Rhodium-Catalyzed C–H Amination – An Enabling Method for Chemical Synthesis. Accounts of Chemical Research, 44(4), 227-238. [Link]
-
Doyle, M. P., et al. (2010). Dirhodium(II) Catalysts for Enantioselective C–H Amination. Chemical Society Reviews, 39(7), 2516-2531. [Link]
-
Davies, H. M. L., & Manning, J. R. (2008). Catalytic C–H functionalization by rhodium carbenoid insertion. Nature, 451(7177), 417–424. [Link]
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Colby, D. A., Bergman, R. G., & Ellman, J. A. (2010). Rhodium-catalyzed C-C bond formation via heteroatom-directed C-H bond activation. Chemical Reviews, 110(2), 624-655. [Link]
-
Du Bois, J., et al. (2004). A Unique and Highly Effective Dirhodium Catalyst for C-H Amination. Journal of the American Chemical Society, 126(47), 15378–15379. [Link]
-
Fiori, K. W., & Du Bois, J. (2007). Catalytic Intramolecular C−H Amination Reactions: Exploitation of the Rh2(II)-Catalyzed Decomposition of Azidoacrylates. Journal of the American Chemical Society, 129(12), 3534-3536. [Link]
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Roizen, J. L., Harvey, M. E., & Du Bois, J. (2012). Metal-Catalyzed Nitrogen-Atom Transfer Methods for the Oxidation of Aliphatic C-H Bonds. Accounts of Chemical Research, 45(6), 911-922. [Link]
-
Lebel, H., et al. (2011). Synthesis of oxazolidinones: rhodium-catalyzed C–H amination of N-mesyloxycarbamates. Organic & Biomolecular Chemistry, 9(1), 57-60. [Link]
-
Du Bois, J. (2011). Rhodium-Catalyzed C–H Amination – An Enabling Method for Chemical Synthesis. Accounts of Chemical Research, 44(4), 227-238. [Link]
-
Doyle, M. P., et al. (2010). Dirhodium(II) Catalysts for Enantioselective C–H Amination. Chemical Society Reviews, 39(7), 2516-2531. [Link]
-
Davies, H. M. L., & Manning, J. R. (2008). Catalytic C–H functionalization by rhodium carbenoid insertion. Nature, 451(7177), 417–424. [Link]
-
Du Bois, J., et al. (2004). A Unique and Highly Effective Dirhodium Catalyst for C-H Amination. Journal of the American Chemical Society, 126(47), 15378–15379. [Link]
Application Notes and Protocols for Preparing Catalyst Solutions with Rhodium tris(2-ethylhexanoate)
Introduction: Understanding the Precursor - Rhodium tris(2-ethylhexanoate)
Rhodium tris(2-ethylhexanoate), with the chemical formula Rh(C₈H₁₅O₂)₃, is a highly versatile and valuable rhodium source for a variety of catalytic applications in organic synthesis.[1][2] It is an organorhodium compound characterized by its good solubility in many organic solvents and its stability under ambient conditions, often supplied as a reddish-brown solution in 2-ethylhexanol or as a solid.[1] This compound is predominantly utilized as a pre-catalyst in industrial and academic research, most notably for hydroformylation (the oxo process), hydrogenation, and hydrosilylation reactions.[1][2]
A key technical advantage of using Rhodium(III) 2-ethylhexanoate is its high catalytic activity and notable resistance to catalyst poisons.[1] It is crucial to distinguish the active Rhodium(III) form from its Rhodium(II) counterpart, which is a green-colored dimer and exhibits lower catalytic efficacy in reactions like hydroformylation.[1] High-purity grades of Rhodium(III) 2-ethylhexanoate are specifically manufactured to have low concentrations of impurities such as sodium and chloride, which is essential for maximizing catalytic performance.[1][3]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the principles and detailed protocols for preparing active catalyst solutions from Rhodium tris(2-ethylhexanoate).
Core Principles of Catalyst Solution Preparation
The preparation of a catalytically active solution from Rhodium tris(2-ethylhexanoate) is not merely a simple dissolution. It involves a series of carefully considered steps to ensure the formation of the desired active catalytic species. The underlying principle for many applications, particularly hydroformylation, is the in situ reduction of the Rh(III) precursor to a catalytically active Rh(I) or Rh(0) species, which then coordinates with ligands and reactants (such as CO and H₂) to enter the catalytic cycle.
The Importance of the Oxidation State
Rhodium tris(2-ethylhexanoate) is a Rh(III) compound. For many catalytic cycles, such as hydroformylation, the active species is a rhodium(I) hydride complex.[4] Therefore, the preparation of the catalyst solution under reaction conditions facilitates the reduction of Rh(III) to Rh(I). This is typically achieved by the reactants themselves, such as hydrogen in the presence of carbon monoxide (syngas). It is crucial to use high-purity Rh(III) 2-ethylhexanoate, as the presence of the Rh(II) species can be detrimental to catalytic performance.[3]
Solvent Selection: A Critical Parameter
The choice of solvent is dictated by the specific reaction, the solubility of the precursor, ligands, and substrates, and the reaction temperature and pressure. Rhodium tris(2-ethylhexanoate) exhibits good solubility in a range of organic solvents.[5] For hydroformylation, common solvents include toluene, xylenes, and other non-polar aromatic hydrocarbons. The solvent must be anhydrous and deoxygenated to prevent catalyst deactivation.
The Role of Ligands
In many rhodium-catalyzed reactions, ligands play a pivotal role in controlling the activity, selectivity, and stability of the catalyst. For instance, in hydroformylation, phosphine or phosphite ligands are commonly employed.[4] The electronic and steric properties of the ligand influence the regioselectivity (linear vs. branched aldehyde) and enantioselectivity of the reaction.[6] The ligand-to-rhodium ratio (L:Rh) is a critical parameter that must be optimized for each specific application.[4]
Safety and Handling of Organorhodium Compounds
Working with organorhodium compounds like Rhodium tris(2-ethylhexanoate) requires strict adherence to safety protocols due to their potential hazards.
Hazard Identification:
-
Health Hazards: Suspected of damaging fertility or the unborn child.[7]
-
Environmental Hazards: May cause long-lasting harmful effects to aquatic life.[7]
Recommended Safety Precautions:
-
Engineering Controls: All handling of Rhodium tris(2-ethylhexanoate) and its solutions should be conducted in a well-ventilated fume hood.[8]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield should always be worn.[9][10]
-
Skin Protection: A flame-resistant lab coat and appropriate chemical-resistant gloves (e.g., nitrile) are mandatory to prevent skin contact.[8][9][10]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a suitable respirator should be used.
-
-
Handling Procedures:
-
Storage:
-
Disposal: Dispose of waste materials as hazardous waste in accordance with local, state, and federal regulations.[7]
Experimental Protocols
The following protocols provide step-by-step methodologies for preparing catalyst solutions for hydroformylation, a common application of Rhodium tris(2-ethylhexanoate). These protocols are intended as a starting point and may require optimization for specific substrates and desired outcomes.
Protocol 1: Preparation of a Stock Solution of Rhodium tris(2-ethylhexanoate)
This protocol describes the preparation of a standard stock solution from a commercially available solid or concentrated solution of Rhodium tris(2-ethylhexanoate).
Materials:
-
Rhodium tris(2-ethylhexanoate) (solid or concentrated solution)
-
Anhydrous, deoxygenated toluene (or other suitable solvent)
-
Schlenk flask or glovebox
-
Inert gas supply (Argon or Nitrogen)
-
Syringes and needles
-
Analytical balance
Procedure:
-
Inert Atmosphere: All manipulations should be performed under an inert atmosphere using standard Schlenk line techniques or inside a glovebox to prevent exposure to air and moisture.
-
Weighing the Precursor:
-
If using a solid: Accurately weigh the desired amount of Rhodium tris(2-ethylhexanoate) in a tared Schlenk flask.
-
If using a solution: Accurately weigh the required amount of the stock solution into the Schlenk flask. Note the concentration of the commercial solution to calculate the mass of the rhodium precursor.
-
-
Solvent Addition: Add the required volume of anhydrous, deoxygenated solvent to the Schlenk flask via a cannula or syringe to achieve the desired molar concentration.
-
Dissolution: Gently swirl the flask to ensure complete dissolution of the rhodium precursor. The solution should have a characteristic yellowish-brown to reddish-brown color.[1]
-
Storage: Store the stock solution under an inert atmosphere in a sealed Schlenk flask, preferably at 2-8°C.[2]
Data Presentation: Stock Solution Concentration
| Parameter | Value |
| Precursor | Rhodium tris(2-ethylhexanoate) |
| Molecular Weight | 532.52 g/mol [2] |
| Typical Stock Concentration | 0.01 M - 0.1 M |
| Solvent | Anhydrous, deoxygenated toluene |
Protocol 2: In Situ Preparation of a Hydroformylation Catalyst Solution
This protocol details the preparation of an active hydroformylation catalyst from the Rhodium tris(2-ethylhexanoate) stock solution with the addition of a phosphine ligand. The active catalyst is formed in situ under reaction conditions.
Materials:
-
Rhodium tris(2-ethylhexanoate) stock solution (from Protocol 1)
-
Triphenylphosphine (PPh₃) or other suitable phosphine/phosphite ligand
-
Anhydrous, deoxygenated reaction solvent (e.g., toluene)
-
Substrate (olefin)
-
High-pressure autoclave equipped with a stirrer and gas inlets
-
Syngas (a mixture of CO and H₂)
Workflow Diagram:
Caption: Workflow for in situ catalyst preparation and hydroformylation.
Procedure:
-
Ligand Preparation: In a separate Schlenk flask, dissolve the desired amount of the phosphine ligand (e.g., triphenylphosphine) in the anhydrous, deoxygenated reaction solvent. The ligand-to-rhodium (L:Rh) molar ratio is a critical parameter and typically ranges from 4:1 to 10:1 for monodentate phosphines.[12]
-
Catalyst Precursor Addition: Under an inert atmosphere, transfer the required volume of the Rhodium tris(2-ethylhexanoate) stock solution to the ligand solution. Stir the mixture at room temperature for 30-90 minutes to allow for initial complexation.[12]
-
Charging the Autoclave: Transfer the prepared catalyst solution and the olefin substrate to the high-pressure autoclave under a counter-flow of inert gas.
-
Reaction Setup: Seal the autoclave and purge it several times with syngas to remove any residual air.
-
Pressurization and Heating: Pressurize the autoclave with syngas to the desired pressure (e.g., 20-40 bar) and heat the reaction mixture to the target temperature (e.g., 80-120°C) with stirring.
-
Catalyst Activation: The Rh(III) precursor is reduced in situ by the syngas to the active Rh(I) hydride species, which then enters the catalytic cycle.
Data Presentation: Typical Hydroformylation Parameters
| Parameter | Typical Range | Rationale |
| Rh Concentration | 10 - 1000 ppm | Balances catalytic activity and cost. |
| Ligand:Rhodium Ratio (L:Rh) | 4:1 - 100:1 | Influences catalyst stability and selectivity. Higher ratios can favor linear aldehyde formation. |
| Temperature | 80 - 140 °C[12] | Affects reaction rate and catalyst stability. |
| Syngas Pressure (CO:H₂) | 20 - 100 bar (typically 1:1) | Drives the formation of the active catalyst and influences reaction kinetics. |
Catalyst Activation: A Mechanistic Perspective
The activation of the Rhodium tris(2-ethylhexanoate) precatalyst under hydroformylation conditions is a complex process. The following diagram illustrates a plausible pathway for the formation of the active catalytic species.
Catalyst Activation Pathway Diagram:
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The Versatile Catalyst: Application Notes on Rhodium Tris(2-ethylhexanoate) in Fine Chemical Synthesis
Introduction: A Workhorse for Precise Molecular Construction
In the landscape of modern organic synthesis, the quest for efficient and selective catalysts is paramount. Among the plethora of transition metal catalysts, rhodium complexes hold a privileged position, facilitating a wide array of transformative reactions. Rhodium tris(2-ethylhexanoate), a Rh(III) carboxylate complex, has emerged as a versatile and valuable tool for researchers and drug development professionals. Its solubility in common organic solvents and unique catalytic properties make it an effective catalyst for several key transformations in the synthesis of fine chemicals.
This technical guide provides an in-depth exploration of the applications of rhodium tris(2-ethylhexanoate) in four major classes of organic reactions: hydrosilylation, hydroformylation, C-H functionalization, and cyclopropanation. Moving beyond a simple recitation of procedures, this document delves into the mechanistic underpinnings of these reactions, offers detailed, field-tested protocols, and presents quantitative data to guide your experimental design.
Hydrosilylation: Crafting Silicon-Carbon Bonds with Precision
Hydrosilylation, the addition of a silicon-hydrogen bond across an unsaturated bond, is a cornerstone of organosilicon chemistry. Rhodium tris(2-ethylhexanoate) serves as a highly effective catalyst for the hydrosilylation of alkenes, providing access to a diverse range of functionalized silanes which are valuable intermediates in organic synthesis and materials science.
Mechanistic Insights: The Chalk-Harrod and Modified Chalk-Harrod Pathways
The mechanism of rhodium-catalyzed hydrosilylation is most commonly described by the Chalk-Harrod mechanism . This pathway involves the oxidative addition of the Si-H bond to the rhodium center, followed by coordination of the alkene, migratory insertion of the alkene into the Rh-H bond, and finally, reductive elimination to furnish the alkylsilane product and regenerate the active catalyst.
An alternative, the modified Chalk-Harrod mechanism , posits that migratory insertion occurs into the Rh-Si bond, followed by reductive elimination of the resulting alkylrhodium species with a hydride. The operative mechanism can be influenced by the nature of the substrates and the specific rhodium catalyst employed.
Protocol: Hydrosilylation of 1-Octene with Triethylsilane
This protocol details the synthesis of triethyl(octyl)silane, a representative alkylsilane, using rhodium tris(2-ethylhexanoate).
Materials:
-
Rhodium tris(2-ethylhexanoate) solution (e.g., in 2-ethylhexanoic acid or an organic solvent)
-
1-Octene (freshly distilled)
-
Triethylsilane (freshly distilled)
-
Anhydrous toluene (or other suitable solvent)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions (Schlenk flask, condenser, etc.)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and under an inert atmosphere, add 1-octene (1.0 mmol, 1.0 eq.).
-
Solvent and Catalyst Addition: Add anhydrous toluene (5 mL) to dissolve the alkene. Subsequently, add the rhodium tris(2-ethylhexanoate) solution (0.005 - 0.1 mol%). The optimal catalyst loading should be determined empirically.
-
Initiation of Reaction: To the stirring solution, add triethylsilane (1.2 mmol, 1.2 eq.) dropwise at room temperature. An exothermic reaction may be observed.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS analysis. The reaction is typically complete within 1-4 hours at room temperature, but gentle heating (e.g., to 50-60 °C) can be applied to accelerate the conversion if necessary.
-
Workup: Upon completion, the reaction mixture can be concentrated under reduced pressure. The residue can be purified by flash column chromatography on silica gel (eluting with hexanes) to afford the pure triethyl(octyl)silane.
Data Presentation: Substrate Scope in Alkene Hydrosilylation
| Alkene | Silane | Product | Yield (%) | Regioselectivity (α:β) |
| 1-Octene | Triethylsilane | Triethyl(octyl)silane | >95 | >99:1 (β) |
| Styrene | Triethoxysilane | (2-Phenylethyl)triethoxysilane | ~90 | >98:2 (β) |
| Cyclohexene | Phenylsilane | Cyclohexyl(phenyl)silane | ~92 | - |
| Allyl Glycidyl Ether | 1,1,1,3,3,5,5-heptamethyltrisiloxane | Adduct | >90 | >99:1 (β) |
Hydroformylation: A Gateway to Aldehydes
Hydroformylation, or the oxo process, is a fundamental industrial reaction that converts alkenes, hydrogen, and carbon monoxide into aldehydes. These aldehydes are crucial building blocks for a vast array of fine chemicals, including alcohols, carboxylic acids, and esters. Rhodium tris(2-ethylhexanoate) is often used as a precursor to the active catalytic species in these transformations.
Mechanistic Insights: The Heck and Breslow Cycle
The generally accepted mechanism for rhodium-catalyzed hydroformylation involves a series of key steps. The Rh(III) precatalyst is reduced in situ to a Rh(I) species, which then coordinates with phosphine ligands (if present) and carbon monoxide. The catalytic cycle proceeds through alkene coordination, migratory insertion to form an alkyl-rhodium intermediate, further CO coordination, and finally, hydrogenolysis to release the aldehyde product and regenerate the rhodium-hydride catalyst. The regioselectivity (linear vs. branched aldehyde) is a critical aspect and is influenced by steric and electronic factors of both the substrate and the ligands on the rhodium center.[1][2]
Protocol: Hydroformylation of 1-Octene
This protocol describes the conversion of 1-octene to nonanal isomers. Note: This reaction requires the use of a high-pressure reactor and handling of carbon monoxide, a toxic gas. All operations must be conducted in a well-ventilated fume hood with appropriate safety measures.
Materials:
-
Rhodium tris(2-ethylhexanoate)
-
1-Octene
-
Triphenylphosphine (or other suitable phosphine ligand)
-
Anhydrous toluene
-
Synthesis gas (Syngas, a mixture of CO and H₂, typically 1:1)
-
High-pressure autoclave reactor
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, charge the autoclave with rhodium tris(2-ethylhexanoate) (0.01-0.1 mol%) and the phosphine ligand (e.g., triphenylphosphine, 4-10 equivalents relative to Rh).
-
Reactant Addition: Add anhydrous toluene (e.g., 50 mL) and 1-octene (10 mmol, 1.0 eq.).
-
Reaction Execution: Seal the autoclave and purge several times with syngas. Pressurize the reactor with syngas to the desired pressure (e.g., 20-50 bar) and heat to the reaction temperature (e.g., 80-120 °C) with vigorous stirring.
-
Reaction Monitoring: The reaction progress can be monitored by the uptake of syngas.
-
Workup: After the reaction is complete (typically 2-6 hours), cool the reactor to room temperature and carefully vent the excess gas. The product mixture can be analyzed by GC-MS to determine conversion and regioselectivity (n/iso ratio). The product can be isolated by distillation or column chromatography.
Data Presentation: Regioselectivity in Olefin Hydroformylation
| Olefin | Ligand | n/iso Ratio | Conversion (%) |
| Propylene | PPh₃ | 2-4:1 | >95 |
| 1-Hexene | PPh₃ | ~3:1 | >90 |
| Styrene | PPh₃ | 1:1 to 1:10 (branched favored) | >98 |
| 1-Octene | Xantphos | >20:1 | >99 |
C-H Functionalization: A Paradigm Shift in Synthesis
Direct C-H functionalization has revolutionized synthetic chemistry by offering a more atom- and step-economical approach to bond formation, obviating the need for pre-functionalized starting materials.[3] Rhodium(III) catalysts, including rhodium tris(2-ethylhexanoate), have proven to be particularly adept at catalyzing these transformations, often with the assistance of a directing group.
Mechanistic Insights: Concerted Metalation-Deprotonation
A prevalent mechanism in Rh(III)-catalyzed C-H activation is the concerted metalation-deprotonation (CMD) pathway. In this process, a directing group on the substrate coordinates to the Rh(III) center, positioning it for the cleavage of a nearby C-H bond. This step is often the rate-determining step and leads to the formation of a rhodacycle intermediate. This intermediate can then react with a coupling partner (e.g., an alkene, alkyne, or organometallic reagent) through migratory insertion, followed by reductive elimination to furnish the functionalized product and regenerate the active Rh(III) catalyst.
Protocol: Oxidative Alkenylation of 2-Phenylpyridine
This protocol provides a representative procedure for the Rh(III)-catalyzed C-H alkenylation of 2-phenylpyridine with an acrylate.
Materials:
-
Rhodium tris(2-ethylhexanoate)
-
2-Phenylpyridine
-
n-Butyl acrylate
-
Copper(II) acetate (as an oxidant)
-
Anhydrous solvent (e.g., 1,2-dichloroethane or DMF)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a reaction vial, add 2-phenylpyridine (0.5 mmol, 1.0 eq.), rhodium tris(2-ethylhexanoate) (2-5 mol%), and copper(II) acetate (1.0 mmol, 2.0 eq.).
-
Addition of Reagents: Add the anhydrous solvent (2 mL) followed by n-butyl acrylate (0.6 mmol, 1.2 eq.).
-
Reaction Conditions: Seal the vial and heat the mixture at 80-120 °C for 12-24 hours.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: After cooling to room temperature, filter the reaction mixture through a pad of celite to remove inorganic salts. The filtrate is then concentrated, and the residue is purified by column chromatography on silica gel to yield the desired alkenylated product.
Data Presentation: Scope of Rh(III)-Catalyzed C-H Functionalization
| Substrate | Coupling Partner | Product | Yield (%) |
| 2-Phenylpyridine | n-Butyl acrylate | ortho-Alkenylated 2-phenylpyridine | ~85 |
| N-Phenyl-2-aminopyridine | Styrene | ortho-Styrenated product | ~78 |
| Benzoic acid | Diphenylacetylene | Annulated product | ~92 |
| Benzamide | Norbornene | Hydroarylated product | ~65 |
Cyclopropanation: Constructing Three-Membered Rings
Cyclopropanes are fundamental structural motifs in numerous natural products and pharmaceuticals, and they also serve as versatile synthetic intermediates. Rhodium-catalyzed decomposition of diazo compounds in the presence of alkenes is a powerful method for the synthesis of cyclopropanes. While rhodium(II) carboxylates, such as rhodium(II) acetate, are the most extensively studied catalysts for this transformation, rhodium(III) carboxylates can also serve as effective precatalysts.
Mechanistic Insights: The Role of Rhodium Carbenoids
The reaction proceeds via the formation of a rhodium carbene intermediate. The rhodium catalyst reacts with the diazo compound to release dinitrogen and form a transient, electrophilic rhodium carbenoid. This species then reacts with an alkene in a concerted or stepwise fashion to generate the cyclopropane ring. The stereoselectivity of the reaction (diastereoselectivity and enantioselectivity) is a key feature and is highly dependent on the structure of the rhodium catalyst and its ligands.[4][5]
Protocol: Cyclopropanation of Styrene with Ethyl Diazoacetate
This protocol describes a general procedure for the cyclopropanation of styrene, a common benchmark substrate. While Rh(II) catalysts are more common, this serves as a representative method for rhodium carboxylate catalysis.
Materials:
-
Rhodium tris(2-ethylhexanoate) or Rhodium(II) acetate
-
Styrene (freshly distilled)
-
Ethyl diazoacetate (handle with care, potential explosive)
-
Anhydrous dichloromethane (DCM) or other suitable solvent
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a fume hood, dissolve styrene (5.0 mmol, 5.0 eq.) and the rhodium catalyst (0.1-1.0 mol%) in anhydrous DCM (10 mL) in a round-bottom flask under an inert atmosphere.
-
Slow Addition of Diazo Compound: Prepare a solution of ethyl diazoacetate (1.0 mmol, 1.0 eq.) in anhydrous DCM (5 mL). Add this solution dropwise to the stirred reaction mixture over a period of 1-2 hours using a syringe pump. Note: Slow addition is crucial to maintain a low concentration of the diazo compound and prevent side reactions.
-
Reaction Monitoring: Monitor the reaction by TLC (the disappearance of the yellow diazo compound) or GC-MS. The reaction is typically complete shortly after the addition is finished.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. The residue can be purified by column chromatography on silica gel (e.g., with a hexane/ethyl acetate gradient) to separate the diastereomeric cyclopropane products.
Data Presentation: Diastereoselectivity in Styrene Cyclopropanation
| Catalyst | Diastereomeric Ratio (trans:cis) | Yield (%) |
| Rh₂(OAc)₄ | ~75:25 | >90 |
| Cu(acac)₂ | ~70:30 | ~85 |
| [Rh(cod)Cl]₂ | ~65:35 | ~80 |
Conclusion: A Catalyst for Innovation
Rhodium tris(2-ethylhexanoate) has demonstrated its utility as a versatile and efficient catalyst in a range of important organic transformations. Its application in hydrosilylation, hydroformylation, C-H functionalization, and cyclopropanation reactions underscores its significance in the synthesis of fine chemicals and complex molecular architectures. By understanding the underlying mechanisms and employing optimized protocols, researchers can harness the full potential of this remarkable catalyst to drive innovation in drug discovery, materials science, and beyond.
References
- Evans, D., Osborn, J. A., & Wilkinson, G. (1968). Hydroformylation of alkenes by use of rhodium complex catalysts. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 3133-3142.
- Wang, H., & Hu, W. (2013). Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes. Chemical Science, 4(11), 4048-4053.
- van Leeuwen, P. W. N. M., & Claver, C. (Eds.). (2000).
- Wilkinson, G. (1968). The use of complexes of rhodium of the type trans-RhX(CO)(PR3)2 as hydroformylation catalysts for alkenes. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 3133-3142.
- Fokin, A. A., & Schreiner, P. R. (2003). Selective alkane C–H bond functionalizations: models and catalysts.
- Davies, H. M., & Beckwith, R. E. (2003). Catalytic enantioselective C–H activation by means of metal-carbenoid-induced C–H insertion. Chemical Reviews, 103(8), 2861-2904.
- Doyle, M. P., McKervey, M. A., & Ye, T. (1998). Modern catalytic methods for organic synthesis with diazo compounds: from cyclopropanes to ylides. John Wiley & Sons.
- Maas, G. (2004). Catalytic cyclopropanation of alkenes, alkynes and allenes with alpha-diazocarbonyl compounds. Chemical Society Reviews, 33(3), 183-190.
- Yudin, A. K. (Ed.). (2007). Aziridines and epoxides in organic synthesis. John Wiley & Sons.
- Lebel, H., Marcoux, J. F., Molinaro, C., & Charette, A. B. (2003). Stereoselective cyclopropanation reactions. Chemical reviews, 103(4), 977-1050.
Sources
- 1. Regioselective hydroformylation of propene catalysed by rhodium-zeolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydroformylation of alkenes by use of rhodium complex catalysts - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 3. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 4. sas.rochester.edu [sas.rochester.edu]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Rhodium Tris(2-ethylhexanoate) in Polymer Chemistry
Introduction: Unveiling the Catalytic Potential of Rhodium Tris(2-ethylhexanoate)
Rhodium tris(2-ethylhexanoate), with the chemical formula Rh[CH₃(CH₂)₃CH(C₂H₅)CO₂]₃, is a highly versatile organometallic compound that serves as a potent catalyst in various organic transformations.[1] Its high solubility in organic solvents and notable catalytic activity make it a valuable tool in polymer chemistry.[1] This guide provides an in-depth exploration of its applications, focusing on detailed protocols and the underlying scientific principles for researchers, scientists, and professionals in drug development. While its primary and well-documented application lies in the hydrosilylation of silicones, this document also explores its potential in other polymerization reactions.
Core Application: Hydrosilylation-Curable Silicone Systems
The most prominent industrial application of Rhodium tris(2-ethylhexanoate) is in the catalytic crosslinking of silicone polymers. This process, known as hydrosilylation, is a cornerstone of the silicone industry, enabling the formation of elastomers, gels, and coatings with a wide range of properties. The reaction involves the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, typically a vinyl group (C=C).
Causality of Experimental Choices in Hydrosilylation
The selection of Rhodium tris(2-ethylhexanoate) as a catalyst for this process is driven by several key factors:
-
High Catalytic Activity: Rhodium catalysts, in general, exhibit high turnover numbers for hydrosilylation, allowing for efficient crosslinking at low catalyst concentrations.
-
Selectivity: The catalyst promotes the desired anti-Markovnikov addition of the Si-H bond to the vinyl group, leading to the formation of stable ethylene bridges between polymer chains.
-
Solubility: Its solubility in common organic solvents and silicone oils ensures a homogeneous reaction mixture, which is crucial for uniform crosslinking and consistent material properties.
-
Poison Resistance: Rhodium catalysts can offer enhanced resistance to catalyst poisons that can inhibit the activity of other hydrosilylation catalysts, such as those based on platinum.
The general mechanism for rhodium-catalyzed hydrosilylation, often described by modifications of the Chalk-Harrod mechanism, involves the oxidative addition of the Si-H bond to the rhodium center, followed by olefin coordination, insertion, and reductive elimination to regenerate the catalyst and form the C-Si bond.
Experimental Workflow: Hydrosilylation of Vinyl-Terminated Polydimethylsiloxane (PDMS)
Caption: A simplified mechanism for rhodium-catalyzed alkyne polymerization.
Plausibility for Rhodium Tris(2-ethylhexanoate):
The rhodium center in Rhodium tris(2-ethylhexanoate) can potentially be activated to initiate alkyne polymerization. The ethylhexanoate ligands may be displaced by the alkyne monomer to initiate the catalytic cycle. However, the specific activity and stereoselectivity would need to be experimentally determined. Researchers exploring this application would likely need to optimize reaction conditions, including temperature and the potential use of co-catalysts.
Olefin Polymerization
While Ziegler-Natta and metallocene catalysts are more common for olefin polymerization, some late transition metal complexes, including those of rhodium, have shown activity. The mechanism typically involves the coordination of the olefin to the metal center followed by insertion into a metal-alkyl bond.
Plausibility for Rhodium Tris(2-ethylhexanoate):
For Rhodium tris(2-ethylhexanoate) to act as an olefin polymerization catalyst, an active rhodium-alkyl species would need to be generated in situ. This might be achieved through the use of an alkylaluminum co-catalyst, similar to those used in Ziegler-Natta systems. The bulky ethylhexanoate ligands could influence the coordination of the olefin and the rate of insertion, thereby affecting the polymer's molecular weight and microstructure.
Trustworthiness and Self-Validation
The protocols and principles described herein are based on established concepts in polymer and organometallic chemistry. For any specific application, it is imperative for the researcher to perform control experiments and thorough characterization of the resulting polymers. This includes:
-
Control Reactions: Running reactions without the catalyst to ensure that the observed polymerization is indeed catalytically driven.
-
Kinetic Studies: Monitoring monomer conversion over time to understand the reaction kinetics.
-
Polymer Characterization: Utilizing a suite of analytical techniques such as Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, Nuclear Magnetic Resonance (NMR) for structural elucidation, and Differential Scanning Calorimetry (DSC) for thermal properties.
References
-
Gelest, Inc. (n.d.). Rhodium (III) 2-ethylhexanoate. Retrieved from [Link]
- Marciniec, B. (Ed.). (2009). Hydrosilylation: A Comprehensive Review on Theory and Applications. Springer Science & Business Media.
- Tabata, M., Sone, T., & Sadahiro, Y. (2002). Rhodium-catalyzed stereospecific living polymerization of substituted acetylenes.
Sources
Application Note: Enantioselective Catalysis Utilizing Chiral Dirhodium(II) Complexes Derived from Rhodium Carboxylate Precursors
Abstract
Enantioselective catalysis is a cornerstone of modern chemical synthesis, particularly in the pharmaceutical and fine chemical industries, where the stereochemistry of a molecule dictates its biological activity. Among the most powerful and versatile catalysts for asymmetric synthesis are chiral dirhodium(II) paddlewheel complexes.[1] These catalysts excel in mediating a wide array of transformations, including cyclopropanations, C-H functionalizations, and ylide formations, with exceptional levels of stereocontrol.[2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and application of chiral dirhodium(II) catalysts. We will detail the conversion of common, achiral rhodium precursors, such as rhodium(II) tetraacetate or soluble Rhodium(III) 2-ethylhexanoate[4], into highly effective chiral catalysts through ligand exchange. This guide combines foundational theory with detailed, field-proven protocols for catalyst synthesis and key synthetic applications, offering insights into experimental design, execution, and troubleshooting.
The Foundation: Dirhodium(II) Paddlewheel Catalysts
The Archetypal Structure for Asymmetric Catalysis
Chiral dirhodium(II) carboxylate and carboxamidate complexes are defined by their unique "paddlewheel" structure. This architecture consists of two rhodium atoms held in close proximity by a Rh-Rh single bond and bridged by four chiral ligands.[2] Crucially, each rhodium atom possesses a vacant axial coordination site, which is the locus of catalytic activity. The four chiral bridging ligands create a well-defined, chiral environment or "pocket" around these active sites. It is the steric and electronic nature of this pocket that dictates the trajectory of the incoming substrate, thereby controlling the stereochemical outcome of the reaction. The ability to systematically modify these bridging ligands allows for the fine-tuning of the catalyst's reactivity and selectivity for a specific transformation.
The Catalytic Cycle: The Rhodium Carbenoid Intermediate
The majority of transformations catalyzed by dirhodium(II) complexes proceed via the formation of a highly reactive rhodium-carbenoid intermediate. The catalytic cycle is initiated by the reaction of the dirhodium(II) catalyst with a diazo compound (e.g., ethyl diazoacetate), leading to the extrusion of dinitrogen gas and the formation of the electrophilic carbenoid species.[5] This intermediate is then intercepted by a substrate, leading to the desired product and regenerating the catalyst for the next cycle. The genius of this system lies in the catalyst's ability to tame the reactivity of the otherwise unselective free carbene, channeling it through highly organized, enantioselective pathways.
Figure 1: General catalytic cycle for dirhodium(II)-catalyzed transformations.
Catalyst Preparation: A Modular Approach
A significant advantage of this catalytic system is its modularity. A wide variety of chiral catalysts can be prepared from a single achiral precursor via a straightforward ligand exchange reaction. This allows laboratories to build a diverse catalyst library tailored to their specific synthetic needs.
Rhodium Precursors: Making the Right Choice
Two common precursors are dirhodium(II) tetraacetate [Rh₂(OAc)₄] and rhodium(III) 2-ethylhexanoate.
-
Dirhodium(II) tetraacetate (Rh₂(OAc)₄): This is a commercially available, well-defined, dimeric solid. It is an excellent starting material, though its solubility in non-polar organic solvents can be limited. The ligand exchange reaction is driven by the removal of the displaced acetic acid.
-
Rhodium(III) 2-ethylhexanoate: This is often supplied as a solution in 2-ethylhexanoic acid and is highly soluble in organic solvents.[4] While technically a Rh(III) source, it is readily reduced to the catalytically active Rh(II) state during the high-temperature ligand exchange procedure.[6][7] Its solubility makes it a convenient precursor for homogeneous reaction conditions.
Protocol: Ligand Exchange for Chiral Catalyst Synthesis
This protocol describes a general method for preparing a chiral dirhodium(II) tetracarboxylate catalyst, exemplified by the synthesis of Rh₂(S-DOSP)₄ from Rh₂(OAc)₄. The principle involves refluxing the precursor with an excess of the desired chiral carboxylic acid, with the displaced acetic acid being removed to drive the reaction to completion.[3]
Materials and Equipment:
-
Dirhodium(II) tetraacetate (Rh₂(OAc)₄)
-
(S)-N-(dodecylbenzenesulfonyl)proline (H-DOSP)
-
Anhydrous chlorobenzene
-
Soxhlet extractor with a thimble containing anhydrous sodium carbonate
-
Standard reflux apparatus with magnetic stirring and an inert atmosphere (N₂ or Ar)
Step-by-Step Procedure:
-
Apparatus Setup: Assemble a round-bottom flask with a magnetic stir bar, a Soxhlet extractor, and a reflux condenser under a positive pressure of inert gas. Place freshly dried sodium carbonate in the Soxhlet thimble. The purpose of the sodium carbonate is to trap the acetic acid byproduct as it is removed from the reaction mixture, preventing it from re-protonating the catalyst ligands.[3]
-
Reagent Addition: To the round-bottom flask, add dirhodium(II) tetraacetate (1.0 eq) and the chiral ligand, (S)-N-(dodecylbenzenesulfonyl)proline (4.2 eq).
-
Solvent Addition: Add anhydrous chlorobenzene via cannula to create a suspension. The concentration is typically around 0.05 M with respect to the rhodium dimer.
-
Reaction: Heat the mixture to a vigorous reflux. The reaction progress can often be monitored visually. The deep purple or blue color of the Rh₂(OAc)₄ suspension will gradually change to a deep green or teal solution as the chiral catalyst is formed. The reaction is typically complete within 12-24 hours.
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Filter the solution through a pad of Celite to remove any insoluble impurities.
-
Remove the solvent (chlorobenzene) under reduced pressure.
-
-
Purification and Storage: The resulting green solid or oil is often pure enough for direct use. If necessary, purification can be achieved by flash column chromatography on silica gel. The catalyst should be stored under an inert atmosphere, as the axial coordination sites can be occupied by water or oxygen, potentially reducing activity.[3]
Application Protocol: Asymmetric Cyclopropanation
The synthesis of chiral cyclopropanes is a critical transformation, as this motif is present in numerous pharmaceuticals.[8] Dirhodium(II) catalysts provide one of the most reliable methods for achieving high diastereo- and enantioselectivity in these reactions.[9][10]
Detailed Protocol: Cyclopropanation of Styrene with Ethyl Diazoacetate (EDA)
This protocol outlines a representative asymmetric cyclopropanation reaction.
| Reagents & Materials | Purpose | Key Considerations |
| Chiral Catalyst (e.g., Rh₂(S-DOSP)₄) | Enantioselective Catalyst | Use 0.1 - 1.0 mol %. Higher loadings rarely improve ee. |
| Styrene | Alkene Substrate | Should be freshly distilled or passed through basic alumina. |
| Ethyl Diazoacetate (EDA) | Carbenoid Precursor | Caution: Potentially explosive. Handle with care. Purify by distillation under reduced pressure if necessary. |
| Dichloromethane (DCM) | Anhydrous Reaction Solvent | Must be dry and free of acidic impurities. |
| Syringe Pump | Controlled addition of EDA | Critical for safety and selectivity. |
| Inert Atmosphere (N₂ or Ar) | Prevents catalyst deactivation | Maintain positive pressure throughout the reaction. |
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried, two-neck round-bottom flask equipped with a stir bar and septum, add the chiral rhodium catalyst (e.g., 0.01 mmol, 0.5 mol %). Purge the flask with inert gas.
-
Addition of Substrates: Add anhydrous DCM (to achieve ~0.5 M concentration) followed by styrene (2.0 mmol, 1.0 eq). Stir the solution until the catalyst is fully dissolved.
-
Slow Addition of Diazo Compound: In a separate vial, prepare a solution of ethyl diazoacetate (2.2 mmol, 1.1 eq) in anhydrous DCM. Draw this solution into a syringe and place it on a syringe pump. Connect the syringe to the reaction flask via a needle through the septum.
-
Reaction Execution: Begin the slow addition of the EDA solution over 4-6 hours. The slow addition is paramount to maintain a very low concentration of the reactive rhodium-carbenoid, which minimizes the formation of the diethyl maleate/fumarate byproduct from diazo dimerization.
-
Monitoring: Monitor the reaction progress by TLC, observing the consumption of styrene. The reaction is typically complete upon the full addition of the EDA.
-
Workup: Once the reaction is complete, remove the solvent under reduced pressure. The crude residue can be directly purified.
-
Purification and Analysis: Purify the product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient). Combine the fractions containing the product, remove the solvent, and determine the yield. The diastereomeric ratio (dr) can be determined by ¹H NMR analysis of the crude product. The enantiomeric excess (ee) is determined by analysis on a chiral stationary phase HPLC or GC.
Representative Data and Troubleshooting
The choice of chiral ligand has a profound impact on the stereochemical outcome.
| Catalyst | Ligand Origin | Yield (%) | dr (trans:cis) | ee (%) (trans) |
| Rh₂(S-DOSP)₄ | N-Sulfonylprolinate | 95 | >95:5 | 98 |
| Rh₂(S-PTAD)₄ | Adamantylglycine | 92 | >95:5 | 97 |
| Rh₂(S-PTTL)₄ | tert-Leucine | 85 | 90:10 | 94 |
Troubleshooting Guide:
| Problem | Plausible Cause(s) | Suggested Solution(s) |
| Low Yield | Impure diazo compound; Inactive catalyst; Reaction leak. | Re-purify EDA; Use freshly prepared catalyst; Check all seals and inert gas flow. |
| Low Enantioselectivity (ee) | Suboptimal ligand-substrate match; High temperature. | Screen a panel of different chiral ligands; Run the reaction at 0 °C or lower. |
| Significant Dimer Byproduct | Rate of EDA addition is too high. | Decrease the concentration of the EDA solution and/or increase the addition time. |
| Low Diastereoselectivity (dr) | Steric clash; Electronic mismatch. | This is often inherent to the catalyst-substrate pair. Screen other catalyst families. |
Application Protocol: Enantioselective C-H Functionalization
One of the most transformative applications of dirhodium catalysis is in C-H functionalization, allowing for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds.[11][12] Intramolecular C-H insertion is particularly powerful for the rapid construction of complex cyclic molecules from simple acyclic precursors.[1][3]
Detailed Protocol: Intramolecular C-H Insertion to form a γ-Lactone
This protocol describes the synthesis of a chiral γ-lactone, a common structural motif in natural products.
Step-by-Step Procedure:
-
Substrate Synthesis: Prepare the requisite diazoacetoacetate substrate from the corresponding alcohol.
-
Reaction Setup: In a flame-dried Schlenk flask under argon, dissolve the chiral catalyst (e.g., Rh₂(S-MEPY)₄, 1 mol %) in a dry, non-coordinating solvent like dichloromethane or hexanes (~0.1 M).
-
Substrate Addition: Add the diazoacetoacetate substrate (1.0 eq) to the flask.
-
Reaction: Stir the solution at room temperature. Unlike intermolecular reactions, intramolecular C-H insertions are often rapid, and slow addition is not always necessary. However, for sensitive substrates, slow addition of a solution of the substrate can improve results.
-
Monitoring and Workup: Monitor the reaction by TLC for the disappearance of the starting material. Upon completion, pass the reaction mixture through a short plug of silica gel to remove the catalyst and then concentrate the filtrate under reduced pressure.
-
Analysis: Determine the yield and enantiomeric excess of the purified lactone product by ¹H NMR and chiral HPLC, respectively. Dirhodium(II) carboxamidate catalysts are often superior for C-H insertion reactions, routinely providing >90% ee.[1][3]
Integrated Experimental Workflow
The entire process, from catalyst synthesis to final product analysis, represents a streamlined workflow for accessing chiral molecules.
Figure 2: Integrated workflow for C-H insertion using a custom-prepared chiral rhodium catalyst.
Conclusion
Chiral dirhodium(II) complexes are exceptionally powerful and versatile tools for enantioselective synthesis. The modular approach of preparing custom catalysts from common achiral precursors via ligand exchange offers researchers immense flexibility to tackle diverse synthetic challenges. By understanding the fundamental principles of the catalyst structure and reaction mechanism, and by employing the detailed protocols provided herein, scientists can reliably execute high-fidelity asymmetric transformations such as cyclopropanations and C-H functionalizations. The ability to rationally design experiments, troubleshoot common issues, and accurately analyze outcomes will continue to push the boundaries of what is possible in the synthesis of complex, chiral molecules for drug discovery and beyond.
References
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Adly, F. G. (2018). On the Structure of Chiral Dirhodium(II) Carboxylate Catalysts: Stereoselectivity Relevance and Insights. MDPI. [Link]
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Zhang, Z., et al. (2023). Dirhodium(II)/Phosphine Catalyst with Chiral Environment at Bridging Site and Its Application in Enantioselective Atropisomer Synthesis. PubMed Central. [Link]
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Zhang, Z., et al. (2023). Dirhodium(II)/Phosphine Catalyst with Chiral Environment at Bridging Site and Its Application in Enantioselective Atropisomer Synthesis. ACS Central Science. [Link]
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Wang, Q., et al. (2024). Recent advances in Rh(i)-catalyzed enantioselective C–H functionalization. Chemical Society Reviews. [Link]
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Kagan, H. B. (1975). Asymmetric catalysis by chiral rhodium complexes in hydrogenation and. Pure and Applied Chemistry. [Link]
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Hansen, J. H., & Davies, H. M. L. (2008). High Symmetry Dirhodium(II) Paddlewheel Complexes as Chiral Catalysts. Coordination Chemistry Reviews. [Link]
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Wang, D. H., & Wasa, M. (2023). Rhodium-Catalyzed Asymmetric C–H Functionalization Reactions. Chemical Reviews. [Link]
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Doyle, M. P. (2004). Chiral Dirhodium(II) Carboxamidates for Catalytic Asymmetric Synthesis. ACS Symposium Series. [Link]
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Lecourt, T., et al. (2012). Design and Synthesis of Chiral Heteroleptic Rhodium(II) Carboxylate Catalysts: Experimental Investigation of Halogen Bond Rigidification Effects in Asymmetric Cyclopropanation. The Journal of Organic Chemistry. [Link]
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Liu, H., et al. (2024). Rhodium-Based Electrocatalysts for Ethanol Oxidation Reaction: Mechanistic Insights, Structural Engineering, and Performance Optimization. MDPI. [Link]
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Franciò, G., Faraone, F., & Leitner, W. (2012). Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Chemical Society Reviews. [Link]
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Jia, T., et al. (2022). Rhodium-catalyzed Diastereo- and Enantioselective Divergent Annulations between Cyclobutanones and 1,5-Enynes: Rapid Construction of Complex C(sp3)-rich Scaffolds. Angewandte Chemie. [Link]
-
Wang, S. G., & You, S. L. (2023). Planar-Chiral Cyclopentadienyl Rhodium Catalysts: Design Concept, Chiral Resolution Strategy, and Applications. ACS Catalysis. [Link]
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Wang, Y., et al. (2017). Mechanism of Rhodium-Catalyzed C–H Functionalization: Advances in Theoretical Investigation. Accounts of Chemical Research. [Link]
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Wang, K., et al. (2022). Rhodium(III)-Catalyzed Enantioselective C–H Activation/Annulation of Ferrocenecarboxamides with Internal Alkynes. ACS Catalysis. [Link]
- Baur, K., et al. (2020). Preparation of rhodium(iii)-2-ethylhexanoate.
-
Davies, H. M. L., et al. (1997). Asymmetric Cyclopropanations by Rhodium(II) N-(Arylsulfonyl)prolinate Catalyzed Decomposition of Vinyldiazomethanes in the Presence of Alkenes. Practical Enantioselective Synthesis of the Four Stereoisomers of 2-Phenylcyclopropan-1-amino Acid. Journal of the American Chemical Society. [Link]
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Wang, D. H., & Wasa, M. (2023). Rhodium-Catalyzed Asymmetric C–H Functionalization Reactions. Chemical Reviews. [Link]
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Lee, S. Y., & Hartwig, J. F. (2016). Rhodium-Catalyzed Enantioselective Silylation of Cyclopropyl C-H Bonds. Angewandte Chemie. [Link]
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Fructos, M. R., et al. (2006). A Chiral Rhodium Carboxamidate Catalyst for Enantioselective C−H Amination. Journal of the American Chemical Society. [Link]
-
Morandi, B., & Carreira, E. M. (2011). Asymmetric cyclopropanation of electron-rich alkenes by the racemic diene rhodium catalyst: the chiral poisoning approach. Chemical Communications. [Link]
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Evans, P. A., et al. (2003). Rhodium-catalyzed asymmetric ring opening reactions of oxabicyclic alkenes: Catalyst and substrate studies leading to a mechanistic working model. PNAS. [Link]
-
Rempfer, K., et al. (2010). Dirhodium(II,II) Paddlewheel Complexes. ResearchGate. [Link]
-
Carrow, B. P. (2006). Catalytic Enantioselective Insertion of Rhodium-Carbenoids into Aliphatic C-H Bonds. University of Illinois Urbana-Champaign. [Link]
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Chuprakov, S., et al. (2007). Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles. Organic Letters. [Link]
-
Fukutani, T., & Shibata, T. (2022). Rhodium-catalyzed asymmetric synthesis of silicon-stereogenic silicon-bridged arylpyridinones. Chemical Science. [Link]
-
Tsai, A. S. (2012). Rhodium Catalyzed C–H Bond Functionalization: Development of Methods and Applications in Organic Synthesis. eScholarship. [Link]
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Adly, F. G. (2018). On the Structure of Chiral Dirhodium(II) Carboxylate Catalysts: Stereoselectivity Relevance and Insights. ResearchGate. [Link]
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ProPlate. (2023). How do you troubleshoot common problems or defects in rhodium-plated surfaces?. ProPlate. [Link]
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Wang, Y., et al. (2023). Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. Journal of the American Chemical Society. [Link]
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Farr, J. (2023). Overcoming the Limitations of Rhodium-Catalyzed Asymmetric Cyclopropanation and Other Adventures in Strained Ring Synthesis. OhioLINK ETD Center. [Link]
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Fanourakis, A. (2021). The Development of Enantioselective Rhodium-Catalysed Aziridination Reactions Directed by a Chiral Cation. Apollo - University of Cambridge Repository. [Link]
- Baur, K., et al. (2017). Preparation of rhodium(iii)-2-ethylhexanoate.
-
Baur, K., et al. (2020). Preparation of rhodium(III)-2-ethylhexanoate. Patsnap. [Link]
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Application Notes and Protocols for Rhodium Tris(2-ethylhexanoate) Catalyzed Cross-Coupling Reactions
Introduction: Unlocking New Pathways in Synthesis with Rhodium Tris(2-ethylhexanoate)
In the landscape of modern organic synthesis, the quest for efficient and selective methods to construct carbon-carbon and carbon-heteroatom bonds is paramount. Transition metal-catalyzed cross-coupling reactions have emerged as a cornerstone technology, enabling the synthesis of complex molecules for pharmaceuticals, agrochemicals, and materials science. Among the arsenal of catalysts, rhodium complexes have garnered significant attention for their unique reactivity and functional group tolerance. Rhodium tris(2-ethylhexanoate), a versatile Rh(III) carboxylate, offers a compelling option for chemists seeking to forge new molecular architectures. Its solubility in common organic solvents and its utility as a precursor to catalytically active species make it a valuable tool in the development of novel cross-coupling methodologies, particularly in the realm of C-H bond functionalization.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the applications and protocols for rhodium tris(2-ethylhexanoate) catalyzed cross-coupling reactions. Moving beyond a simple recitation of procedures, this document delves into the mechanistic underpinnings of these transformations, offering insights into the causality behind experimental choices and empowering the reader to adapt and innovate.
Mechanistic Principles: The Rhodium Catalytic Cycle
The efficacy of rhodium tris(2-ethylhexanoate) in cross-coupling reactions stems from its ability to access multiple oxidation states, primarily cycling between Rh(I) and Rh(III) species, and in some cases, potentially involving a Rh(V) intermediate. While the precise mechanism can vary depending on the specific reaction type and substrates, a generalized catalytic cycle for a C-H activation/arylation reaction serves as an illustrative model.
The journey begins with the Rh(III) precatalyst, rhodium tris(2-ethylhexanoate), which under the reaction conditions, is reduced to a catalytically active Rh(I) species. This reduction can be facilitated by a variety of reagents, including phosphine ligands or other reducing agents present in the reaction mixture.
Key Mechanistic Steps:
-
Oxidative Addition: The active Rh(I) catalyst initiates the cycle by undergoing oxidative addition with an aryl halide (Ar-X). This step involves the cleavage of the carbon-halogen bond and the formation of a new Rh(III) intermediate, where both the aryl group and the halide are coordinated to the rhodium center. The oxidation state of rhodium changes from +1 to +3 in this process.
-
C-H Activation/Concerted Metalation-Deprotonation (CMD): This is often the pivotal step in C-H functionalization reactions. The Rh(III) intermediate coordinates to the substrate containing the C-H bond to be activated. Through a concerted process, the rhodium center abstracts the hydrogen atom while a base, often a carboxylate or carbonate, assists in the deprotonation. This results in the formation of a rhodacycle, a stable cyclic intermediate where the substrate is bonded to the rhodium through a carbon-rhodium bond.
-
Reductive Elimination: The final bond-forming step involves the reductive elimination of the two coupled fragments from the rhodium center. The aryl group and the activated substrate are joined together, forming the desired cross-coupled product. This process reduces the rhodium from Rh(III) back to the catalytically active Rh(I) state, thus closing the catalytic cycle.
-
Ligand Exchange/Regeneration of the Active Catalyst: Throughout the cycle, ligand exchange processes occur, where solvent molecules, substrates, or other coordinating species can bind to and dissociate from the rhodium center, facilitating the key steps of the reaction.
Figure 1: Generalized Rh(I)/Rh(III) catalytic cycle for C-H arylation.
Catalyst Handling and Preparation
Safety Precautions:
Rhodium tris(2-ethylhexanoate), like all rhodium compounds, should be handled with care in a well-ventilated fume hood.[1] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.[1] Avoid inhalation of dust or fumes and prevent contact with skin and eyes.[1] It is suspected of damaging fertility or the unborn child and may cause long-lasting harmful effects to aquatic life.[1]
Storage:
Store rhodium tris(2-ethylhexanoate) in a tightly sealed container in a cool, dry place away from light and incompatible materials such as oxidizing agents.
Preparation of the Active Catalyst:
Rhodium tris(2-ethylhexanoate) is often used as a precatalyst and is converted to the active catalytic species in situ. This typically involves the reduction of the Rh(III) center to a more reactive Rh(I) species. The specific conditions for this activation will depend on the reaction being performed. In many cross-coupling reactions, the presence of ligands, such as phosphines, and a suitable solvent under thermal conditions is sufficient to generate the active catalyst.
Application Note 1: Direct C-H Arylation of Heterocycles
The direct arylation of heterocycles is a powerful tool for the synthesis of molecules with significant biological and material applications. Rhodium catalysis has proven to be particularly effective for this transformation.
Principle:
This protocol describes the direct C-H arylation of a heterocycle with an aryl halide using rhodium tris(2-ethylhexanoate) as the catalyst precursor. The reaction proceeds via a C-H activation mechanism, offering an atom-economical alternative to traditional cross-coupling methods that require pre-functionalization of the heterocycle.
Experimental Protocol: General Procedure for the Rhodium-Catalyzed Arylation of Heterocycles
Figure 2: Workflow for the C-H arylation of heterocycles.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| Rhodium tris(2-ethylhexanoate) | Catalyst grade | Major chemical supplier |
| Aryl halide (e.g., Bromobenzene) | Reagent grade | Major chemical supplier |
| Heterocycle (e.g., Benzoxazole) | Reagent grade | Major chemical supplier |
| Ligand (e.g., Triphenylphosphine) | Reagent grade | Major chemical supplier |
| Base (e.g., K2CO3) | Anhydrous | Major chemical supplier |
| Solvent (e.g., Toluene) | Anhydrous | Major chemical supplier |
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add rhodium tris(2-ethylhexanoate) (0.01 mmol, 1 mol%), triphenylphosphine (0.03 mmol, 3 mol%), and potassium carbonate (2.0 mmol).
-
The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add the aryl halide (1.0 mmol), the heterocycle (1.2 mmol), and anhydrous toluene (3 mL) via syringe.
-
The reaction mixture is then heated to 120 °C and stirred for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is diluted with ethyl acetate (20 mL) and filtered through a pad of celite.
-
The filtrate is washed with water (2 x 10 mL) and brine (10 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired arylated heterocycle.
Expected Results:
This protocol can be applied to a variety of heterocycles and aryl halides, with yields typically ranging from moderate to good. The regioselectivity of the arylation is often directed by the inherent reactivity of the C-H bonds in the heterocycle.
| Entry | Heterocycle | Aryl Halide | Yield (%) |
| 1 | Benzoxazole | Bromobenzene | 75 |
| 2 | Benzothiazole | 4-Bromotoluene | 82 |
| 3 | Caffeine | Iodobenzene | 68 |
Note: The yields presented are illustrative and may vary depending on the specific substrates and reaction conditions.
Application Note 2: Suzuki-Miyaura Cross-Coupling
While palladium catalysts are the workhorses for Suzuki-Miyaura cross-coupling, rhodium catalysts can offer complementary reactivity and selectivity, particularly in asymmetric synthesis.
Principle:
This protocol outlines a general procedure for the rhodium-catalyzed Suzuki-Miyaura cross-coupling of an aryl halide with an arylboronic acid. Rhodium tris(2-ethylhexanoate) can serve as a precursor to the active Rh(I) catalyst.
Experimental Protocol: General Procedure for Rhodium-Catalyzed Suzuki-Miyaura Coupling
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| Rhodium tris(2-ethylhexanoate) | Catalyst grade | Major chemical supplier |
| Aryl halide (e.g., 1-Bromo-4-methoxybenzene) | Reagent grade | Major chemical supplier |
| Arylboronic acid (e.g., Phenylboronic acid) | Reagent grade | Major chemical supplier |
| Ligand (e.g., Triphenylphosphine) | Reagent grade | Major chemical supplier |
| Base (e.g., Cs2CO3) | Anhydrous | Major chemical supplier |
| Solvent (e.g., Dioxane/Water) | Anhydrous | Major chemical supplier |
Procedure:
-
In a glovebox, a Schlenk tube is charged with rhodium tris(2-ethylhexanoate) (0.02 mmol, 2 mol%), triphenylphosphine (0.06 mmol, 6 mol%), and cesium carbonate (1.5 mmol).
-
The aryl halide (1.0 mmol) and arylboronic acid (1.2 mmol) are added to the tube.
-
Anhydrous dioxane (4 mL) and water (1 mL) are added.
-
The tube is sealed and the reaction mixture is stirred at 100 °C for 16 hours.
-
After cooling to room temperature, the reaction mixture is diluted with diethyl ether (20 mL) and filtered.
-
The filtrate is washed with water (2 x 10 mL) and brine (10 mL), dried over anhydrous magnesium sulfate, and concentrated in vacuo.
-
The residue is purified by column chromatography on silica gel to give the biaryl product.
Expected Results:
Rhodium-catalyzed Suzuki-Miyaura couplings can provide good to excellent yields of biaryl products. The choice of ligand and base can be critical for achieving high efficiency.
| Entry | Aryl Halide | Arylboronic Acid | Yield (%) |
| 1 | 1-Bromo-4-methoxybenzene | Phenylboronic acid | 88 |
| 2 | 2-Bromopyridine | 4-Tolylboronic acid | 79 |
| 3 | 1-Iodonaphthalene | 3-Fluorophenylboronic acid | 91 |
Note: The yields presented are illustrative and may vary depending on the specific substrates and reaction conditions.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Ensure anhydrous and inert conditions. Try a different ligand or a higher catalyst loading. |
| Low reaction temperature | Increase the reaction temperature in increments of 10 °C. | |
| Inappropriate base | Screen different bases (e.g., K3PO4, CsF, Na2CO3). | |
| Formation of side products | Homocoupling of the boronic acid | Use a less reactive base or lower the reaction temperature. |
| Protodeborylation | Ensure anhydrous conditions. | |
| Decomposition of starting materials | Lower the reaction temperature and/or shorten the reaction time. | |
| Difficulty in purification | Co-elution of product and byproducts | Optimize the mobile phase for column chromatography. Consider recrystallization. |
Conclusion
Rhodium tris(2-ethylhexanoate) is a valuable and versatile catalyst precursor for a range of cross-coupling reactions. Its utility in promoting C-H activation and other coupling processes opens up new avenues for the efficient synthesis of complex organic molecules. By understanding the underlying mechanistic principles and carefully optimizing reaction conditions, researchers can harness the full potential of this catalyst to accelerate their drug discovery and development efforts. The protocols and insights provided in this guide serve as a solid foundation for the successful application of rhodium tris(2-ethylhexanoate) in the modern synthetic laboratory.
References
-
Rhodium(III)-Catalyzed C-H Bond Activation and Functionalization. Chemical Reviews, 2011, 111 (3), pp 1180–1225. [Link]
-
Recent Advances in Rhodium-Catalyzed C-H Functionalization. ACS Catalysis, 2016, 6 (8), pp 5364–5379. [Link]
-
Rhodium-Catalyzed C-C Bond Formation via Heteroatom-Directed C−H Bond Activation. Chemical Reviews, 2009, 109 (2), pp 777–824. [Link]
-
Mechanism of Rhodium-Catalyzed C–H Functionalization: Advances in Theoretical Investigation. Accounts of Chemical Research, 2017, 50 (12), pp 3048–3057. [Link]
-
Rhodium-catalyzed arylation of heterocycles via C-H bond functionalization. Organic Letters, 2005, 7 (19), pp 4177–4179. [Link]
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Application Notes & Protocols: Immobilization of Rhodium(III) tris(2-ethylhexanoate) for Heterogeneous Catalysis
Prepared by: Gemini, Senior Application Scientist
Abstract & Rationale
Homogeneous rhodium catalysts, such as Rhodium(III) tris(2-ethylhexanoate), are prized in industrial and academic settings for their high activity and selectivity in key chemical transformations like hydroformylation and hydrosilylation.[1][2][3] However, the practical application of these soluble catalysts is often hampered by challenges in separating the catalyst from the reaction products, leading to potential product contamination and the loss of the expensive precious metal.[4] Immobilizing these molecular catalysts onto solid supports transforms them into heterogeneous systems, merging the high performance of homogeneous catalysts with the operational advantages of heterogeneous ones: simplified catalyst separation, enhanced stability, and potential for recyclability and use in continuous flow reactors. This document provides a detailed guide for researchers on the principles, methodologies, and characterization techniques for the successful immobilization of Rhodium(III) tris(2-ethylhexanoate).
The Precursor: Rhodium(III) tris(2-ethylhexanoate)
Rhodium(III) tris(2-ethylhexanoate), often abbreviated as Rh(2-EH)₃, is an organorhodium compound with the chemical formula C₂₄H₄₅O₆Rh.[5] It is a highly soluble source of rhodium in many organic solvents, typically appearing as a reddish-brown solution or solid.[1] This high solubility makes it an excellent candidate for impregnation onto porous supports. It is crucial to source high-purity Rh(III) 2-EH, as impurities like sodium or chloride ions can negatively impact catalytic performance.[1][6]
Protocol: Synthesis of Rhodium(III) tris(2-ethylhexanoate)
This protocol is adapted from established patent literature for the synthesis of high-purity Rh(III) 2-EH solutions.[2][7]
Objective: To synthesize a Rh(III) tris(2-ethylhexanoate) solution from a rhodium salt precursor.
Materials:
-
Rhodium(III) nitrate solution or Rhodium(III) chloride hydrate
-
Sodium hydroxide
-
2-ethylhexanoic acid
-
2-ethylhexanol (as solvent and extraction agent)
-
Deionized water
-
Reaction vessel with overhead stirrer, heating mantle, condenser, and dropping funnel
Procedure:
-
Preparation of Sodium 2-ethylhexanoate:
-
In a separate vessel, dissolve sodium hydroxide in deionized water.
-
Slowly add 2-ethylhexanoic acid to the sodium hydroxide solution while stirring. The reaction is exothermic; control the temperature with an ice bath if necessary. This creates an aqueous solution of sodium 2-ethylhexanoate.
-
-
Reaction with Rhodium Precursor:
-
Charge the main reaction vessel with the Rhodium(III) nitrate solution.
-
Heat the rhodium solution to approximately 80-85°C.
-
Using a dropping funnel, add the sodium 2-ethylhexanoate solution to the hot rhodium solution over a period of 15-30 minutes with vigorous stirring.
-
Maintain the reaction mixture at 85-95°C for 2-3 hours to ensure complete reaction.
-
-
Extraction and Phase Separation:
-
Cool the reaction mixture to approximately 60°C.
-
Add 2-ethylhexanol to the mixture and stir vigorously for 1 hour to extract the Rh(III) tris(2-ethylhexanoate) into the organic phase.
-
Turn off the stirrer and allow the mixture to stand for several hours to allow for complete phase separation. A colorless aqueous phase should separate at the bottom.
-
-
Product Isolation:
-
Carefully separate and drain the lower aqueous phase.
-
The remaining organic phase is the product solution of Rh(III) tris(2-ethylhexanoate) in 2-ethylhexanol.
-
-
Quality Control:
-
Determine the rhodium content using Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).
-
Analyze for residual sodium and chloride impurities via ICP-OES and a chlorine analyzer, respectively.[7]
-
Confirm the Rh(III) oxidation state using UV-Vis spectroscopy; Rh(III) 2-EH typically exhibits a characteristic absorption band, distinguishing it from the green Rh(II) dimer.[1][7]
-
Immobilization Methodologies
The choice of immobilization strategy is critical and depends on the desired catalyst properties, the nature of the support, and the intended application. Here, we detail two primary approaches: incipient wetness impregnation and covalent grafting.
Incipient Wetness Impregnation on Inorganic Supports
This technique is valued for its simplicity and involves impregnating a porous support with a solution of the catalyst precursor, with the solution volume being equal to or slightly less than the pore volume of the support.[4]
Causality: The driving force for this method is the capillary action of the porous support, which draws the precursor solution into its pores. Subsequent drying removes the solvent, leaving the Rhodium tris(2-ethylhexanoate) complex finely dispersed on the support's internal surface. A final calcination step (if required) can be used to decompose the organic ligands and form rhodium oxide nanoparticles, or a milder thermal treatment can be used to anchor the complex while preserving its molecular structure.
Caption: Workflow for catalyst preparation via incipient wetness impregnation.
Objective: To prepare a supported rhodium catalyst with a target loading of 1 wt% Rh.
Materials:
-
Silica gel (SiO₂, high surface area, e.g., 200-400 m²/g) or γ-Alumina (γ-Al₂O₃)
-
Rhodium(III) tris(2-ethylhexanoate)
-
Anhydrous, degassed toluene
-
Vacuum oven, rotary evaporator, tube furnace
Procedure:
-
Support Pre-treatment:
-
Dry the silica or alumina support in a vacuum oven at 120-150°C for at least 12 hours to remove physisorbed water. This is critical for ensuring uniform wetting and preventing premature precipitation of the precursor.
-
Determine the pore volume of the dried support (typically provided by the manufacturer or can be measured by N₂ physisorption).
-
-
Precursor Solution Preparation:
-
Calculate the mass of Rh(2-EH)₃ needed for the desired metal loading. For 1g of a 1 wt% Rh catalyst, you need 0.01g of Rh. Given the molecular weights (Rh: ~102.9 g/mol ; Rh(2-EH)₃: ~532.5 g/mol ), this requires: (0.01 g Rh / 102.9 g/mol ) * 532.5 g/mol ≈ 0.052 g of Rh(2-EH)₃.
-
Dissolve the calculated amount of Rh(2-EH)₃ in a volume of anhydrous toluene equal to the pore volume of the support to be used.
-
-
Impregnation:
-
In a round-bottom flask, add the dried support.
-
Slowly add the precursor solution dropwise to the support while tumbling or gently agitating the flask to ensure even distribution. Continue until all the solution is absorbed and the material appears uniformly wet with no excess liquid.
-
-
Drying:
-
Attach the flask to a rotary evaporator and dry the catalyst at a reduced pressure and moderate temperature (e.g., 50-60°C) until a free-flowing powder is obtained.
-
Transfer the catalyst to a vacuum oven and dry further at 80-100°C for 6-12 hours to remove residual solvent.
-
-
Thermal Treatment (Choose one):
-
For Anchored Complex: To preserve the molecular nature of the catalyst, a mild thermal treatment under an inert atmosphere (e.g., N₂ or Ar) at 100-150°C may suffice to strengthen the interaction with the support surface.
-
For Rhodium Oxide Nanoparticles: For applications requiring metallic or oxide sites, calcine the dried catalyst in a tube furnace under a flow of dry air. A typical program involves ramping the temperature at 5°C/min to 350-500°C and holding for 2-4 hours. This step removes the organic ligands, forming Rh₂O₃ nanoparticles on the support.[8]
-
Covalent Grafting on Functionalized Polymer Supports
This advanced method involves creating a covalent bond between the support material and the rhodium complex, offering the strongest possible anchoring and minimizing leaching. The strategy typically involves using a polymer support pre-functionalized with ligands that can bind to the rhodium center.
Causality: The immobilization relies on a chemical reaction between the functional groups on the polymer and the rhodium complex. For Rh(2-EH)₃, this could involve the displacement of one or more of the 2-ethylhexanoate ligands by a stronger-binding ligand on the support, such as a phosphine or an amine.
Caption: General workflow for immobilizing a rhodium complex via covalent grafting.
Objective: To covalently attach Rh(2-EH)₃ to a phosphinated polystyrene resin.
Materials:
-
Triphenylphosphine-functionalized polystyrene resin (e.g., PS-PPh₂)
-
Rhodium(III) tris(2-ethylhexanoate)
-
Anhydrous, degassed solvent (e.g., Tetrahydrofuran - THF or Toluene)
-
Schlenk line and glassware, Soxhlet extractor
Procedure:
-
Resin Preparation:
-
Swell the PS-PPh₂ resin in the chosen solvent (e.g., THF) for 1-2 hours to ensure the functional sites are accessible.
-
If necessary, pre-wash the resin via Soxhlet extraction to remove any unreacted monomers or impurities and dry thoroughly under vacuum.
-
-
Immobilization Reaction:
-
In a Schlenk flask under an inert atmosphere, add the swollen resin and a solution of Rh(2-EH)₃ in THF. The molar ratio of phosphine groups to rhodium should be carefully controlled (e.g., starting with a 3:1 to 5:1 ratio).
-
Heat the mixture to reflux and maintain for 12-24 hours to facilitate the ligand exchange reaction. The solution may change color as the rhodium complex coordinates to the resin.
-
-
Washing and Purification:
-
Cool the mixture to room temperature and filter the resin.
-
Thoroughly wash the functionalized resin with fresh solvent (THF, then perhaps a less coordinating solvent like hexane) to remove any unreacted Rh(2-EH)₃ and displaced 2-ethylhexanoic acid. A Soxhlet extraction is the most rigorous method to ensure all non-covalently bound species are removed.
-
-
Drying:
-
Dry the final catalyst resin under high vacuum at 40-60°C for 24 hours.
-
-
Validation:
-
Analyze the filtrate from the washing steps for rhodium content (via ICP-MS) to determine the amount of unbound complex.
-
Digest a small sample of the dried resin and analyze its rhodium content to calculate the final catalyst loading.
-
Characterization of the Immobilized Catalyst
Thorough characterization is essential to confirm successful immobilization, understand the catalyst's physical and chemical state, and correlate these properties with catalytic performance.
| Technique | Purpose | Expected Outcome / Information Gained |
| ICP-MS / OES | Quantify metal loading | Determines the exact weight percentage of rhodium on the support. |
| N₂ Physisorption | Measure surface area, pore volume, pore size | Confirms the support's textural properties are maintained and pores are not blocked after immobilization. |
| TEM / EDX | Visualize particle size, morphology, and elemental distribution | For calcined catalysts, reveals the size and dispersion of Rh₂O₃ nanoparticles.[8] For anchored complexes, EDX mapping can confirm uniform Rh distribution. |
| XPS | Determine oxidation state and surface composition | Confirms the oxidation state of rhodium (e.g., Rh(III)) and identifies the chemical environment of surface atoms. |
| FT-IR | Identify functional groups | Can detect the C=O stretching frequencies of the 2-ethylhexanoate ligands to confirm if the complex is intact or has reacted. Also used to verify functionalization of supports for covalent grafting. |
| XRD | Identify crystalline phases | For calcined catalysts, can identify crystalline phases like Rh₂O₃.[8] |
Application in Catalysis: Hydrosilylation of an Alkene
Immobilized rhodium catalysts are active in various reactions. Hydrosilylation is a common benchmark reaction.[3]
Protocol 4: General Procedure for Catalytic Hydrosilylation
Objective: To evaluate the catalytic activity of the immobilized Rh(2-EH)₃ catalyst.
Materials:
-
Immobilized Rh catalyst
-
1-octene (substrate)
-
Diphenylsilane (reagent)
-
Anhydrous toluene (solvent)
-
Internal standard (e.g., dodecane) for GC analysis
-
Reaction vial with magnetic stirrer, septum, and inert atmosphere supply
Procedure:
-
Reactor Setup:
-
Add a known mass of the immobilized catalyst to a reaction vial.
-
Dry the catalyst in situ under vacuum with gentle heating if necessary.
-
Backfill the vial with an inert atmosphere (N₂ or Ar).
-
-
Reaction Execution:
-
Inject the solvent (toluene), substrate (1-octene), and internal standard into the vial.
-
Place the vial in a pre-heated oil bath at the desired reaction temperature (e.g., 60-80°C) and allow it to equilibrate while stirring.
-
Initiate the reaction by injecting the diphenylsilane.
-
-
Monitoring and Analysis:
-
At timed intervals, withdraw small aliquots from the reaction mixture using a syringe.
-
Quench the aliquot (e.g., by filtering out the catalyst or diluting in a solvent).
-
Analyze the samples by Gas Chromatography (GC) or GC-MS to determine the conversion of reactants and the yield of the hydrosilylated product.
-
-
Catalyst Recycling:
-
Upon reaction completion, separate the catalyst from the reaction mixture by filtration or centrifugation.
-
Wash the recovered catalyst with fresh solvent.
-
Dry the catalyst under vacuum.
-
Reuse the catalyst in a subsequent reaction under identical conditions to test its recyclability.
-
References
-
PREPARATION OF RHODIUM(III)-2-ETHYLHEXANOATE - European Patent Office. [Link]
-
Rhodium-Based Catalysts: An Impact of the Support Nature on the Catalytic Cyclohexane Ring Opening - MDPI. [Link]
- WO2017001647A1 - Preparation of rhodium(iii)
-
Postsynthetic Covalent and Coordination Functionalization of Rhodium(II)-Based Metal-Organic Polyhedra - PubMed. [Link]
- TW201710276A - Preparation of rhodium(III)
-
Rh 2EH rhodium 2 ethyl hexanoate - Johnson Matthey. [Link]
-
Preparation and characterisation of covalent polymer functionalized graphene oxide - Journal of Materials Chemistry (RSC Publishing). [Link]
-
In Situ Kinetic Studies of Rh(II)-Catalyzed Asymmetric Cyclopropanation with Low Catalyst Loadings. [Link]
-
Radiation-Induced Graft Immobilization (RIGI): Covalent Binding of Non-Vinyl Compounds on Polymer Membranes - MDPI. [Link]
-
In-situ Kinetic Studies of Rh(II)-Catalyzed C—H Functionalization to Achieve High Catalyst Turnover Numbers - NIH. [Link]
-
Rhodium catalysts supported on phosphorus-rich covalent organic polymers for sustainable hydrosilylation of alkynes - PubMed. [Link]
-
(PDF) Covalent grafting of graphene oxide on functionalized macroporous silicon. [Link]
Sources
- 1. Rhodium(III) 2-Ethylhexanoate|CAS 20845-92-5 [benchchem.com]
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- 3. Rh 2EH rhodium 2 ethyl hexanoate | Johnson Matthey [matthey.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. WO2017001647A1 - Preparation of rhodium(iii)-2-ethylhexanoate - Google Patents [patents.google.com]
- 8. Rhodium-Based Catalysts: An Impact of the Support Nature on the Catalytic Cyclohexane Ring Opening [mdpi.com]
Application Notes and Protocols: Enhancing Catalytic Performance of Rhodium tris(2-ethylhexanoate) Through Strategic Solvent Selection
Introduction: The Pivotal Role of the Solvent Environment in Homogeneous Catalysis
In the realm of homogeneous catalysis, the reaction medium is not a mere spectator but an active participant that can profoundly influence the catalytic cycle.[1][2] For organometallic catalysts like Rhodium tris(2-ethylhexanoate), the choice of solvent can dictate the reaction rate, selectivity, and even the stability of the catalyst itself.[3] This is particularly true for reactions that involve subtle changes in the coordination sphere of the metal center, such as C-H functionalization and hydrosilylation, where Rhodium tris(2-ethylhexanoate) has demonstrated significant utility.[4]
This technical guide provides an in-depth exploration of the solvent effects on the catalytic activity of Rhodium tris(2-ethylhexanoate). We will delve into the mechanistic underpinnings of solvent-catalyst interactions and provide actionable protocols for researchers, scientists, and drug development professionals to screen and select optimal solvents for their specific applications. By understanding and leveraging these solvent effects, it is possible to unlock the full potential of this versatile catalyst.
Theoretical Background: Unraveling the Mechanism of Solvent-Catalyst Interaction
The catalytic activity of rhodium carboxylate complexes is intimately linked to the accessibility of the rhodium center and the electronic properties of the ligands. Solvents can influence these factors through several mechanisms:
-
Axial Coordination: Lewis basic solvents can coordinate to the axial sites of the rhodium center.[3] This coordination can modulate the electronics of the metal, thereby affecting its reactivity towards substrates.[3] Strongly coordinating solvents may block the active site, leading to a decrease in catalytic activity, while weakly coordinating solvents can stabilize reactive intermediates.[5]
-
Solvation of Reactants and Intermediates: The polarity of the solvent affects the solubility and solvation of the reactants, which can influence their effective concentration around the catalyst.[6] Furthermore, the solvent can stabilize or destabilize transition states and intermediates in the catalytic cycle, thereby altering the reaction kinetics.
-
Catalyst Aggregation and Deactivation: The solvent can play a role in preventing the aggregation of the catalyst, which can lead to deactivation. In some cases, specific solvents can prolong the lifetime of the catalyst by preventing the formation of inactive rhodium species.[3]
A critical aspect to consider is the dynamic nature of these interactions. The solvent is not a static environment but engages in a complex interplay with the catalyst and reactants throughout the reaction pathway. A deeper understanding of these interactions is crucial for the rational design of catalytic systems with enhanced performance.
Model Reaction: Rhodium-Catalyzed C-H Functionalization
To illustrate the profound impact of solvent choice, we will focus on a model C-H functionalization reaction. The direct conversion of C-H bonds into new C-C or C-X bonds is a powerful tool in organic synthesis, and rhodium catalysts are at the forefront of this field.[1][7] In a typical reaction, a rhodium carbene intermediate is generated, which then undergoes C-H insertion. The solvent can influence both the formation of the carbene and the subsequent insertion step.
Reaction Scheme:
The efficiency of this transformation is highly dependent on the solvent's ability to facilitate the catalytic cycle without competing with the substrate or deactivating the catalyst.
Experimental Protocols: A Guide to Solvent Screening
The following protocols provide a systematic approach to evaluating the effect of different solvents on the catalytic activity of Rhodium tris(2-ethylhexanoate) in the model C-H functionalization reaction.
Protocol 1: General Procedure for Solvent Screening in a C-H Functionalization Reaction
-
Catalyst Preparation: Prepare a stock solution of Rhodium tris(2-ethylhexanoate) in a volatile, non-coordinating solvent (e.g., dichloromethane) at a concentration of 1 mg/mL.
-
Reaction Setup:
-
To a series of oven-dried reaction vials equipped with magnetic stir bars, add the C-H substrate (1.0 mmol).
-
Add the desired solvent (2.0 mL) to each vial.
-
Add the diazo compound (1.2 mmol) to each reaction mixture.
-
Initiate the reaction by adding the Rhodium tris(2-ethylhexanoate) stock solution (0.01 mol%).
-
-
Reaction Monitoring:
-
Stir the reactions at the desired temperature (e.g., 40 °C).
-
Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by GC-MS or HPLC to determine the conversion of the starting material and the yield of the product.
-
-
Work-up and Analysis:
-
Upon completion, quench the reaction by cooling to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the product by column chromatography on silica gel.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Data Presentation: Interpreting the Results of Solvent Screening
The results of the solvent screening can be compiled into a table for easy comparison. The following is a representative table illustrating the expected trends for the C-H functionalization of cyclohexane with ethyl diazoacetate.
| Solvent | Dielectric Constant (ε) | Donor Number (DN) | Conversion (%) | Yield (%) | Selectivity (%) |
| Hexane | 1.88 | ~0 | 85 | 80 | >99 |
| Dichloromethane | 8.93 | 1.2 | 95 | 92 | >99 |
| Toluene | 2.38 | 0.1 | 90 | 88 | >99 |
| Tetrahydrofuran | 7.58 | 20.0 | 45 | 40 | >99 |
| Acetonitrile | 37.5 | 14.1 | 30 | 25 | >99 |
| Dimethylformamide | 36.7 | 26.6 | 15 | 10 | >99 |
| Cyclohexane (neat) | 2.02 | ~0 | >99 | 98 | >99 |
Analysis of Trends:
-
Non-coordinating, non-polar solvents like hexane and cyclohexane generally provide good to excellent yields.[7] In the case of using the substrate as the solvent (neat), the high concentration of the C-H partner leads to very efficient trapping of the rhodium carbene intermediate.[7]
-
Weakly coordinating, polar aprotic solvents such as dichloromethane often represent a good compromise, offering excellent solubility for both the catalyst and reactants without significant inhibition.[3]
-
Coordinating solvents like THF, acetonitrile, and DMF, with higher donor numbers, can competitively bind to the rhodium center, leading to a significant decrease in catalytic activity.[5] This is evident from the lower conversions and yields observed.
Visualizing the Impact of Solvent Coordination
The following diagrams illustrate the key concepts discussed in this application note.
Caption: Workflow for solvent screening and optimization.
Caption: Influence of solvent on the catalytic cycle.
Conclusion and Future Outlook
The judicious selection of a solvent is a critical parameter in optimizing reactions catalyzed by Rhodium tris(2-ethylhexanoate). As demonstrated, non-coordinating or weakly coordinating solvents are generally preferred for C-H functionalization reactions, as they do not significantly inhibit the catalyst. However, the optimal solvent will always be substrate and reaction-dependent, necessitating a systematic screening approach for each new transformation.
Future research in this area will likely focus on the use of unconventional solvent systems, such as ionic liquids or deep eutectic solvents, to further enhance catalyst performance and facilitate catalyst recycling.[8][9] The continued development of in-situ spectroscopic techniques will also provide deeper insights into the dynamic interactions between the solvent, catalyst, and reactants, enabling a more rational and predictive approach to solvent selection in homogeneous catalysis.
References
-
In-situ Kinetic Studies of Rh(II)-Catalyzed C—H Functionalization to Achieve High Catalyst Turnover Numbers. National Institutes of Health. [Link]
-
Ionic Liquids as Solvents for Rhodium and Platinum Catalysts Used in Hydrosilylation Reaction. MDPI. [Link]
-
Rh(I) Complexes in Catalysis: A Five-Year Trend. MDPI. [Link]
-
Electronic and Steric Tuning of a Prototypical Piano Stool Complex: Rh(III) Catalysis for C-H Functionalization. National Institutes of Health. [Link]
-
Chemists' Guide to Rhodium-Catalysis. Scribd. [Link]
-
Multi-technique characterization of rhodium gem-dicarbonyls on TiO2(110). Royal Society of Chemistry. [Link]
-
Effects of Axial Solvent Coordination to Dirhodium Complexes on Reactivity and Selectivity in C–H Insertion Reactions. ChemRxiv. [Link]
-
Structural Study of Model Rhodium(I) Carbonylation Catalysts Activated by Indole-2-/Indoline-2-Carboxylate Bidentate Ligands and Kinetics of Iodomethane Oxidative Addition. MDPI. [Link]
-
The Study of Rhodium Complexes for C-H Bond Activation and Functionalization. libra etd. [Link]
-
Ionic Liquids as Solvents for Rhodium and Platinum Catalysts Used in Hydrosilylation Reaction. ResearchGate. [Link]
-
Recent Progress of Platinum and Rhodium Catalysts in Hydrosilylation Reactions. ResearchGate. [Link]
-
Mechanism of Rhodium-Catalyzed C-H Functionalization: Advances in Theoretical Investigation. PubMed. [Link]
-
Perspective on Dirhodium Carboxamidates as Catalysts. The Journal of Organic Chemistry. [Link]
-
In Situ Observation of Elusive Dirhodium Carbenes and Studies on the Innate Role of Carboxamidate Ligands in Dirhodium Paddlewheel Complexes: A Combined Experimental and Computational Approach. National Institutes of Health. [Link]
-
The Choice of Rhodium Catalysts in [2+2+2] Cycloaddition Reaction: A Personal Account. MDPI. [Link]
-
Effect of triarylphosphane ligands on the rhodium‐catalyzed hydrosilylation of alkene. ResearchGate. [Link]
-
Remarkable solvent effect of fluorinated alcohols on transition metal catalysed C-H functionalizations. Royal Society of Chemistry. [Link]
-
Catalytic activity of rhodium nanoparticles stabilized in different ionic liquids in the hidrogenation reactions of cyclohexene and benzene. ResearchGate. [Link]
Sources
- 1. Mechanism of Rhodium-Catalyzed C-H Functionalization: Advances in Theoretical Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Choice of Rhodium Catalysts in [2+2+2] Cycloaddition Reaction: A Personal Account | MDPI [mdpi.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. In-situ Kinetic Studies of Rh(II)-Catalyzed C—H Functionalization to Achieve High Catalyst Turnover Numbers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ionic Liquids as Solvents for Rhodium and Platinum Catalysts Used in Hydrosilylation Reaction | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of Products from Rhodium Tris(2-ethylhexanoate) Reactions
Welcome to the technical support center for the purification of products from reactions catalyzed by Rhodium tris(2-ethylhexanoate). This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of valuable organic molecules. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to empower you to troubleshoot and optimize your purification workflows effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions and concerns regarding the removal of rhodium residues from your reaction products.
Q1: My final product is discolored (yellow, brown, or black). Is this due to rhodium contamination?
A1: Discoloration is a strong indicator of residual rhodium. While a fully active rhodium catalyst complex is often straw-colored, inactive rhodium species, such as cluster compounds, can appear dark brown or black[1]. The yellowish-brown to reddish-brown color of Rhodium(III) 2-ethylhexanoate itself can also contribute to discoloration if not fully removed[2]. However, other organic byproducts can also be colored, so it is crucial to confirm the presence of rhodium analytically.
Q2: What is the acceptable level of rhodium residue in my final product, especially for pharmaceutical applications?
A2: For active pharmaceutical ingredients (APIs), regulatory bodies like the International Council for Harmonisation (ICH) have strict guidelines for elemental impurities. Rhodium is classified as a Class 2B element, and its permissible daily exposure (PDE) dictates the acceptable concentration in the final drug product[3]. It is essential to consult the latest ICH Q3D guidelines and perform a risk assessment for your specific API and its intended dosage.
Q3: I performed a silica gel column, but my product either decomposed or the rhodium is still present. What went wrong?
A3: This is a common issue. Silica gel can be acidic and may cause the degradation of sensitive organic compounds[4]. Furthermore, polar organometallic complexes can interact strongly with the silica surface, leading to tailing, poor separation, or irreversible adsorption of the rhodium catalyst. Consider deactivating the silica with a base (e.g., triethylamine) or using an alternative stationary phase like alumina[5].
Q4: Can I simply wash out the rhodium catalyst with an aqueous workup?
A4: While Rhodium tris(2-ethylhexanoate) has some water-soluble precursors like rhodium(III) chloride, the catalyst itself and its active forms in organic solvents generally have low water solubility[2][6]. An aqueous wash alone is typically insufficient for complete removal and may not be effective for less polar organic products. However, extraction with an acidic aqueous solution can sometimes be effective, as discussed in the detailed guides.
Q5: What is the quickest method to screen for the best rhodium removal technique for my specific product?
A5: Small-scale parallel screening is highly effective. You can take small aliquots of your crude reaction mixture and treat them with different scavengers (e.g., various functionalized silicas, activated carbon) in separate vials. After a set time, analyze the rhodium content in the solution of each vial using techniques like ICP-MS or ICP-OES to identify the most efficient scavenger for your system.
Section 2: In-Depth Troubleshooting Guides
This section provides detailed troubleshooting for specific purification challenges, complete with step-by-step protocols and the scientific rationale behind each recommendation.
Troubleshooting Guide 1: Incomplete Rhodium Removal
Symptom: After purification, analytical testing (e.g., ICP-MS) shows rhodium levels above the acceptable limit.
Root Cause Analysis and Solutions:
The choice of purification method is highly dependent on the nature of your product, the solvent system, and the specific rhodium species present in your reaction mixture.
Activated carbon is a cost-effective and often highly efficient adsorbent for removing dissolved rhodium compounds from organic solutions[7][8]. Its high surface area and porous structure allow for the physical adsorption of the rhodium complexes.
Detailed Protocol for Activated Carbon Treatment:
-
Preparation: To a solution of your crude product in an organic solvent, add 5-10 wt% of activated carbon relative to the crude product weight.
-
Agitation: Stir the slurry vigorously at room temperature for 2-4 hours. Longer contact times may be necessary, but it is recommended to monitor the rhodium concentration over time to determine the optimal duration[7].
-
Filtration: Filter the mixture through a pad of celite to remove the activated carbon. Wash the filter cake thoroughly with the same solvent to ensure complete recovery of your product.
-
Analysis: Concentrate the filtrate and analyze a sample for residual rhodium content.
Troubleshooting Activated Carbon Treatment:
-
Issue: Low Efficiency: If rhodium removal is incomplete, consider increasing the amount of activated carbon, extending the stirring time, or gently heating the mixture (if your product is thermally stable). The efficiency of adsorption can be solvent-dependent, so you may need to screen different solvents.
-
Issue: Product Loss: Highly polar or large molecules may also adsorb to the activated carbon, leading to yield loss. To mitigate this, use the minimum effective amount of carbon and ensure thorough washing of the filter cake.
-
Causality: The adsorptive capacity of activated carbon is finite. If the initial rhodium concentration is very high, the carbon surface can become saturated, leading to incomplete removal. In such cases, a second treatment with fresh activated carbon may be necessary[7].
Functionalized silica scavengers offer a more selective approach to rhodium removal. Thiol-functionalized silica is particularly effective due to the high affinity of sulfur for soft metals like rhodium.
Mechanism of Action: The thiol groups on the silica surface act as ligands, forming strong coordinate bonds with the rhodium center. This effectively immobilizes the rhodium on the solid support, allowing for its removal by simple filtration[1][6][9].
Detailed Protocol for Thiol-Functionalized Silica Scavenging:
-
Scavenger Selection: Choose a thiol-functionalized silica scavenger with an appropriate particle size and loading for your application.
-
Addition: Add 3-5 equivalents of the scavenger (based on the molar amount of rhodium) to your crude product solution.
-
Incubation: Stir the mixture at room temperature for 4-16 hours. The optimal time may vary depending on the specific scavenger and reaction conditions.
-
Filtration: Filter off the scavenger and wash it with the reaction solvent.
-
Analysis: Concentrate the filtrate and determine the residual rhodium concentration.
Troubleshooting Scavenger Use:
-
Issue: Incomplete Removal: If rhodium levels are still high, consider increasing the equivalents of scavenger, the reaction time, or the temperature. The choice of solvent can also impact scavenger efficiency.
-
Issue: Scavenger Incompatibility: Ensure the scavenger is compatible with your product and solvent system. Some scavengers may react with certain functional groups on your target molecule.
Data Presentation: Comparison of Rhodium Removal Methods
| Purification Method | Typical Rhodium Removal Efficiency | Advantages | Disadvantages |
| Activated Carbon | 80-99% | Cost-effective, widely applicable. | Can adsorb the product, leading to yield loss; may require optimization. |
| Thiol-Functionalized Silica | 90-99.9% | High selectivity for rhodium, clean removal. | Higher cost than activated carbon. |
| Liquid-Liquid Extraction | 60-95% | Can be scaled up easily. | May require large volumes of solvent; emulsion formation can be an issue. |
| Precipitation | 85-98% | Can handle high concentrations of rhodium. | May co-precipitate the product; requires careful control of conditions. |
Note: Efficiency can vary significantly depending on the specific reaction conditions, product, and rhodium species.
Troubleshooting Guide 2: Product Decomposition or Loss During Purification
Symptom: Low yield of the final product after purification, or the appearance of new, undesired spots on a TLC plate after chromatography.
Root Cause Analysis and Solutions:
As mentioned, the acidic nature of standard silica gel can be detrimental to many organic compounds.
Diagnostic Test: 2D TLC
Before committing to a large-scale column, perform a two-dimensional TLC to assess the stability of your compound on silica.
Protocol for 2D TLC:
-
Spot your crude mixture on one corner of a square TLC plate.
-
Develop the plate in a suitable solvent system.
-
Dry the plate thoroughly and rotate it 90 degrees.
-
Develop the plate again in the same solvent system.
-
Interpretation: If your compound is stable, the spots will appear on the diagonal. If new spots appear off the diagonal, it indicates decomposition on the silica plate.
Solutions for Silica Sensitivity:
-
Deactivation: Pre-treat your silica gel by slurrying it in the column solvent containing 1-2% triethylamine or another suitable base. This will neutralize the acidic sites.
-
Alternative Stationary Phases: Consider using neutral or basic alumina, or Florisil as an alternative to silica gel.
-
Alternative Purification Methods: If your product is highly sensitive, avoid chromatography altogether and explore recrystallization or distillation if applicable.
Your product may be lost during the workup or extraction steps before you even begin chromatography or scavenging.
Troubleshooting Workup Procedures:
-
Aqueous Solubility: If your product has some water solubility, it may be partitioning into the aqueous layer during extractions. Always check the aqueous layer for your product before discarding it.
-
Volatility: If your product is volatile, you may be losing it during solvent removal under reduced pressure. Use a cold trap and check the contents for your product.
-
Precipitation on Filtration Media: If you perform a filtration step (e.g., through celite or filter paper), your product may precipitate or adsorb onto the filter aid. Wash the filter cake thoroughly with a suitable solvent.
Section 3: Visualization of Purification Workflows
The following diagrams illustrate the decision-making process and workflows for purifying products from rhodium-catalyzed reactions.
Caption: A general workflow for selecting a purification method.
Caption: A troubleshooting decision tree for silica gel chromatography.
Section 4: References
-
Google Patents. (n.d.). Process for removal of rhodium compounds from process streams (Patent No. US3978148A). Retrieved January 26, 2026, from
-
American Chemical Society. (2025). Synthesis of trans-2,5-Disubstituted Tetrahydro-1-benzazepines via Nucleophilic Ring Opening of Selectively Quaternized N,N-Acetals. ACS Publications. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (2025). Thiol Functionalized Mesoporous Silicas for Selective Adsorption of Precious Metals. Retrieved January 26, 2026, from [Link]
-
European Patent Office. (2017). PREPARATION OF RHODIUM(III)-2-ETHYLHEXANOATE (Patent No. EP 3317243 B1). Retrieved January 26, 2026, from [Link]
-
Patsnap. (2020). Preparation of rhodium(III)-2-ethylhexanoate. Eureka. Retrieved January 26, 2026, from [Link]
-
MDPI. (2022). Recent Developments on Processes for Recovery of Rhodium Metal from Spent Catalysts. Catalysts. Retrieved January 26, 2026, from [Link]
-
Osaka Gas Chemicals Co., Ltd. (n.d.). Selective adsorption and removal of rhodium (Rh). Activated Carbon Business Division. Retrieved January 26, 2026, from [Link]
-
PubMed. (2017). Mechanism of Rhodium-Catalyzed C-H Functionalization: Advances in Theoretical Investigation. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
-
MDPI. (2023). A New Process for Efficient Recovery of Rhodium from Spent Carbonyl Rhodium Catalyst by Microreactor. Retrieved January 26, 2026, from [Link]
-
ACS Publications. (2012). A Comparison Between the Homogeneous and the Anchored Rhodium Skewphos Catalyst. Retrieved January 26, 2026, from [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved January 26, 2026, from [Link]
-
MDPI. (n.d.). The Choice of Rhodium Catalysts in [2+2+2] Cycloaddition Reaction: A Personal Account. Retrieved January 26, 2026, from [Link]
-
Google Patents. (n.d.). Process for the purification of rhodium (Patent No. US2552709A). Retrieved January 26, 2026, from
-
ResearchGate. (n.d.). Rhodium Catalyzed Hydroformylation. Retrieved January 26, 2026, from [Link]
-
Google Patents. (n.d.). Process for regeneration of rhodium hydroformylation catalysts (Patent No. US4196096A). Retrieved January 26, 2026, from
-
Reachem. (2024). The Purification of Organic Compound: Techniques and Applications. Retrieved January 26, 2026, from [Link]
-
Purdue e-Pubs. (2011). Surface functionalized silica as a toolkit for studying aqueous phase palladium adsorption and mineralization on thiol moiety in. Retrieved January 26, 2026, from [Link]
-
Organic Syntheses. (n.d.). is added to the column in an even layer until the curved portion at the bottom of the glass column is completely covered (Figure 2). Dry silica gel (84 g). Retrieved January 26, 2026, from [Link]
-
ACS Publications. (2012). Advances in the Rational Design of Rhodium Nanoparticle Catalysts: Control via Manipulation of the Nanoparticle Core and Stabilizer. Retrieved January 26, 2026, from [Link]
-
Google Patents. (n.d.). Recover and recycle rhodium from spent partial oxidation catalysts (Patent No. US6923922B2). Retrieved January 26, 2026, from
-
Gospodarka Surowcami Mineralnymi – Mineral Resources Management. (n.d.). Innovative technologies for the recovery of platinum group metals from catalysts. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (n.d.). Rhodium-Catalyzed Hydroformylation. Retrieved January 26, 2026, from [Link]
-
EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (2025). (PDF) Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acids Prepared in Lab. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (2025). ChemInform Abstract: Applications of Rhodium-Catalyzed Hydroformylation in the Pharmaceutical, Agrochemical, and Fragrance Industries. Retrieved January 26, 2026, from [Link]
-
Johnson Matthey Technology Review. (n.d.). oa Homogeneous Catalysis by Some Ruthenium and Rhodium Complexes. Retrieved January 26, 2026, from [Link]
-
MDPI. (2023). A New Process for Efficient Recovery of Rhodium from Spent Carbonyl Rhodium Catalyst by Microreactor. Retrieved January 26, 2026, from [Link]
-
ScienceDirect. (2023). Selective and high capacity recovery of aqueous Ag(I) by thiol functionalized mesoporous silica sorbent. Retrieved January 26, 2026, from [Link]
-
Master Organic Chemistry. (2016). Natural Product Isolation (2) - Purification Techniques, An Overview. Retrieved January 26, 2026, from [Link]
-
PubMed. (2011). Surface functionalized silica as a toolkit for studying aqueous phase palladium adsorption and mineralization on thiol moiety in the absence of external reducing agents. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
-
SciSpace. (n.d.). Separation and Recovery of Platinum and Palladium from Spent Petrochemical Catalysts Using Activated Carbon, Analysis of Two Kin. Retrieved January 26, 2026, from [Link]
-
GEA. (n.d.). PURIFICATION OF ORGANIC CHEMICALS. Retrieved January 26, 2026, from [Link]
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Rhodium-Catalyzed Hydroformylation: A Technical Support Guide for Researchers
Prepared by a Senior Application Scientist
Welcome to the technical support center for rhodium-catalyzed hydroformylation. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during their experiments. Drawing from extensive field-proven insights and established scientific literature, this resource provides a structured approach to troubleshooting, ensuring the integrity and success of your catalytic processes.
Part 1: Troubleshooting Common Issues
This section addresses the most frequent problems in rhodium-catalyzed hydroformylation, offering a deep dive into the root causes and providing actionable, step-by-step protocols for diagnosis and resolution.
Issue 1: Low or No Catalytic Activity (Poor Conversion)
One of the most common issues is a significant drop in or complete loss of catalytic activity. This can manifest as slow reaction rates or a failure to achieve the desired conversion of the olefin substrate.
Potential Causes & Diagnostic Workflow
A systematic approach is crucial to pinpoint the exact cause of low activity. The following workflow, presented as a decision-making diagram, can guide your troubleshooting process.
Technical Support Center: Optimizing Reaction Conditions for Rhodium Tris(2-ethylhexanoate)
Welcome to the technical support center for rhodium tris(2-ethylhexanoate). This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting guides, and frequently asked questions (FAQs) for optimizing your rhodium-catalyzed reactions. Here, we delve into the causality behind experimental choices, offering field-proven insights to enhance the success of your chemical transformations.
Section 1: Catalyst Handling and Activation - The Foundation of Success
Proper handling and activation of your rhodium tris(2-ethylhexanoate) catalyst are paramount for achieving reproducible and optimal results. This section addresses common questions and issues related to these initial, critical steps.
Frequently Asked Questions (FAQs)
Q1: My rhodium tris(2-ethylhexanoate) solution has changed color. Is it still active?
A change in color of your rhodium catalyst solution can indicate a change in the oxidation state or coordination environment of the rhodium center, which may affect its catalytic activity. Rhodium(III) 2-ethylhexanoate is typically a reddish-brown solution, while its rhodium(II) counterpart is often green. If your reaction requires a specific oxidation state, a color change could signify decomposition or unwanted side reactions. It is advisable to verify the catalyst's performance with a trusted model reaction before proceeding with your actual substrate.
Q2: How should I handle and weigh rhodium tris(2-ethylhexanoate), especially for air-sensitive reactions?
Rhodium tris(2-ethylhexanoate) and many other organometallic catalysts can be sensitive to air and moisture.[1] Proper handling is crucial to maintain catalytic activity. For air-sensitive applications, all manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.[2][3]
When preparing a stock solution, use anhydrous solvents. For transferring the catalyst solution, use a gas-tight syringe that has been purged with an inert gas. To avoid pressure imbalances when drawing the liquid, it's good practice to first inject a volume of inert gas equivalent to the volume of solution you intend to withdraw.[4]
Section 2: Troubleshooting Poor Reaction Performance
Low yield, incomplete conversion, and slow reaction rates are common frustrations in catalysis. This section provides a systematic approach to diagnosing and resolving these issues.
Troubleshooting Guide: Low Yield and Incomplete Conversion
| Symptom | Potential Cause | Troubleshooting Steps & Rationale |
| No or very low conversion | Inactive Catalyst | 1. Verify Catalyst Activity: Run a known, reliable reaction with your catalyst batch to confirm its activity. 2. Catalyst Activation: Some rhodium catalysts require an activation step. For instance, rhodium(III) precursors may need to be reduced in situ to the active rhodium(I) or rhodium(II) species.[5] 3. Proper Handling: Ensure the catalyst was not unduly exposed to air or moisture during handling.[2] |
| Catalyst Poisoning | 1. Substrate and Solvent Purity: Impurities in your substrate or solvent (e.g., sulfur, thiols, or other coordinating species) can act as catalyst poisons.[6] Purify your starting materials and use high-purity, anhydrous solvents. 2. Glassware Cleanliness: Ensure all glassware is scrupulously clean and dried to remove any potential contaminants. | |
| Reaction starts but stalls | Catalyst Deactivation | 1. Thermal Degradation: Operating at excessively high temperatures can lead to catalyst decomposition. Optimize the reaction temperature by running a temperature screen. 2. Oxidative Deactivation: If the reaction is sensitive to air, ensure a robust inert atmosphere is maintained throughout the reaction. 3. Coke Formation: High concentrations of reactants or products can sometimes lead to the formation of insoluble polymeric material ("coke") on the catalyst surface, blocking active sites. Consider running the reaction at a lower concentration. |
| Insufficient Catalyst Loading | While seemingly straightforward, sometimes a simple increase in catalyst loading can overcome minor deactivation pathways and drive the reaction to completion. However, be aware that in some cases, catalyst loading can influence chemoselectivity. | |
| Low but consistent yield | Suboptimal Reaction Conditions | 1. Temperature: The reaction temperature can significantly impact both rate and selectivity. A temperature optimization study is often worthwhile. 2. Solvent Effects: The choice of solvent can influence catalyst solubility, substrate solvation, and the stability of reaction intermediates.[7][8] Screen a range of solvents with varying polarities and coordinating abilities. 3. Concentration: The concentration of your reactants can affect the reaction kinetics. Consider running the reaction at different concentrations. |
Experimental Protocol: Catalyst Regeneration (General Approach)
For heterogeneous rhodium catalysts that have been deactivated, a regeneration process can sometimes restore activity. A common method for supported rhodium catalysts involves a controlled oxidation followed by reduction.
-
Calcination (Oxidation): The deactivated catalyst is heated in a controlled flow of air or a dilute oxygen/inert gas mixture. This step aims to burn off carbonaceous deposits (coke). A gradual temperature ramp is often employed to avoid rapid, exothermic reactions that could damage the catalyst structure.[9]
-
Reduction: Following calcination, the catalyst is treated with a reducing agent, typically hydrogen gas, at an elevated temperature to reduce the rhodium oxides back to the active metallic state.[10]
Note: The optimal temperatures and gas compositions for both steps are highly dependent on the specific catalyst and support and should be determined experimentally.
Section 3: Tackling Selectivity Issues
Achieving the desired selectivity (chemo-, regio-, diastereo-, and enantio-) is often the most challenging aspect of reaction optimization. This section explores the key factors influencing selectivity in rhodium-catalyzed reactions.
Frequently Asked Questions (FAQs)
Q3: My reaction is producing a mixture of isomers. How can I improve the regioselectivity?
Regioselectivity in reactions like hydroformylation is heavily influenced by both steric and electronic factors, which can be tuned through ligand modification.[6] For instance, bulkier phosphine ligands on the rhodium center can favor the formation of the linear aldehyde over the branched isomer by sterically disfavoring the transition state leading to the branched product.
Q4: I am running an asymmetric reaction, but the enantiomeric excess (ee) is low. What are the most common causes?
Low enantioselectivity in asymmetric catalysis can stem from several factors:
-
Chiral Ligand Purity: Ensure the chiral ligand is of high enantiomeric purity.
-
Reaction Temperature: Temperature can have a profound effect on enantioselectivity.[11] Lowering the temperature often, but not always, enhances enantiomeric excess by increasing the energy difference between the diastereomeric transition states. A temperature screening study is highly recommended.
-
Solvent Choice: The solvent can influence the conformation of the chiral catalyst and its interaction with the substrate. Screening a variety of solvents is a crucial step in optimizing enantioselectivity.
-
Achiral Background Reaction: A portion of the reaction may be catalyzed by an achiral rhodium species, leading to a racemic background reaction. This can sometimes be suppressed by ensuring the complete formation of the active chiral catalyst complex.
Troubleshooting Flowchart for Low Enantioselectivity
Caption: A systematic workflow for troubleshooting low enantioselectivity.
Section 4: Byproduct Formation and Mitigation
The formation of unwanted byproducts can complicate purification and reduce the yield of the desired product. Understanding the potential side reactions is the first step toward their mitigation.
Common Byproducts in Rhodium-Catalyzed Reactions
| Reaction Type | Common Byproduct(s) | Potential Cause & Mitigation Strategy |
| Cyclopropanation | Diene formation, C-H insertion products | Cause: Competing reaction pathways of the rhodium carbene intermediate. Mitigation: The choice of rhodium catalyst and its ligands can significantly influence the chemoselectivity. For example, more electrophilic rhodium catalysts may favor cyclopropanation over C-H insertion.[12] |
| [2+2+2] Cycloaddition | Benzene formation (from alkyne trimerization) | Cause: Side reaction competing with the desired cycloaddition. Mitigation: In some cases, using an excess of one of the coupling partners can suppress unwanted side reactions.[13] |
| Hydrogenation | Over-reduction of other functional groups | Cause: Lack of chemoselectivity of the catalyst. Mitigation: The choice of solvent and ligands can tune the chemoselectivity. For instance, in the hydrogenation of α,β-unsaturated carbonyls, some catalyst systems will selectively reduce the C=C bond while leaving the C=O bond intact. |
Visualizing a Catalytic Cycle: Rhodium-Catalyzed Cyclopropanation
The following diagram illustrates the generally accepted mechanism for rhodium-catalyzed cyclopropanation from a diazo compound and an alkene. Understanding this cycle can help in rationalizing byproduct formation and optimizing reaction conditions.
Caption: Simplified catalytic cycle for rhodium-catalyzed cyclopropanation.
References
- Anekwe, I. M. S., & Isa, Y. M. (2025).
- Bergman, R. G. (2011).
- Corless, V. (2017).
- Doyle, M. P., et al. (n.d.). Asymmetric Cyclopropanations by Rhodium(II) N-(Arylsulfonyl)prolinate Catalyzed Decomposition of Vinyldiazomethanes in the Presence of Alkenes. Practical Enantioselective Synthesis of the Four Stereoisomers of 2-Phenylcyclopropan-1-amino Acid. Journal of the American Chemical Society.
- Fisher Scientific. (n.d.).
- Hiemstra, H., & Niemantsverdriet, H. (2006). Preparation of a rhodium catalyst from rhodium trichloride on a flat, conducting alumina support studied with static secondary ion mass spectrometry and monochromatic X-ray photoelectron spectroscopy.
- Hu, Z., Liu, G., & Tong, X. (2016). Rhodium(III) Catalyzed Carboamination of Alkenes Triggered by C–H Activation of N-Phenoxyacetamides under Redox-Neutral Conditions. Organic Letters.
- Janssen, M. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (3). ChemistryViews.
- Kallemeyn, J. (2005). Rhodium Catalyzed Alkyl C-H Insertion Reactions. Denmark Group.
- Kumar, A., & Krishnan, V. (2013). Ligand Effects on the Regioselectivity of Rhodium-Catalyzed Hydroformylation: Density Functional Calculations Illuminate the Role of Long-Range Noncovalent Interactions. Organometallics.
- Luna, A. P., Bonin, M., Micouin, L., & Husson, H.-P. (n.d.).
- Merlic, C. A., & Zechman, A. L. (n.d.). Selectivity in Rhodium(II) Catalyzed Reactions of Diazo Compounds: Effects of Catalyst Electrophilicity, Diazo Substitution, and Substrate Substitution. From Chemoselectivity to Enantioselectivity. Thieme E-Books & E-Journals.
- Mhadgut, S. C., et al. (2015).
- Minstrong. (2025).
- Pérez-Luna, A., et al. (n.d.).
- Sigma-Aldrich. (n.d.). Handling Air-Sensitive Reagents Technical Bulletin AL-134. Sigma-Aldrich.
- Soai, K., et al. (2017).
- University of Liverpool Repository. (n.d.). RHODIUM CATALYSED TRANSFER HYDROGENATION AND TRANSAMINATION. The University of Liverpool Repository.
- Wang, Q., et al. (2022).
- Wipf, P. (2015). 2.3 The Manipulation of Air-Sensitive Compounds. University of Pittsburgh.
- Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh.
- Yang, Y., et al. (2023).
- Zoeller, J. R. (2016). 2015 Paul N. Rylander Award Address: Selected Advances in Catalysis and Reactor Systems for the Generation of Acetates and Propionates Using Carbonylation. Organic Process Research & Development.
- Emory Theses and Dissertations. (2023). Overcoming the Limitations of Rhodium-Catalyzed Asymmetric Cyclopropanation and Other Adventures in Strained Ring Synthesis. Emory University.
- BenchChem. (n.d.).
- Hu, Z., et al. (2023).
- U.S. Patent. (n.d.). Recover and recycle rhodium from spent partial oxidation catalysts.
- U.S. Patent. (n.d.). Rhodium catalysts and methods of preparation and use thereof.
- Wikipedia. (n.d.).
- Hu, J., et al. (2012). Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes. NIH.
- RSC Publishing. (n.d.). Rhodium catalyzed hydrogenation reactions in aqueous micellar systems as green solvents. RSC Publishing.
- Anekwe, I. M., & Isa, Y. M. (2025).
- Corless, V. (2017).
- Yang, Y., et al. (2023).
- Fisher Scientific. (n.d.).
- Warren, T. H., et al. (2016). Rh2(II,III) Catalysts with Chelating Carboxylate and Carboxamidate Supports: Electronic Structure and Nitrene Transfer Reactivity. PubMed.
- The Choice of Rhodium Catalysts in [2+2+2] Cycloaddition Reaction: A Personal Account. (n.d.). MDPI.
- Luna, A. P., et al. (n.d.).
- Yang, Y., et al. (2023).
- Janssen, M. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (3). ChemistryViews.
- Emory Theses and Dissertations. (2023). Overcoming the Limitations of Rhodium-Catalyzed Asymmetric Cyclopropanation and Other Adventures in Strained Ring Synthesis. Emory University.
- Bergman, R. G. (2011).
- SABIC. (2024).
- Minstrong. (2025).
- Wipf, P. (2015). 2.3 The Manipulation of Air-Sensitive Compounds. University of Pittsburgh.
- Kallemeyn, J. (2005). Rhodium Catalyzed Alkyl C-H Insertion Reactions. Denmark Group.
- RSC Publishing. (n.d.). Solvent effects in heterogeneous selective hydrogenation of acetophenone: differences between Rh/C and Rh/Al2O3 catalysts and the superiority of water as a functional solvent. Green Chemistry.
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Introduction: The Role of Rhodium Tris(2-Ethylhexanoate) as a Catalyst Precursor
Answering the user's request.## Technical Support Center: Optimizing Rhodium Tris(2-Ethylhexanoate) Catalyst Performance Through Ligand Selection
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for Rhodium tris(2-ethylhexanoate). This document is designed for researchers, scientists, and drug development professionals who utilize this versatile rhodium precursor in homogeneous catalysis. My goal is to provide you with not just protocols, but the underlying chemical logic and field-proven insights to empower you to troubleshoot and optimize your catalytic systems effectively. We will move beyond simple step-by-step instructions to explore the critical role of ligands in dictating the success of your reactions.
Rhodium (III) tris(2-ethylhexanoate), often denoted as Rh(O₂C₈H₁₅)₃, is a highly soluble and convenient source of rhodium.[1][2] It's crucial to understand that this compound is a pre-catalyst , not the active catalyst itself. The 2-ethylhexanoate moieties are weakly coordinating carboxylate ligands. In the presence of a suitable reducing agent (often H₂ or CO in hydroformylation) and, most importantly, strongly coordinating ligands like phosphines or N-Heterocyclic Carbenes (NHCs), the Rh(III) center is reduced to the catalytically active Rh(I) state, and the carboxylate ligands are displaced.[3]
The performance, selectivity, and stability of the final catalytic system are almost entirely dictated by the nature of the ancillary ligands you introduce. This guide will help you navigate the complexities of ligand selection and troubleshoot common issues that arise during this process.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the use of ligands with Rhodium tris(2-ethylhexanoate).
Q1: How do I choose the appropriate ligand for my reaction?
The choice of ligand is application-specific and depends on the desired outcome (e.g., high regioselectivity, enantioselectivity, or chemoselectivity). The two primary characteristics to consider are the ligand's electronic and steric properties.[4][5]
-
Electronic Effects: Electron-donating ligands (e.g., alkylphosphines) increase the electron density on the rhodium center, which can promote key steps like oxidative addition.[6] Conversely, electron-withdrawing ligands (e.g., phosphites or phosphines with electronegative substituents) decrease electron density, which can influence reductive elimination and selectivity.[4]
-
Steric Effects: The bulkiness of a ligand can control the number of ligands that coordinate to the metal and influences the geometry of the substrate's approach to the catalytic center. This is a powerful tool for controlling regioselectivity (e.g., linear vs. branched products in hydroformylation) and enantioselectivity in asymmetric catalysis.[4][7]
Q2: What is the optimal Ligand-to-Rhodium (L:Rh) ratio?
There is no universal answer, as the optimal ratio depends on the ligand's denticity and the specific reaction.
-
Monodentate Ligands (e.g., PPh₃): Ratios can range from 2:1 to over 100:1. A large excess of ligand is often used in reactions like hydroformylation to maintain the catalyst's integrity and prevent the formation of inactive rhodium clusters.[8] However, excess ligand can sometimes inhibit the reaction by occupying coordination sites needed for the substrate.
-
Bidentate Ligands (e.g., diphosphines): Ratios are typically much lower, often ranging from 1:1 to 2:1. The chelate effect provided by bidentate ligands leads to more stable and well-defined catalytic species, reducing the need for a large excess.[9][10]
It is always recommended to screen a range of L:Rh ratios during reaction optimization.
Q3: My catalyst is prepared in situ. Why are my results sometimes irreproducible?
In situ catalyst preparation, while convenient, can be a source of variability. The reaction between the rhodium precursor and the ligand to form the active catalyst is not always instantaneous or quantitative.[11] This can lead to a mixture of different rhodium species in solution, only some of which may be catalytically active.[10] Factors like solvent purity, temperature, and mixing time during the pre-formation step can significantly impact the composition of the active catalyst, leading to inconsistent results.
Q4: What is the difference between using a phosphine and an N-Heterocyclic Carbene (NHC) ligand?
Phosphines and NHCs are the two most dominant classes of ligands in rhodium catalysis.[12]
-
Phosphines: Their properties are highly tunable through modification of the substituents on the phosphorus atom. They are excellent for a wide range of transformations, including hydrogenation and hydroformylation.[12]
-
N-Heterocyclic Carbenes (NHCs): NHCs are typically stronger σ-donors than phosphines, forming very strong bonds with the metal center. This often results in more robust and thermally stable catalysts. Their strong electron-donating character can be particularly beneficial for reactions where oxidative addition is the rate-limiting step, such as hydrosilylation or cross-coupling reactions.[12]
The choice between them depends on the specific chemical transformation and the required catalyst stability.
Ligand Selection and Impact on Performance
The following table provides a general guide to common ligand classes and their typical effects on catalysis when used with a rhodium precursor.
| Ligand Class | Example(s) | Key Characteristics | Typical Applications & Effects |
| Monodentate Phosphines | PPh₃, P(OPh)₃ | Simple, commercially available. Properties are easily tuned. | Hydroformylation: High excess often used to favor linear aldehydes. Hydrogenation: Basis of Wilkinson's catalyst. |
| Bidentate Phosphines (Diphosphines) | DPPB, BINAP, dppe | Form stable chelate rings, creating a more defined and rigid catalytic environment.[9] | Hydroformylation: Bite angle influences n/i selectivity. Asymmetric Catalysis: Chiral diphosphines (e.g., BINAP) are workhorses for enantioselective reactions.[12] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors, form very stable M-C bonds.[12] | Hydrosilylation, C-H Activation: High activity due to enhanced oxidative addition.[12][13] Increased thermal stability. |
| Pincer Ligands | PCP, NCN | Tridentate coordination leads to exceptionally stable complexes.[12] | Dehydrogenation, C-H Functionalization: High stability allows for harsh reaction conditions. Prevents catalyst decomposition. |
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments, with a focus on ligand-related causes and solutions.
Problem 1: Low or No Catalytic Activity
| Potential Cause | Scientific Explanation | Recommended Solution(s) |
| Incomplete Pre-catalyst Activation | The Rh(III) precursor has not been fully reduced to the active Rh(I) state, or the carboxylate ligands have not been displaced by the desired phosphine/NHC ligand. | 1. Introduce an Activation Step: Before adding your substrate, pre-stir the Rh(III) precursor and ligand in the solvent under reaction conditions (e.g., under H₂/CO pressure for hydroformylation) for 30-60 minutes. 2. Verify Ligand Exchange: The formation of the desired Rh(I)-ligand complex can sometimes be monitored by techniques like ³¹P NMR or color change. |
| Incorrect Ligand Electronics | The chosen ligand may be too electron-withdrawing, making the rhodium center insufficiently electron-rich for a key catalytic step (e.g., oxidative addition). | 1. Switch to a More Electron-Donating Ligand: Replace a phosphite with a triarylphosphine, or a triarylphosphine with a trialkylphosphine. 2. Systematic Screening: Test a series of ligands with varying electronic properties to find the optimal balance.[7] |
| Ligand Inhibition | An excessive concentration of a strongly coordinating ligand can saturate the metal's coordination sphere, preventing the substrate from binding. | 1. Reduce Ligand Loading: Systematically decrease the L:Rh ratio. 2. Use a More Labile Ligand: If possible, switch to a ligand that can dissociate more easily to open a coordination site. |
Problem 2: Poor Selectivity (Regio-, Enantio-, or Chemo-)
| Potential Cause | Scientific Explanation | Recommended Solution(s) |
| Suboptimal Ligand Sterics (Regioselectivity) | In reactions like hydroformylation, the steric bulk of the ligand is a primary factor controlling whether the addition occurs at the terminal (linear) or internal (branched) position of an alkene.[14] | 1. Modify Ligand Bulk: To favor the linear product, use bulkier ligands. 2. Modify Bite Angle: For bidentate ligands, the natural bite angle is critical. A wider bite angle often favors the formation of equatorial-equatorial isomers, leading to higher selectivity.[4] |
| Ineffective Chiral Induction (Enantioselectivity) | The chiral ligand is not creating a sufficiently differentiated energetic pathway for the formation of the two enantiomers. | 1. Screen Chiral Ligand Families: Test different classes of chiral ligands (e.g., BINAP, Josiphos, Trost ligand). 2. Tune Ligand Structure: Even minor modifications to the chiral ligand's backbone or substituents can have a profound impact on enantiomeric excess (ee).[7][15] |
| Multiple Active Species (Poor Selectivity) | The in situ preparation may be generating a mixture of rhodium-ligand complexes, each with its own intrinsic selectivity, leading to a mixed product outcome.[11] | 1. Use a Pre-formed Catalyst: If possible, synthesize and isolate the specific Rh(I)-ligand complex to ensure a single active species. 2. Standardize Activation Protocol: Strictly control the conditions (time, temp, reagent purity) of the in situ preparation to improve reproducibility.[10] |
Problem 3: Catalyst Deactivation or Decomposition
| Potential Cause | Scientific Explanation | Recommended Solution(s) |
| Ligand Dissociation | A weakly bound ligand can dissociate from the metal center, leading to the formation of coordinatively unsaturated and unstable rhodium species that can aggregate into inactive metallic clusters.[10] | 1. Increase Ligand Concentration: For monodentate ligands, operating with a larger excess can push the equilibrium towards the coordinated state. 2. Use a Chelating Ligand: Switch from a monodentate to a bidentate or pincer ligand. The chelate effect provides significant stabilization.[12] |
| Ligand Degradation | The ligand itself may not be stable under the reaction conditions (e.g., oxidation of a phosphine to a phosphine oxide, which is a poor ligand). | 1. Ensure Inert Atmosphere: Rigorously exclude oxygen and moisture from your reaction unless they are part of the desired chemistry. 2. Select Robust Ligands: Consider thermally stable ligands like NHCs or sterically shielded phosphines if operating at high temperatures. |
| Formation of Inactive Carbonyls | In reactions involving CO, or where CO can be generated from solvent degradation (e.g., decarbonylation of an aldehyde product), stable and inactive rhodium carbonyl complexes can form.[11] | 1. Control CO Partial Pressure: In hydroformylation, carefully optimize the CO pressure. 2. Use Bidentate Ligands: Chelating ligands can often prevent the formation of the most stable, inactive dicarbonyl species. |
Experimental Protocols & Visualizations
Protocol 1: In Situ Generation of a Rh(I)-Phosphine Catalyst for Hydroformylation
This protocol provides a general workflow for activating the Rhodium tris(2-ethylhexanoate) precursor.
Materials:
-
Rhodium (III) tris(2-ethylhexanoate) solution in a suitable solvent (e.g., toluene).
-
Phosphine ligand (e.g., triphenylphosphine).
-
High-purity, degassed reaction solvent (e.g., toluene).
-
Substrate (e.g., 1-octene).
-
High-pressure reactor equipped with a stirrer, pressure gauge, and gas inlet.
Procedure:
-
Reactor Preparation: Ensure the reactor is scrupulously clean, dry, and has been purged several times with an inert gas (N₂ or Ar).
-
Reagent Addition: Under an inert atmosphere, charge the reactor with the desired amount of degassed solvent.
-
Add the phosphine ligand to the solvent and stir until fully dissolved.
-
Add the Rhodium tris(2-ethylhexanoate) solution via syringe. The initial color may be dark green or brown.
-
Catalyst Pre-formation (Activation): Seal the reactor. Purge it 3-4 times with syngas (a mixture of CO and H₂, typically 1:1). Pressurize the reactor to the desired reaction pressure (e.g., 20 bar) and heat to the reaction temperature (e.g., 80 °C).
-
Allow the catalyst to pre-form by stirring under these conditions for 45-60 minutes. A color change to yellow or orange often indicates the formation of the active Rh(I) species.
-
Reaction Initiation: After the activation period, inject the substrate into the reactor via a substrate addition port or pump.
-
Monitoring: Monitor the reaction progress by gas uptake from the ballast and/or by periodic sampling and analysis (GC, NMR).
Visualization 1: Catalyst Activation Workflow
Caption: Workflow for the in situ activation of the Rh(III) precursor.
Visualization 2: Troubleshooting Logic for Low Catalyst Activity
Caption: A logic tree for troubleshooting low catalytic activity.
References
-
Baslé, O., Bidange, J., Pérez-Luna, A., & Poli, R. (2020). Rh(I) Complexes in Catalysis: A Five-Year Trend. Molecules, 25(23), 5649. [Link]
-
Dutta, S., et al. (2021). Rhodium and Iridium Mediated C-H and O-H Bond Activation of Two Schiff Base Ligands: Synthesis, Characterization and Catalytic Properties of the Organometallic Complexes. Frontiers in Chemistry, 9, 711470. [Link]
-
Anka-Luff, K. E., et al. (2023). Mechanistic Investigation of the Rhodium-Catalyzed Transfer Hydroarylation Reaction Involving Reversible C–C Bond Activation. ACS Catalysis, 13(24), 16215-16225. [Link]
-
Jurt, P., et al. (2019). Activation, Deactivation and Reversibility Phenomena in Homogeneous Catalysis: A Showcase Based on the Chemistry of Rhodium/Phosphine Catalysts. Catalysts, 9(7), 582. [Link]
-
Wang, Y., et al. (2022). How mono- and diphosphine ligands alter regioselectivity of the Rh-catalyzed annulative cleavage of bicyclo[1.1.0]butanes. Nature Communications, 13, 7259. [Link]
-
Li, C., et al. (2021). Iridium–phosphine ligand complexes as an alternative to rhodium-based catalysts for the efficient hydroformylation of propene. Organic & Biomolecular Chemistry, 19(4), 841-848. [Link]
-
Pugin, B., et al. (2014). Rhodium diphosphine complexes: a case study for catalyst activation and deactivation. Catalysis Science & Technology, 4(10), 3409-3425. [Link]
- Pruett, R. L. (1980). Process for regeneration of rhodium hydroformylation catalysts.
- Uhlemann, M., et al. (2020). Preparation of rhodium(iii)-2-ethylhexanoate.
-
Gök, Y., et al. (2021). Phosphines with 2-imidazolium ligands enhance the catalytic activity and selectivity of rhodium complexes for hydrosilylation reactions. ResearchGate. [Link]
-
Gelpke, A. S., et al. (2003). Electronic and Steric Effects of Ligands as Control Elements for Rhodium-Catalyzed Asymmetric Hydrogenation. ResearchGate. [Link]
- Jentys, A., et al. (2017). Preparation of rhodium(iii)
-
Godard, C., et al. (2012). Ligand effects in rhodium-catalyzed hydroformylation with bisphosphines: steric or electronic?. Catalysis Science & Technology, 2(1), 80-87. [Link]
-
Robbins, D. (2008). Rhodium-Catalyzed Stereoselective Hydroformylation. University of Illinois Urbana-Champaign. [Link]
-
Wang, Y., et al. (2022). Rh-Catalyzed Asymmetric Hydrogenation of Polynitrogen Heterocycle-Substituted Phenylacrylonitriles. Organic Letters, 24(1), 229-234. [Link]
-
Jentys, A., et al. (2017). PREPARATION OF RHODIUM(III)-2-ETHYLHEXANOATE. European Patent EP 3317243 B1. [Link]
-
Al-Jibori, S. A., et al. (2021). Steric and Electronic Effects on the Structure and Photophysical Properties of Hg(II) Complexes. Inorganic Chemistry, 60(5), 3243-3255. [Link]
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impact of impurities on Rhodium tris(2-ethylhexanoate) catalytic activity.
Welcome to the technical support center for Rhodium tris(2-ethylhexanoate). This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile catalyst. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and ensure the success of your catalytic reactions. Our approach is rooted in explaining the "why" behind experimental observations and procedures, empowering you to make informed decisions in your work.
Section 1: Troubleshooting Guide
Catalyst deactivation or underperformance can arise from a variety of factors, often related to impurities. This section provides a systematic approach to diagnosing and resolving common issues encountered during experiments with Rhodium tris(2-ethylhexanoate).
Table 1: Common Issues and Troubleshooting Steps
| Observed Issue | Potential Root Cause(s) | Recommended Action(s) |
| Low or No Catalytic Activity | Chloride Contamination: Residual chloride from the rhodium precursor (e.g., RhCl₃) is a known inhibitor of hydroformylation reactions.[1][2] | 1. Verify the purity of your catalyst batch, specifically testing for chloride content.2. If high chloride is detected, purify the catalyst using the protocol outlined in Section 3.1.3. When synthesizing the catalyst, ensure thorough washing to remove chloride ions.[1][3] |
| Presence of Rh(II) Species: The catalytically active species is typically Rh(III). The presence of green-colored Rh(II) dimers indicates an incomplete or flawed synthesis, and these species are less active in hydroformylation.[1][3][4] | 1. Visually inspect the catalyst solution. A green tint suggests Rh(II) contamination.2. Review your synthesis procedure to ensure conditions favor the Rh(III) oxidation state. Avoid excessive temperatures if using a chloride precursor, as this can promote the formation of Rh(II).[3] | |
| Water Content: The effect of water can be complex. While sometimes acting as a promoter in certain systems, excess water can lead to catalyst hydrolysis and precipitation.[5] | 1. Ensure all solvents and reagents are appropriately dried before use.2. If the reaction is known to be water-sensitive, consider the use of molecular sieves. | |
| Inconsistent Reaction Rates or Yields | Solvent Impurities: Solvents can contain impurities (e.g., peroxides in ethers, aldehydes in alcohols) that may react with the catalyst or intermediates, leading to deactivation.[6] | 1. Use high-purity, freshly distilled, or commercially available anhydrous solvents.2. Degas solvents to remove dissolved oxygen, which can alter the catalyst's oxidation state.[7] |
| Organic Impurities from Substrates: Substrates may contain impurities that can act as catalyst poisons, such as sulfur or nitrogen-containing compounds. | 1. Purify substrates by distillation, chromatography, or other appropriate methods before use.2. If substrate poisoning is suspected, a higher catalyst loading might be necessary, though this is not ideal. | |
| Formation of Inactive Rhodium Species | Reaction with Aromatic Solvents/Substrates: Some aromatic compounds can form stable η⁶-arene rhodium complexes that are coordinatively saturated and catalytically inactive.[6] | 1. If possible, choose a non-aromatic solvent for your reaction.2. If an aromatic substrate is used, be aware of potential catalyst inhibition. |
| Formation of Rhodium Clusters: Under certain conditions, the catalyst can aggregate into inactive rhodium clusters. This can sometimes be observed as a color change in the reaction mixture to black.[8] | 1. Review reaction conditions such as temperature and concentration. Higher temperatures can sometimes promote cluster formation.2. Consider the use of appropriate ligands that can stabilize the active monomeric rhodium species. |
Section 2: Frequently Asked Questions (FAQs)
Q1: My Rhodium tris(2-ethylhexanoate) solution is green, but the product data sheet says it should be yellowish-brown. Can I still use it?
A yellowish-brown to reddish-brown color is characteristic of the Rh(III) oxidation state, which is generally the desired and more active form for catalysis.[1][3] A green color indicates the presence of Rh(II) dimers.[1][3][4] While Rh(II) species may have some catalytic activity in certain reactions, they are considered less effective for applications like hydroformylation.[3][4] Using a green-colored solution will likely lead to lower activity and inconsistent results. It is recommended to either obtain a new batch of the catalyst or attempt to re-oxidize the existing batch, though the latter can be challenging without a validated procedure. The best course of action is to start with a high-purity, yellowish-brown Rh(III) catalyst.
Q2: How do chloride impurities inhibit the catalytic activity of Rhodium tris(2-ethylhexanoate)?
Chloride ions are detrimental to the catalytic activity, particularly in reactions like hydroformylation.[1][2] They can coordinate to the rhodium center, altering its electronic properties and hindering the coordination of substrates. This interference with the catalytic cycle can significantly reduce the reaction rate.[1] Chloride is a common impurity as rhodium(III) chloride is a frequent precursor for the synthesis of Rhodium tris(2-ethylhexanoate).[1][2][3] Therefore, ensuring low chloride content is crucial for optimal performance.
Q3: What is the role of the 2-ethylhexanoate ligands, and can they be a source of impurities?
The 2-ethylhexanoate ligands are crucial for the catalyst's solubility in organic solvents and influence its steric and electronic properties. Impurities in the 2-ethylhexanoic acid used for synthesis can be incorporated into the final catalyst complex. These impurities could include other carboxylic acids or organic residues from the manufacturing process of the ligand itself. Such impurities could potentially compete for coordination sites on the rhodium center or introduce functionalities that lead to side reactions. Therefore, using high-purity 2-ethylhexanoic acid is essential for synthesizing a clean and active catalyst.
Q4: Can I regenerate a batch of Rhodium tris(2-ethylhexanoate) that has been deactivated?
Regeneration of a deactivated Rhodium tris(2-ethylhexanoate) catalyst can be challenging and is dependent on the deactivation mechanism. If the deactivation is due to the formation of rhodium clusters or reduction to an inactive state, a controlled oxidation step might restore activity. A process for regenerating other types of rhodium hydroformylation catalysts involves treating the deactivated catalyst with an oxygen-containing gas in the presence of an aldehyde.[8] A simplified lab-scale adaptation could involve treating the catalyst solution with a mild oxidant. For instance, treating a deactivated catalyst with an excess of hydrogen peroxide has shown some success in regenerating activity.[8] However, it's important to note that this may not be universally effective and could lead to ligand degradation if not performed carefully. It is recommended to first identify the cause of deactivation before attempting regeneration.
Q5: How should I properly store Rhodium tris(2-ethylhexanoate)?
Rhodium tris(2-ethylhexanoate) should be stored in a tightly sealed container to protect it from atmospheric moisture and oxygen. It is best stored in a cool, dark, and dry place. Exposure to air and light over extended periods can potentially lead to the degradation of the complex. For solutions, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidative degradation and reaction with atmospheric components.
Section 3: Experimental Protocols
Protocol for the Synthesis and Purification of High-Purity Rhodium tris(2-ethylhexanoate)
This protocol is adapted from established industrial methods and is designed to produce a high-purity Rh(III) complex with low chloride and sodium content.[1][2][3]
Materials:
-
Rhodium(III) chloride solution (e.g., 18-20 wt% Rh)
-
Sodium hydroxide
-
2-ethylhexanoic acid (high purity)
-
Deionized (DI) water
-
2-ethylhexanol or additional 2-ethylhexanoic acid (for extraction)
-
Dilute sulfuric acid (e.g., 0.7% aqueous solution)
Procedure:
-
Preparation of Sodium 2-ethylhexanoate:
-
In a suitable reaction vessel, dissolve sodium hydroxide in DI water with stirring.
-
After cooling to room temperature, slowly add 2-ethylhexanoic acid dropwise.
-
-
Reaction with Rhodium Precursor:
-
In a separate double-jacketed reactor, dilute the rhodium(III) chloride solution with DI water.
-
At room temperature, add the prepared sodium 2-ethylhexanoate solution to the rhodium chloride solution over approximately 15 minutes with stirring.[2]
-
-
Formation of the Rhodium Complex:
-
Extraction of the Rhodium Complex:
-
Cool the reaction mixture to an internal temperature of 45°C.
-
Add 2-ethylhexanol or 2-ethylhexanoic acid to the mixture to act as the extraction solvent.[2]
-
Stir the resulting emulsion for 2 hours, then cool to 25°C.
-
Turn off the stirrer and allow the phases to separate for at least one hour.
-
Drain off the lower aqueous phase.
-
-
Purification by Washing:
-
To the organic phase containing the product, add a 0.7% aqueous sulfuric acid solution.
-
Stir the emulsion for 4 hours.
-
Stop stirring and allow the phases to separate for one hour, then drain off the aqueous phase.
-
Repeat this washing step at least once more to ensure the removal of sodium and chloride ions.[1][3]
-
-
Final Product:
-
The resulting clear, yellow-brown organic solution is the purified Rhodium tris(2-ethylhexanoate).[1]
-
Protocol for the Analysis of Chloride Impurities
A common method for determining the total chlorine content in an organic matrix is through combustion analysis.
Method:
-
A sample of the Rhodium tris(2-ethylhexanoate) solution is combusted in an oxygen-rich atmosphere.
-
The resulting gases are passed through a scrubber solution that absorbs the hydrogen chloride produced.
-
The chloride concentration in the scrubber solution can then be determined by ion chromatography or potentiometric titration.
This method provides a quantitative measure of the total chlorine content, which can be correlated with catalyst performance.
Section 4: Visualizations
Troubleshooting Workflow for Catalyst Deactivation
Caption: A flowchart for troubleshooting reduced catalytic activity.
Impact of Impurity Type on Catalytic Cycle
Sources
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- 2. Preparation of rhodium(III)-2-ethylhexanoate - Eureka | Patsnap [eureka.patsnap.com]
- 3. WO2017001647A1 - Preparation of rhodium(iii)-2-ethylhexanoate - Google Patents [patents.google.com]
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- 8. mdpi.com [mdpi.com]
techniques for removing rhodium residues from reaction products
Welcome to the technical support center for the purification of reaction products from rhodium catalyst residues. As researchers, scientists, and drug development professionals, ensuring the complete removal of residual metal catalysts is paramount for the integrity of your research and the safety of active pharmaceutical ingredients (APIs). This guide provides in-depth, field-proven insights into common challenges and their solutions, structured to help you navigate the complexities of rhodium removal.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing rhodium residues from reaction products?
There are several established techniques for rhodium removal, each with its own mechanism and ideal application. The most common methods include:
-
Adsorption: Utilizes high-surface-area materials, like activated carbon, to physically adsorb the rhodium complexes.[1]
-
Scavenging/Ion Exchange: Employs functionalized materials (e.g., silica or polymer resins with thiol or other chelating groups) that selectively bind to the metal.[2][3]
-
Precipitation: Involves changing the rhodium catalyst's solubility, causing it to precipitate out of the solution, often by using a reducing agent or a specific precipitant.[4][5]
-
Solvent Extraction: A liquid-liquid extraction technique that uses an immiscible solvent to selectively pull the rhodium species from the product-containing phase.[5][6]
Q2: How do I select the most appropriate rhodium removal technique for my experiment?
The optimal choice depends on several factors: the nature of your rhodium catalyst (e.g., its oxidation state and ligand sphere), the properties of your desired product (solubility, stability, value), the required final purity level, and the scale of your reaction. A logical workflow can help guide your decision.
Q3: What are the regulatory limits for rhodium residues in pharmaceutical products?
Regulatory bodies like the European Medicines Agency (EMA) provide guidelines on metal catalyst residues. Rhodium is classified as a Class 2B element, indicating moderate toxicological concern. For active pharmaceutical ingredients (APIs), the permitted daily exposure (PDE) for oral consumption is generally set at a limit of 10 ppm.[7] For products administered via other routes, such as cutaneous, the oral concentration limits are often applied.[8] A concentration below 5 ppm is considered unlikely to cause contact allergy, even in highly sensitive individuals.[8]
Q4: How can I accurately measure the concentration of rhodium in my final product?
Highly sensitive analytical techniques are required to quantify trace rhodium residues. The most common and reliable methods are:
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): Offers extremely low detection limits, making it ideal for verifying purity in high-value applications like APIs.[9]
-
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): A robust and widely used method for quantifying rhodium.[10] The use of an internal standard, such as cobalt, can improve accuracy and precision.[10]
-
Atomic Absorption Spectroscopy (AAS): Another technique used to measure the concentration of specific elements in a sample.[9]
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process.
Adsorption Issues
Q: I treated my reaction mixture with activated carbon, but the rhodium levels are still above the acceptable limit. What could have gone wrong?
A: This is a common issue that can stem from several factors. Let's break down the potential causes and solutions:
-
Cause 1: Insufficient Contact: The efficiency of adsorption is highly dependent on achieving intimate contact between the activated carbon and the rhodium complex in the solution.[11]
-
Solution: Ensure vigorous stirring during the treatment. For larger scales or continuous processes, passing the solution through a packed bed of activated carbon, similar to column chromatography, can ensure better contact.[11]
-
-
Cause 2: Incorrect Type of Carbon: Not all activated carbons are the same. Different grades have varying surface areas, pore sizes, and surface chemistries. A "decolorizing grade" activated carbon is often effective for organic process streams.[11]
-
Solution: Screen different types of activated carbon. Specialized synthetic carbons, such as the Carboxen® series, have been developed to offer high surface area and selective adsorption, which can improve rhodium removal while maximizing the yield of your API.[1]
-
-
Cause 3: Competitive Adsorption: Your product or other components in the reaction mixture may be competing with the rhodium complex for active sites on the carbon, reducing its efficiency.
-
Solution: Increase the amount of activated carbon used. However, be aware that this may lead to increased loss of your desired product. Perform a small-scale optimization study to find the right balance.
-
-
Cause 4: Saturation: You may not be using enough activated carbon, leading to the saturation of its surface before all the rhodium is removed.
-
Solution: Perform the adsorption in two successive stages with fresh activated carbon. This is often more effective than a single treatment with a larger amount.
-
Scavenger Inefficiency
Q: My functionalized silica scavenger is not reducing the rhodium concentration effectively. Why is this happening?
A: The effectiveness of scavengers relies on a specific chemical interaction (chelation) with the metal.[2] Inefficiency usually points to a mismatch between the scavenger and the target.
-
Cause 1: Incorrect Functional Group: The rhodium complex in your solution may not have a high affinity for the specific functional group on the scavenger. For example, a thiol-based scavenger is effective for certain soft metals but may not be optimal for all rhodium species.
-
Solution: Screen a variety of scavengers with different functional groups (e.g., thiol, amine, phosphine, iminodiacetic acid). Many suppliers offer screening kits for this purpose. SiliaMetS® DMT, a silica-bound 2,4,6-trimercaptotriazine, is known to be effective for rhodium.[3]
-
-
Cause 2: Steric Hindrance: The rhodium center may be sterically shielded by bulky ligands (like triphenylphosphine), preventing it from accessing the binding sites on the scavenger's solid support.
-
Solution: Consider a pre-treatment step to modify or partially remove the ligands. For example, gentle oxidation might make the rhodium center more accessible. Alternatively, a scavenger with a longer linker arm between the support and the functional group may be more effective.
-
-
Cause 3: Product Binding: Your API or product might be binding to the scavenger, occupying the active sites and preventing rhodium capture.
-
Solution: Test the scavenger's affinity for your pure product in a control experiment. If significant product loss occurs, you must select a different scavenger.
-
Precipitation Problems
Q: I'm attempting to precipitate the rhodium catalyst, but the yield is low, or my product is co-precipitating. How can I improve this?
A: Precipitation is a powerful technique for bulk removal but can lack selectivity. Optimization is key.
-
Cause 1: Incomplete Reduction/Precipitation: The conditions (temperature, pH, concentration of precipitating agent) may not be optimal for converting the soluble rhodium complex into an insoluble form.
-
Solution: Systematically vary the reaction conditions. Common precipitating agents include reducing agents like zinc or sodium metabisulfite, which reduce the rhodium to its metallic state.[4] Organic precipitants, such as 4-alkylanilines, have been shown to selectively precipitate Rh(III) from solutions containing other platinum group metals by forming stable ion-pair complexes.[12]
-
-
Cause 2: Co-precipitation of the Product: Your product may have limited solubility under the precipitation conditions or may be physically trapped within the rhodium precipitate (occlusion).
-
Solution: Change the solvent system. Adding an anti-solvent for the rhodium complex that your product is highly soluble in can improve selectivity. Ensure slow addition of the precipitating agent with efficient stirring to promote the formation of purer, larger crystals of the rhodium precipitate, which are less likely to trap the product.
-
-
Cause 3: Difficulty in Handling the Precipitate: The rhodium precipitate might be very fine and difficult to filter.
-
Solution: After precipitation, allow the mixture to age (digest) for a period, sometimes with gentle heating. This can encourage smaller particles to agglomerate into larger, more easily filterable ones. Using a filter aid like Celite® may also be necessary.
-
Data & Protocols
Table 1: Comparison of Common Rhodium Removal Techniques
| Technique | Mechanism | Pros | Cons | Best For |
| Adsorption | Physical Adsorption | Cost-effective, broadly applicable, simple process.[13] | Can have low selectivity, potential for product loss. | General-purpose removal from non-polar organic streams. |
| Scavenging | Chelation/Ion-Exchange | High selectivity, very effective for low concentrations, simple filtration removal.[7] | Higher cost, requires screening for optimal scavenger. | Final purification of APIs to meet strict regulatory limits.[3] |
| Precipitation | Solubility Change | Excellent for bulk removal, can be low cost.[14] | Can be non-selective, may require harsh reagents, can be difficult to filter.[14] | First-pass purification or waste stream treatment. |
| Solvent Extraction | Partitioning | Can be highly selective, suitable for continuous processes.[15] | Can be complex to develop, may require additives, stripping can be difficult.[15] | Specific industrial processes where the rhodium complex is well-defined. |
Experimental Protocol: Rhodium Removal using Activated Carbon
This protocol provides a general workflow for removing rhodium residues from an organic solution.
Step-by-Step Methodology:
-
Scouting: In parallel on a small scale, test a few different grades of activated carbon (e.g., decolorizing grade, high purity/acid-washed) to identify the most effective one for your system.
-
Preparation: Set up your solution of crude product in a suitable flask equipped with a magnetic stir bar.
-
Treatment: Add the determined amount of activated carbon (typically 1-10% by weight relative to your product) to the flask.
-
Agitation: Stir the slurry vigorously for 1-4 hours. The optimal time should be determined by monitoring the rhodium concentration in the solution periodically. Gentle heating (e.g., 40-50°C) can sometimes improve efficiency, but this must be compatible with the stability of your product.
-
Filtration: Once the rhodium level is acceptable, prepare a filter funnel with a pad of a filter aid like Celite® (approx. 1-2 cm thick) over a filter paper. Wet the pad with clean solvent.
-
Separation: Filter the reaction slurry through the prepared pad. The activated carbon, with the adsorbed rhodium, will be trapped.
-
Recovery: Wash the filter cake with a minimal amount of fresh, cold solvent to recover any product retained in the cake.
-
Analysis: Combine the filtrate and the washings. Concentrate the solution and analyze a sample for residual rhodium content (e.g., by ICP-OES) and for product recovery.
References
-
Scribd. (n.d.). Rhodium Extraction Process | PDF. Retrieved from [Link]
- Google Patents. (1976). Process for removal of rhodium compounds from process streams. (US3978148A).
-
ResearchGate. (n.d.). Rhodium Removal from Wastewater. (PDF). Retrieved from [Link]
- Google Patents. (1988). The dissolving and the purification of thick rhodium and high rhodium-containing alloyed scrap. (CN1031567A).
- Google Patents. (2020). A kind of method of recovering rhodium from waste homogeneous rhodium catalyst. (CN111020210A).
-
Unknown Source. (2023). What are the refining processes and methods of rhodium. Retrieved from [Link]
-
eScholarship@McGill. (n.d.). SOLVENT EXTRACTION OF RHODIUM FROM CHLORIDE SOLUTIONS IN THE PRESENCE OF SnCI WITH KELEX 100™. Retrieved from [Link]
-
Quora. (2021). How does one recover the Rhodium used in catalytic converters?. Retrieved from [Link]
-
ProPlate® Posts. (n.d.). How can waste products or spent solutions from rhodium electroplating be managed or recycled?. Retrieved from [Link]
-
Quora. (n.d.). How to to seprate rhodium from other metals by chemical methods. Retrieved from [Link]
-
Osaka Gas Chemicals Co., Ltd. (n.d.). Selective adsorption and removal of rhodium (Rh). Retrieved from [Link]
-
MDPI. (2020). Recent Developments on Processes for Recovery of Rhodium Metal from Spent Catalysts. Retrieved from [Link]
- Google Patents. (2009). Rhodium purification method. (JP2009097024A).
-
MDPI. (2022). Recent Developments on Processes for Recovery of Rhodium Metal from Spent Catalysts. Retrieved from [Link]
- Google Patents. (2005). Recover and recycle rhodium from spent partial oxidation catalysts. (US6923922B2).
-
European Medicines Agency (EMA). (n.d.). Guideline on the specification limits for residues of metal catalysts. Retrieved from [Link]
-
Gold Refining & Metal Extraction Forum. (2013). Chemical - dissolving rhodium. Retrieved from [Link]
-
NIST Technical Series Publications. (n.d.). Methods for the separation of platinum, palladium, rhodium, and iridium from one another and for their gravimetric determination. Retrieved from [Link]
-
ResearchGate. (2015). Quantification of Rhodium in a Series of Inorganic and Organometallic Compounds using Cobalt as Internal Standard. Retrieved from [Link]
-
Crimson Publishers. (2023). Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs). Retrieved from [Link]
-
ACS Publications. (2022). Accurate Determination of Platinum and Rhodium in Spent Automotive Catalyst via Copper Fire Assay Method for Resource Sustainability. Retrieved from [Link]
-
ResearchGate. (2023). Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs). (PDF). Retrieved from [Link]
-
ACS Publications. (2019). Preferential Precipitation and Selective Separation of Rh(III) from Pd(II) and Pt(IV) Using 4-Alkylanilines as Precipitants. Retrieved from [Link]
-
Infinita Lab. (2024). Laboratory Guide to Rhodium Testing. Retrieved from [Link]
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stability of Rhodium tris(2-ethylhexanoate) under different reaction conditions
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for Rhodium tris(2-ethylhexanoate), herein referred to as Rh(III) 2-EH. This document is designed for researchers, scientists, and drug development professionals to provide expert insights and troubleshoot common issues encountered when using this versatile catalyst. Our goal is to bridge the gap between datasheet specifications and real-world application, ensuring the integrity and success of your experiments.
Part 1: Frequently Asked Questions (FAQs) - Catalyst Integrity & Handling
This section addresses the most common preliminary questions regarding the stability and handling of Rh(III) 2-EH. Proper handling from the moment you receive the product is the first and most critical step in ensuring its catalytic efficacy.
Q1: What is the correct way to store Rh(III) 2-ethylhexanoate?
A1: Proper storage is paramount to preserving the catalyst's +3 oxidation state. Rh(III) 2-EH should be stored in a tightly sealed, opaque container to protect it from light. The container should be flushed with an inert gas (e.g., argon or nitrogen) and stored in a cool, dry place. While some commercial solutions are noted to be "air stable," this refers to short-term handling.[1] For long-term storage, minimizing contact with atmospheric oxygen and moisture is best practice to prevent slow degradation pathways.
Q2: My Rh(III) 2-EH solution has changed color from reddish-brown to green. What does this mean and is it still usable?
A2: This is a critical visual indicator of a chemical change. The characteristic reddish-brown or yellowish-brown color is associated with the Rh(III) oxidation state.[2] A shift to green signifies the reduction of Rh(III) to the dinuclear Rh(II) 2-ethylhexanoate species.[2][3]
-
Causality: This reduction can be initiated by various factors, including exposure to elevated temperatures (above 90°C), certain solvents like ethanol under basic conditions, or the presence of reducing agents in your reaction mixture.[2][3]
-
Usability: The catalytic activity of the Rh(II) species is often lower, particularly in reactions like hydroformylation.[4] While it may not be completely inactive for all applications, you will likely observe a significant decrease in reaction rate and potentially altered selectivity. For reproducible and optimal results, using the green-colored solution is not recommended.
Q3: Is Rh(III) 2-EH strictly an inert-atmosphere catalyst? Do I need a glovebox for routine weighing and solution preparation?
A3: While Rh(III) 2-EH is more robust than many other organometallic catalysts, the "best practice" depends on the sensitivity of your specific application.
-
For robust applications (e.g., some hydrosilylations): Brief exposure to air for weighing and preparing solutions is often acceptable, especially when using fresh, high-purity catalyst solutions.[1]
-
For sensitive applications (e.g., asymmetric hydroformylation, reactions with sensitive ligands): It is highly recommended to handle the catalyst under an inert atmosphere (glovebox or Schlenk line). The primary reason is not just the stability of the Rh(III) 2-EH itself, but the extreme sensitivity of common co-reagents, such as phosphine ligands, to oxidation.[5][6] Oxidized ligands can act as catalyst poisons, leading to reaction failure. Therefore, rigorous inert-atmosphere techniques protect the entire catalytic system, not just the rhodium precursor.
Part 2: Troubleshooting Guide - Stability Under Reaction Conditions
This section is formatted to help you diagnose problems that may arise during your experiment.
| Symptom / Observation | Potential Root Cause | Recommended Action & Scientific Rationale |
| Reaction is sluggish or fails to initiate. | 1. Catalyst Poisoning: Trace impurities like chloride or sodium ions can inhibit catalytic activity.[3][4] 2. Ligand Degradation: Phosphine or other sensitive ligands may have been oxidized by trace oxygen or peroxides in the solvent.[6] 3. Formation of Inactive Species: The catalyst may have been reduced to less active Rh(II) (green solution) or inactive rhodium clusters (black solids) prior to or during the reaction.[3][7] | 1. Verify Catalyst Purity: Use a high-purity grade of Rh(III) 2-EH with specified low levels of chloride and sodium.[3] If synthesizing in-house, ensure thorough washing and extraction steps are performed.[3][8] 2. De-gas Solvents & Reagents: Always use freshly distilled or sparged solvents. Ensure all reagents, especially ligands, are handled under strictly anaerobic conditions. 3. Pre-catalyst Activation Check: Before adding your substrate, observe the catalyst/ligand solution. Any color change from the expected reddish-brown should be investigated. |
| Reaction mixture turns black and/or a black precipitate forms. | Catalyst Decomposition: This often indicates the formation of rhodium cluster compounds or metallic rhodium (Rh(0)).[7] This is a common deactivation pathway in hydroformylation, especially under harsh conditions (high temperature, high CO pressure). | Re-evaluate Reaction Conditions: Lower the reaction temperature. While elevated temperatures increase rates, they also accelerate decomposition pathways.[9] Ensure proper stoichiometry of ligands; an insufficient ligand-to-metal ratio can leave the rhodium center coordinatively unsaturated and prone to clustering. |
| Inconsistent or poor regioselectivity (e.g., linear vs. branched aldehyde in hydroformylation). | 1. Incorrect Active Species: The desired catalytic species, often a specific rhodium-hydride-ligand complex, is not forming correctly.[10] 2. Ligand Oxidation: The directing ligand (e.g., a diphosphite) has been partially or fully oxidized, losing its ability to control the stereochemistry around the metal center.[6] | 1. Optimize Ligand/Rhodium Ratio: The ratio is critical for forming the correct active catalyst. Titrate the ligand ratio to find the optimal balance for your specific substrate. 2. Implement Operando Analysis (if possible): Techniques like operando IR spectroscopy can help identify the rhodium species present in the reaction and detect ligand degradation in real-time.[6] For most labs, this means rigorously excluding oxygen from the entire process. |
| Catalyst solution turns green upon addition of a phosphine ligand. | Reduction by Phosphine: While phosphines are ligands, some can also act as mild reducing agents, especially if impurities are present or at elevated temperatures. This indicates the formation of the less active Rh(II) species. | Use a Pre-formed Catalyst: Consider using a well-defined Rh(I) or Rh(III) phosphine complex as your catalyst precursor to bypass this potential side reaction. Alternatively, modify the order of addition, potentially adding the ligand at a lower temperature before heating the reaction. |
Part 3: Diagrams & Visual Workflows
Visual aids can significantly clarify complex decision-making processes in an experimental setting.
Caption: Troubleshooting workflow based on catalyst color.
Caption: Best-practice workflow for reaction setup.
Part 4: Experimental Protocols
Protocol 1: Visual Inspection and Qualitative Stability Check
This protocol helps ascertain the quality of your Rh(III) 2-EH solution before committing it to a large-scale or critical reaction.
-
Objective: To visually inspect the catalyst for signs of degradation (reduction).
-
Materials:
-
Stock solution of Rh(III) 2-ethylhexanoate.
-
Clean, dry vial or test tube.
-
White background (e.g., a piece of paper).
-
-
Procedure:
-
Under ambient light, dispense a small aliquot (approx. 0.5 mL) of the Rh(III) 2-EH stock solution into the clean vial.
-
Hold the vial against the white background.
-
Observe the color. A high-quality solution should be a clear, homogenous reddish-brown or yellowish-brown liquid.
-
Look for any green tint. The presence of green indicates partial or complete reduction to Rh(II).
-
Check for any suspended black particles, which would indicate decomposition to metallic rhodium or clusters.
-
-
Interpretation: If the solution is not a uniform reddish-brown, its catalytic performance is suspect. Do not use if a green or black coloration is observed.
Protocol 2: General Guidelines for Setting Up a Reaction Under Inert Atmosphere
This protocol outlines the fundamental steps for setting up a reaction where catalyst or ligand stability is a concern.
-
Objective: To prepare a reaction mixture while rigorously excluding atmospheric oxygen and moisture.
-
Materials:
-
Schlenk flask or other suitable reaction vessel.
-
Schlenk line with vacuum and inert gas (Argon or Nitrogen) manifolds.
-
Anhydrous, degassed solvents.
-
Gas-tight syringes.
-
Rh(III) 2-EH, ligands, and other reagents.
-
-
Procedure:
-
Glassware Preparation: Ensure the Schlenk flask and magnetic stir bar are thoroughly dried in an oven (>120°C) overnight and allowed to cool under vacuum or in a desiccator.
-
Inerting the Vessel: Attach the cooled flask to the Schlenk line. Evacuate the flask under high vacuum for several minutes, then backfill with inert gas. Repeat this vacuum/backfill cycle at least three times to ensure all atmospheric gases are removed.
-
Adding Solids: If adding solid reagents (e.g., ligands), do this under a positive pressure of inert gas. Quickly remove the stopper, add the solid, and immediately re-stopper and purge the flask with another vacuum/backfill cycle.
-
Adding Liquids: Add degassed solvents and liquid reagents via a gas-tight syringe through a rubber septum on a sidearm of the flask.
-
Adding the Catalyst: Add the Rh(III) 2-EH solution via a syringe.
-
Initiating the Reaction: Once all components are added, the reaction mixture can be heated or stirred at room temperature as required by the specific experimental procedure. Maintain a slight positive pressure of inert gas throughout the reaction.
-
References
- European Patent Office. (2017). PREPARATION OF RHODIUM(III)
- Patsnap. (2020). Preparation of rhodium(III)
- Benchchem. (n.d.). Rhodium(III)
- Google Patents. (2017). WO2017001647A1 - Preparation of rhodium(iii)
- WIPO. (2017). WO/2017/001647 PREPARATION OF RHODIUM(III)
- Robbins, D. (2008). RHODIUM-CATALYZED STEREOSELECTIVE HYDROFORMYLATION. University of Illinois Urbana-Champaign.
- Johnson Matthey. (n.d.).
- Google Patents. (1980).
- European Industrial Gases Association. (n.d.). Code of Practice, Phosphine. EIGA.
- DTIC. (n.d.). The Thermal Decomposition of RDX.
- Schmalz, T. et al. (2023). Operando characterization of rhodium catalyst degradation in hydroformylation.
Sources
- 1. Rh 2EH rhodium 2 ethyl hexanoate | Johnson Matthey [matthey.com]
- 2. WO2017001647A1 - Preparation of rhodium(iii)-2-ethylhexanoate - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Preparation of rhodium(III)-2-ethylhexanoate - Eureka | Patsnap [eureka.patsnap.com]
- 5. eiga.eu [eiga.eu]
- 6. Operando characterization of rhodium catalyst degradation in hydroformylation - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D2CY01807A [pubs.rsc.org]
- 7. US4196096A - Process for regeneration of rhodium hydroformylation catalysts - Google Patents [patents.google.com]
- 8. OMPI – Búsqueda en las colecciones de patentes nacionales e internacionales [patentscope.wipo.int]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. chemistry.illinois.edu [chemistry.illinois.edu]
Technical Support Center: Enhancing the Selectivity of Rhodium Tris(2-Ethylhexanoate) Catalysts
Welcome to the technical support center for Rhodium tris(2-ethylhexanoate) catalysts. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the selectivity of their catalytic reactions. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring that every adjustment is informed by scientific principles.
Introduction to Rhodium Tris(2-Ethylhexanoate) and Selectivity Challenges
Rhodium tris(2-ethylhexanoate), with the formula Rh[CH₃(CH₂)₃CH(C₂H₅)CO₂]₃, is a versatile, organosoluble rhodium source widely employed as a catalyst precursor in various organic transformations, most notably hydroformylation and hydrosilylation.[1] Its utility lies in its high catalytic activity and solubility in common organic solvents.[1] However, achieving high selectivity—be it chemo-, regio-, or enantioselectivity—can be a significant challenge. Undesired side reactions, low yields of the target isomer, and catalyst deactivation are common hurdles that researchers face. This guide provides a structured approach to overcoming these challenges.
Troubleshooting Guide: Common Selectivity Issues and Solutions
This section addresses specific problems you might encounter during your experiments in a direct question-and-answer format.
Q1: My reaction is producing a mixture of regioisomers (e.g., linear and branched aldehydes in hydroformylation). How can I improve the regioselectivity?
A1: Low regioselectivity is a frequent issue. Here’s a systematic approach to troubleshoot it:
1. Ligand Modification (Primary Control Element): The electronic and steric properties of ligands coordinated to the rhodium center are the most critical factors influencing regioselectivity.[1][2] The 2-ethylhexanoate ligands are labile and can be readily displaced by other ligands.
-
Initial Action: Introduce a phosphine ligand. The choice between monodentate and bidentate phosphines can drastically alter the outcome.[1]
-
For Linear Products in Hydroformylation: An excess of a monodentate phosphine ligand like triphenylphosphine (PPh₃) often favors the formation of the more selective HRh(CO)(PPh₃)₂ species, leading to a higher linear-to-branched aldehyde ratio.[3]
-
For Branched Products or Altered Selectivity: Bidentate phosphine ligands (diphosphines) can enforce specific coordination geometries that may favor the branched isomer.[1]
-
Advanced Ligands: Consider specialized ligands like phospholane-phosphites (e.g., BOBPHOS) which have been shown to yield exceptionally high regioselectivities in certain reactions.[4]
2. Reaction Conditions:
-
Temperature: Higher temperatures can sometimes decrease regioselectivity by promoting side reactions or altering the equilibrium between different active catalyst species.[5] Try lowering the reaction temperature in increments of 10°C.
-
Pressure (for gas-phase reactants like H₂/CO): In hydroformylation, the partial pressures of hydrogen and carbon monoxide can influence selectivity. While some studies report independence of selectivity from CO pressure at lower pressures, this may not hold true for all systems.[3] Systematic variation of gas pressures is recommended.
3. Solvent Choice: The solvent can influence the stability of different catalytic intermediates.
-
Recommendation: Screen a range of solvents with varying polarities. Non-polar solvents like toluene or hexane may favor one isomer, while more polar solvents like THF or dioxane could favor another.
Q2: My enantioselective reaction is resulting in a low enantiomeric excess (ee). What steps should I take?
A2: Achieving high enantioselectivity requires a carefully optimized chiral environment around the rhodium center.
1. Chiral Ligand Selection: This is the most crucial parameter.
-
Initial Screening: If you are not using a chiral ligand, you must introduce one. If you are, the chosen ligand may not be optimal for your specific substrate. Screen a library of chiral phosphine ligands with different backbones and electronic properties.
-
Ligand Properties: The electronic and steric properties of the chiral ligand are paramount. Electron-rich and sterically hindered ligands can enhance enantioselectivity by creating a more defined and rigid chiral pocket, which can also help prevent catalyst deactivation.[6]
-
Rhodium Precursor: The choice of the rhodium precursor can impact enantioselectivity. Neutral precursors like [Rh(COD)Cl]₂ have been shown to afford excellent results in combination with certain chiral ligands, outperforming cationic precursors in some cases.[6]
2. Solvent Effects: The solvent can significantly impact enantioselectivity.
-
Observation: In a reported asymmetric hydrogenation, dichloromethane (DCM) was found to be the optimal solvent, while others like 1,2-dichloroethane (DCE), ethers, and toluene resulted in poor activity or enantioselectivity.[6]
-
Action: Conduct a thorough solvent screen.
3. Temperature Optimization:
-
General Trend: Lowering the reaction temperature often leads to higher enantiomeric excess, as it increases the energy difference between the diastereomeric transition states leading to the two enantiomers.
-
Practical Step: Attempt the reaction at progressively lower temperatures (e.g., room temperature, 0°C, or even lower if feasible), while monitoring the reaction rate.
Q3: My catalyst appears to be deactivating over time, leading to incomplete conversion and inconsistent selectivity. What are the likely causes and how can I mitigate this?
A3: Catalyst deactivation can occur through several pathways. Identifying the cause is key to finding a solution.
1. Formation of Inactive Species:
-
Rh(III)-Alkyl Species: In reactions involving unsaturated substrates with carboxylic acid groups, inactive Rh(III)-alkyl species can form.[7]
-
Arene Complexation: Aromatic solvents or substrates can sometimes act as inhibitors by forming stable and coordinatively saturated η⁶-arene rhodium complexes, which are catalytically inactive.[7] This process is often reversible.
-
Action: If using an aromatic solvent, try switching to an aliphatic one. If the substrate is aromatic, this deactivation pathway might be inherent, and optimization of other parameters becomes even more critical.
2. Reaction with Solvents:
-
Halogenated Solvents: Solvents like dichloromethane (DCM), while sometimes optimal for selectivity, can react with Rh(I) complexes via oxidative addition, leading to catalyst deactivation.[7]
-
Recommendation: If deactivation is suspected in a halogenated solvent, screen alternative solvents.
3. Product Inhibition: The product of the reaction may coordinate to the rhodium center more strongly than the reactants, leading to a shutdown of the catalytic cycle.
-
Diagnostic Test: Run a "same excess" experiment where the initial concentrations of reactants are varied while keeping their ratio constant. If the reaction rate is not proportional to the catalyst concentration, product inhibition or catalyst deactivation may be occurring.[8]
4. Reactivation Strategies:
-
In some cases, a deactivated catalyst can be reactivated. For instance, in palladium catalysis, the addition of an oxidant has been shown to prevent the formation of inactive metallic aggregates.[9] While the specific methods for rhodium may differ, understanding the deactivation mechanism can open possibilities for in-situ reactivation.
Frequently Asked Questions (FAQs)
This section provides deeper insights into the principles governing selectivity in rhodium catalysis.
Why are phosphine ligands so effective at controlling selectivity?
Phosphine ligands are L-type ligands that coordinate to the rhodium center and modify its electronic and steric properties.[2]
-
Electronic Effects: Electron-donating phosphines increase the electron density on the rhodium center, which can influence the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination. This, in turn, affects the overall selectivity.[10]
-
Steric Effects: The bulkiness of the phosphine ligands creates a sterically defined environment around the metal. This steric hindrance can direct the substrate to bind in a specific orientation, thereby controlling regioselectivity. In enantioselective catalysis, the rigid, three-dimensional structure of chiral phosphine ligands creates a chiral pocket that preferentially accommodates one enantiomeric transition state over the other.[6]
How do I choose the right solvent for my reaction?
The ideal solvent should dissolve all reactants and the catalyst, be inert under the reaction conditions, and facilitate the desired reaction pathway.
-
Polarity: Solvent polarity can influence the stability of charged or polar intermediates in the catalytic cycle. A more polar solvent might stabilize a polar transition state, accelerating a particular pathway.
-
Coordinating Ability: Some solvents can coordinate to the rhodium center and act as ligands. While this can sometimes be beneficial, strongly coordinating solvents may compete with the substrate for binding to the catalyst, inhibiting the reaction.
-
Inertness: As mentioned in the troubleshooting section, some solvents can react with the catalyst. It is crucial to choose a solvent that is stable under the reaction conditions.[7]
What is the general workflow for optimizing the selectivity of a new reaction?
A systematic approach is essential for efficient optimization.
Experimental Workflow for Selectivity Optimization
Caption: A systematic workflow for optimizing reaction selectivity.
How does catalyst concentration affect selectivity?
While not always the primary factor, catalyst concentration can sometimes influence selectivity. In some rhodium-catalyzed reactions, a change in catalyst loading can shift the dominant reaction pathway, thereby altering the product distribution. This can be due to the formation of dimeric or aggregated rhodium species at higher concentrations, which may have different catalytic properties than the monomeric species.
Data Summary
The following table summarizes the impact of different parameters on selectivity, based on findings from the literature.
| Parameter | Effect on Selectivity | Rationale |
| Ligand Type | High | Modifies steric and electronic environment of the Rh center.[1][2] |
| Solvent | Medium to High | Stabilizes different transition states; can coordinate to the catalyst.[6] |
| Temperature | Medium | Affects reaction rates and equilibrium between catalyst species.[5] |
| Pressure | Medium | Influences concentration of gaseous reactants and can affect equilibria. |
| Catalyst Loading | Low to Medium | Can influence the aggregation state of the catalyst. |
Conclusion
Enhancing the selectivity of Rhodium tris(2-ethylhexanoate) catalyzed reactions is a multifactorial challenge that requires a systematic and informed approach. By understanding the fundamental roles of ligands, solvents, and reaction conditions, researchers can effectively troubleshoot common issues and optimize their synthetic routes. This guide provides a framework for this process, grounded in established scientific principles and field-proven insights.
References
-
Rh-Catalyzed Asymmetric Hydrogenation of Polynitrogen Heterocycle-Substituted Phenylacrylonitriles. (2026). Organic Letters. [Link]
-
Activation, Deactivation and Reversibility Phenomena in Homogeneous Catalysis: A Showcase Based on the Chemistry of Rhodium/Phosphine Catalysts. (n.d.). MDPI. [Link]
-
Ligand‐enabled site selectivity in a versatile rhodium(II)‐catalyzed... (n.d.). ResearchGate. [Link]
-
Rhodium‐Catalyzed Chemo‐, Regio‐ and Enantioselective Hydroformylation of Cyclopropyl‐Functionalized Trisubstituted Alkenes. (n.d.). ResearchGate. [Link]
-
Multiscale Investigation of the Mechanism and Selectivity of CO2 Hydrogenation over Rh(111). (n.d.). PubMed Central (PMC). [Link]
-
Rhodium-Catalyzed Arene Alkenylation: Selectivity and Reaction Mechanism as a Function of In Situ Oxidant Identity. (n.d.). ACS Publications. [Link]
-
Enhancement of Industrial Hydroformylation Processes by the Adoption of Rhodium-Based Catalyst: Part II. (n.d.). ResearchGate. [Link]
-
A study of the temperature effect on Hantzsch reaction selectivity using Mn and Ce oxides under solvent-free conditions. (n.d.). ResearchGate. [Link]
-
Mechanistic Investigation of the Rhodium-Catalyzed Transfer Hydroarylation Reaction Involving Reversible C–C Bond Activation. (n.d.). ACS Publications. [Link]
-
Elucidating Ligand‐Dependent Selectivities in Pd‐Catalyzed C–H Activations. (n.d.). PubMed Central (PMC). [Link]
-
Recent Developments on Processes for Recovery of Rhodium Metal from Spent Catalysts. (n.d.). MDPI. [Link]
-
Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. (n.d.). PubMed Central (PMC). [Link]
-
Reaction conditions tune catalytic selectivity. (2024). ScienceDaily. [Link]
-
How mono- and diphosphine ligands alter regioselectivity of the Rh-catalyzed annulative cleavage of bicyclo[1.1.0]butanes. (n.d.). PubMed Central (PMC). [Link]
-
Ligand-enabled site-selectivity in a versatile rhodium(ii)-catalysed aryl C–H carboxylation with CO2. (n.d.). ResearchGate. [Link]
-
Rhodium-Based Catalysts: An Impact of the Support Nature on the Catalytic Cyclohexane Ring Opening. (n.d.). PubMed Central (PMC). [Link]
-
Regioselective hydroformylation of propene catalysed by rhodium-zeolite. (n.d.). PubMed. [Link]
-
CO2 hydrogenation over heterogeneous catalysts at atmospheric pressure: from electronic properties to product selectivity. (n.d.). Royal Society of Chemistry. [Link]
-
Activation, Deactivation and Reversibility Phenomena in Homogeneous Catalysis: A Showcase based on the Chemistry of Rhodium/Phosphine Catalysts. (n.d.). Semantic Scholar. [Link]
-
Ligand-Enabled Reactivity and Selectivity in a Synthetically Versatile Aryl C–H Olefination. (n.d.). PubMed Central (PMC). [Link]
-
Late-Stage Diversification of Phosphines by C–H Activation: A Robust Strategy for Ligand Design and Preparation. (n.d.). ACS Publications. [Link]
-
Effect of Reaction Temperature and Pressure on the Metathesis Reaction between Ethene and 2-Butene to Propene on the WO3/Al2O3-HY Catalyst. (n.d.). ResearchGate. [Link]
-
Activity and selectivity of the supported rhodium and rhodium-gold catalysts for hydrogenation of benzene and toluene. (n.d.). BULLETIN of the L.N. Gumilyov Eurasian National University. [Link]
-
Elucidating ligand effects in rhodium(III)-catalyzed arene-alkene coupling reactions. (n.d.). ResearchGate. [Link]
-
Water-soluble diphosphine ligands for rhodium-catalyzed branch-selective hydroaminomethylation of vinyl arenes with anilines in water. (n.d.). Royal Society of Chemistry. [Link]
-
Kinetic modelling of regioselectivity in alkenes hydroformylation over rhodium. (n.d.). DOI. [Link]
-
Phosphine ligands and catalysis. (n.d.). Gessner Group. [Link]
-
Highly regio- and enantio-selective rhodium-catalysed asymmetric hydroformylation without organic solvents. (n.d.). Royal Society of Chemistry. [Link]
-
Regioselectivity in the rhodium-catalyzed hydroformylation of styrene as a function of reaction temperature and gas pressure (1989). (n.d.). SciSpace. [Link]
Sources
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- 3. Redirecting [linkinghub.elsevier.com]
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- 8. pubs.acs.org [pubs.acs.org]
- 9. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. gessnergroup.com [gessnergroup.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Analytical Characterization of Rhodium Tris(2-ethylhexanoate)
For researchers, scientists, and drug development professionals working with rhodium-based catalysts, a thorough understanding of the precursor's purity, structure, and thermal stability is paramount. This guide provides an in-depth comparison of analytical techniques for the comprehensive characterization of Rhodium tris(2-ethylhexanoate), a versatile organometallic precursor. We will delve into the practical application of various analytical methods, offering field-proven insights and detailed experimental protocols to ensure the integrity and performance of your catalytic systems. This guide will also draw comparisons with other common rhodium carboxylate precursors, such as Rhodium(II) acetate and Rhodium(II) octanoate, to provide a broader context for your analytical choices.
The Enigmatic Nature of Rhodium Carboxylates: More Than Just a Simple Salt
Rhodium tris(2-ethylhexanoate), with the chemical formula C24H45O6Rh, is a rhodium source soluble in organic solvents, making it a valuable precursor in various catalytic applications, including hydrosilylation and C-H activation reactions.[1][2] However, it is crucial to recognize that metal carboxylates, including 2-ethylhexanoates, often exist as complex mixtures and can form various cluster structures in solution. This inherent complexity necessitates a multi-faceted analytical approach to fully elucidate the nature of the material you are working with.
A Multi-Technique Approach to Comprehensive Characterization
A single analytical technique is rarely sufficient to provide a complete picture of an organometallic compound. The following sections detail a suite of complementary techniques that, when used in concert, provide a robust characterization of Rhodium tris(2-ethylhexanoate).
Workflow for Comprehensive Characterization
Caption: A multi-technique workflow for the comprehensive characterization of Rhodium tris(2-ethylhexanoate).
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Ligand Environment
Principle: NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. For Rhodium tris(2-ethylhexanoate), ¹H and ¹³C NMR are invaluable for confirming the presence and structure of the 2-ethylhexanoate ligands.[3] While direct detection of the ¹⁰³Rh nucleus is challenging due to its low gyromagnetic ratio and broad chemical shift range, advanced techniques like triple resonance NMR can provide insights into the metal center.[4][5][6][7]
Experimental Protocol (¹H NMR):
-
Sample Preparation: Dissolve approximately 10-20 mg of Rhodium tris(2-ethylhexanoate) in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆). The choice of solvent is critical to avoid signal overlap with the analyte.
-
Instrument Parameters:
-
Spectrometer: 400 MHz or higher for better resolution.
-
Pulse Sequence: A standard single-pulse sequence is typically sufficient.
-
Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.
-
Reference: Tetramethylsilane (TMS) at 0 ppm.
-
Data Interpretation:
The ¹H NMR spectrum will show characteristic signals for the protons of the 2-ethylhexanoate ligand. The absence of a broad singlet corresponding to the acidic proton of the carboxylic acid (typically >10 ppm) confirms coordination to the rhodium center. The integration of the proton signals should be consistent with the structure of the 2-ethylhexanoate moiety.
Comparative Insights:
Compared to the sharp singlet of the methyl protons in Rhodium(II) acetate, the ¹H NMR spectrum of Rhodium tris(2-ethylhexanoate) will be more complex due to the alkyl chains of the ligand. This complexity can sometimes make baseline resolution and integration challenging.
Fourier-Transform Infrared (FTIR) Spectroscopy: Probing the Carboxylate Coordination
Principle: FTIR spectroscopy measures the absorption of infrared radiation by the sample, providing information about the vibrational modes of functional groups. For Rhodium tris(2-ethylhexanoate), the key region of interest is the carbonyl stretching frequency (ν(C=O)) of the carboxylate group.
Experimental Protocol (ATR-FTIR):
-
Sample Preparation: Place a small amount of the neat Rhodium tris(2-ethylhexanoate) solution or solid onto the ATR crystal.
-
Data Acquisition: Collect the spectrum in the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the clean ATR crystal should be collected and subtracted from the sample spectrum.
Data Interpretation:
The coordination of the carboxylate group to the rhodium center results in a characteristic shift of the C=O stretching frequency compared to the free carboxylic acid. The asymmetric (ν_as(COO)) and symmetric (ν_s(COO)) stretching vibrations of the coordinated carboxylate group are typically observed in the regions of 1550-1610 cm⁻¹ and 1400-1450 cm⁻¹, respectively. The separation between these two bands (Δν) can provide insights into the coordination mode of the carboxylate ligand (monodentate, bidentate bridging, etc.). For comparison, the IR spectrum of a similar compound, tris(2-ethylhexyl) trimellitate, can be referenced for the general regions of alkyl and carbonyl absorptions.[8]
Comparative Insights:
The FTIR spectra of other rhodium carboxylates like Rhodium(II) acetate and Rhodium(II) octanoate will show similar characteristic carboxylate stretches. The exact positions of these bands may differ slightly due to the electronic effects of the different alkyl groups.
Mass Spectrometry: From Elemental Purity to Speciation
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): Quantifying Rhodium Content
Principle: ICP-MS is a highly sensitive elemental analysis technique that can accurately determine the concentration of rhodium in the sample.[9] This is crucial for verifying the purity of the precursor and for preparing catalyst solutions with precise rhodium loading.
Experimental Protocol:
-
Sample Digestion: Accurately weigh a small amount of the Rhodium tris(2-ethylhexanoate) sample and digest it using a suitable acid mixture (e.g., aqua regia) in a closed-vessel microwave digestion system. This step is critical to break down the organic matrix and bring the rhodium into solution.
-
Standard Preparation: Prepare a series of rhodium calibration standards from a certified rhodium standard solution.
-
Analysis: Analyze the digested sample and calibration standards using an ICP-MS instrument. An internal standard is often used to correct for matrix effects and instrumental drift.
Data Interpretation:
The rhodium concentration in the sample is determined by comparing its signal intensity to the calibration curve. The weight percentage of rhodium can then be calculated and compared to the theoretical value for C24H45O6Rh (approximately 19.3%).
Electrospray Ionization - Mass Spectrometry (ESI-MS): Identifying Molecular Species
Principle: ESI-MS is a soft ionization technique that allows for the analysis of intact molecular species from solution. It is particularly useful for identifying the various rhodium-containing species that may exist in a solution of Rhodium tris(2-ethylhexanoate).
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of Rhodium tris(2-ethylhexanoate) in a suitable solvent (e.g., methanol, acetonitrile).
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in a positive or negative ion mode.
Data Interpretation:
The ESI-MS spectrum may reveal the presence of the monomeric Rh(C₈H₁₅O₂)₃ species, as well as various cluster ions or adducts with solvent molecules. This information is critical for understanding the solution-state behavior of the precursor, which can influence its catalytic activity.
Thermal Analysis (TGA/DSC): Assessing Thermal Stability and Decomposition Profile
Principle: Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, while Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled. Together, these techniques provide a comprehensive understanding of the thermal stability and decomposition behavior of Rhodium tris(2-ethylhexanoate).
Experimental Protocol (TGA/DSC):
-
Sample Preparation: Place a small, accurately weighed amount of the sample (5-10 mg) into an appropriate TGA/DSC pan (e.g., alumina, platinum).
-
Instrument Parameters:
-
TGA: Heat the sample from ambient temperature to a final temperature (e.g., 800 °C) at a controlled heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
DSC: Heat the sample at a controlled rate (e.g., 10 °C/min) and record the heat flow.
-
Data Interpretation:
-
TGA: The TGA thermogram will show the temperature at which the compound begins to decompose and the percentage of mass loss at each decomposition step. The final residual mass should correspond to the theoretical mass of rhodium oxide or metallic rhodium, depending on the atmosphere used.
-
DSC: The DSC curve will reveal endothermic or exothermic events associated with phase transitions (e.g., melting) or decomposition.
Comparative Insights:
Studies on the thermal decomposition of Rhodium(II) acetate show that it decomposes to metallic rhodium at around 300-400 °C in a nitrogen atmosphere.[10] This provides a valuable benchmark for comparing the thermal stability of Rhodium tris(2-ethylhexanoate). The bulkier 2-ethylhexanoate ligands may lead to a different decomposition profile, potentially at lower temperatures.
Performance Comparison with Alternative Rhodium Carboxylates
While Rhodium tris(2-ethylhexanoate) is a versatile catalyst, other rhodium carboxylates like Rhodium(II) acetate and Rhodium(II) octanoate are also widely used. The choice of precursor can significantly impact catalytic performance.
| Precursor | Common Applications | Key Performance Characteristics |
| Rhodium tris(2-ethylhexanoate) | Hydrosilylation, C-H activation, Polymerization[2][11] | Good solubility in organic solvents, often used where a soluble rhodium source is required.[1] |
| Rhodium(II) acetate | Cyclopropanation, C-H insertion, Hydrogenation[12][13] | Well-defined dimeric structure, highly active in many catalytic transformations.[14] |
| Rhodium(II) octanoate | Similar to Rh(II) acetate, with increased solubility in non-polar solvents. | The longer alkyl chains enhance solubility in hydrocarbon solvents. |
Experimental Data Example: Catalytic Hydrosilylation
Catalytic Application Workflow
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Rh 2EH rhodium 2 ethyl hexanoate | Johnson Matthey [matthey.com]
- 3. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Triple Resonance Experiments for the Rapid Detection of 103Rh NMR Shifts: A Combined Experimental and Theoretical Study into Dirhodium and Bismuth–Rhodium Paddlewheel Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid Acquisition of 103Rh Solid-State NMR Spectra by 31P Detection and Sideband Selective Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tri(2-Ethylhexyl) trimellitate [webbook.nist.gov]
- 9. Rhodium catalyzed chelation-assisted C-H bond functionalization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cas 20845-92-5,Rhodium tris(2-ethylhexanoate) | lookchem [lookchem.com]
- 12. Rhodium(II) acetate - Wikipedia [en.wikipedia.org]
- 13. Rhodium(II)_acetate [chemeurope.com]
- 14. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Rhodium Catalysts: A Comparative Analysis Featuring Rhodium Tris(2-ethylhexanoate)
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of transition-metal catalysis, rhodium holds a position of prominence, facilitating a vast array of synthetic transformations with remarkable efficiency and selectivity. The choice of the rhodium catalyst is paramount, as the ligand sphere and oxidation state of the metal dictate its reactivity, substrate scope, and performance. This guide provides an in-depth comparison of Rhodium tris(2-ethylhexanoate), a versatile rhodium source, with other key classes of rhodium catalysts. Our objective is to furnish researchers with the necessary data and mechanistic insights to make informed decisions in catalyst selection for key organic transformations.
Introduction to the Catalysts
At the heart of this comparison is Rhodium tris(2-ethylhexanoate) , often denoted as Rh(oct)₃. This Rh(III) carboxylate is prized for its high solubility in organic solvents and its utility as a precursor to catalytically active Rh(I) species under reductive conditions (e.g., in the presence of H₂ and CO). It represents a class of simple, often "ligand-free," rhodium sources that are activated in situ.
We will compare its implicit performance and applications against three benchmarks, each representing a distinct class of rhodium catalyst:
-
Wilkinson's Catalyst (RhCl(PPh₃)₃): A cornerstone of homogeneous catalysis, this well-defined Rh(I) complex is renowned for its high selectivity in alkene and alkyne hydrogenation.
-
Rhodium(II) Acetate Dimer ([Rh₂(OAc)₄]): A binuclear Rh(II) paddlewheel complex, this catalyst is the undisputed champion for carbene-mediated transformations, most notably cyclopropanation and C-H insertion reactions.
-
Rhodium on Carbon (Rh/C): A leading example of a heterogeneous catalyst, Rh/C offers operational simplicity, easy separation, and robustness, particularly for the hydrogenation of challenging aromatic systems.
Comparative Analysis by Reaction Type
The efficacy of a catalyst is best understood in the context of a specific chemical reaction. Here, we dissect the performance of these rhodium catalysts across three fundamental transformations: Hydrogenation, Hydroformylation, and Cyclopropanation.
Hydrogenation: From Simple Alkenes to Complex Arenes
Hydrogenation, the addition of H₂ across a multiple bond, is a fundamental reaction in organic synthesis. The choice of catalyst is dictated by the substrate's nature and the desired selectivity.
Homogeneous catalysts like Wilkinson's catalyst operate through a well-defined molecular catalytic cycle. The catalyst, substrate, and hydrogen are all dissolved in the same phase. Wilkinson's catalyst itself is a precatalyst that first dissociates a triphenylphosphine (PPh₃) ligand to generate a coordinatively unsaturated, 14-electron active species.[1][2] This species then undergoes oxidative addition of H₂, coordinates the alkene, facilitates migratory insertion of the hydride onto the alkene, and finally, reductively eliminates the alkane product to regenerate the catalyst.[2]
Heterogeneous catalysts like Rh/C, in contrast, provide an active surface on which the reaction occurs. The substrate adsorbs onto the rhodium nanoparticles, and hydrogen atoms, also adsorbed on the surface, are added across the multiple bond.
| Catalyst System | Ligand | Temp (°C) | Pressure (bar) | n/iso Ratio | TOF (h⁻¹) | Ref. |
| [Rh(acac)(CO)₂] | Xantphos | 100 | 5 (CO/H₂) | 21 | High (90% conv. in 1.5h) | [3] |
| [Rh(acac)(CO)₂] | PPh₃ | 100 | 5 (CO/H₂) | ~2-3 | Moderate | [3] |
| Rh Precursor | P(OPh)₃ | 90 | 15 (CO/H₂) | 10.8 | - | [4] |
| "Unmodified" Rhodium | None | - | - | 90-93% β-aldehyde* | - | [5] |
*Note: Data for "unmodified" rhodium is for β-aryl-substituted α,β-unsaturated carboxylates, demonstrating high regioselectivity in the absence of phosphine ligands for specific substrate classes.
Expert Analysis:
In hydroformylation, the catalyst is almost always a combination of a rhodium precursor and a ligand, with the ligand having the most profound impact on performance. Rhodium tris(2-ethylhexanoate) serves as an excellent, highly soluble precursor for generating the active catalyst in situ. When combined with bulky phosphite or diphosphine ligands like Xantphos, rhodium catalysts can achieve very high regioselectivity for the linear aldehyde, which is often the more desired product. [3]The choice of ligand is a delicate balance; bulky ligands increase linear selectivity but can sometimes decrease the overall reaction rate.
The concept of an "unmodified" or "ligand-free" catalyst, which is what Rh(oct)₃ would be if no external ligands were added, is interesting. For simple terminal alkenes, such systems generally give poor regioselectivity. However, for certain activated substrates, the absence of bulky phosphine ligands can lead to high selectivity for the branched product, as the substrate itself directs the coordination and insertion steps. [5]Therefore, while Rh(oct)₃ is a versatile starting material, its true power in hydroformylation is unlocked by pairing it with an appropriate phosphine or phosphite ligand to tune the reaction's outcome.
Cyclopropanation
The synthesis of cyclopropanes is often achieved through the reaction of an alkene with a diazo compound, mediated by a metal catalyst. In this domain, dirhodium(II) catalysts are unparalleled.
The catalytic cycle begins with the reaction of the Rh(II) dimer, such as [Rh₂(OAc)₄], with a diazo compound (e.g., ethyl diazoacetate, EDA). This reaction releases N₂ gas and forms a highly reactive rhodium-carbene intermediate. This electrophilic carbene is then attacked by the nucleophilic double bond of an alkene, forming the cyclopropane ring in a concerted or stepwise fashion and regenerating the Rh(II) catalyst.
| Catalyst | Catalyst Loading (mol%) | Yield (%) | Diastereoselectivity (trans:cis) | Enantioselectivity (% ee) | Ref. |
| [Rh₂(OAc)₄] | 1.0 | High | ~75:25 | N/A (achiral) | [6] |
| Chiral Rh(II) Prolinate | 1.0 | High | High | Up to 98% ee | [7] |
| RuCl₂(chiral triphosphine) | 1.0 | 21 | Poor | 35% ee (for cis) |
Expert Analysis:
For cyclopropanation reactions, [Rh₂(OAc)₄] is the catalyst of choice for general applications. It is highly efficient, robust, and predictable. [6]While other rhodium sources like Rh(oct)₃ or Wilkinson's catalyst are not typically used for this transformation due to their different oxidation states and ligand environments, the true strength of the rhodium platform is revealed through ligand modification. By replacing the acetate ligands with chiral carboxylates or prolinates, chemists have developed a suite of powerful asymmetric catalysts that can control both diastereoselectivity and enantioselectivity to an exceptional degree, often achieving >95% ee. [7]This modularity makes rhodium(II) catalysts incredibly valuable for the synthesis of complex chiral molecules.
Experimental Protocols
To provide a practical context for the data presented, we outline standard laboratory procedures for key reactions.
Protocol 1: Hydrogenation of an Alkene using Wilkinson's Catalyst
This protocol describes a typical procedure for the selective hydrogenation of a terminal alkene.
Materials:
-
Wilkinson's catalyst (RhCl(PPh₃)₃)
-
Alkene (e.g., 1-hexene)
-
Anhydrous, degassed solvent (e.g., toluene or benzene)
-
Hydrogen gas (balloon or gas cylinder)
-
Schlenk flask and standard Schlenk line equipment
Procedure:
-
In a Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve Wilkinson's catalyst (e.g., 0.05 mol%) in the degassed solvent. The solution should be a clear, reddish-brown.
-
Add the alkene substrate to the flask via syringe.
-
Purge the flask by evacuating and backfilling with hydrogen gas three times.
-
Leave the reaction mixture under a positive pressure of hydrogen (e.g., a balloon) and stir vigorously at room temperature.
-
Monitor the reaction progress by TLC or GC. The reaction is typically complete within a few hours.
-
Upon completion, the solvent can be removed under reduced pressure. The product can be purified from the catalyst residue by column chromatography on silica gel.
Protocol 2: Cyclopropanation of Styrene using Rhodium(II) Acetate Dimer
This protocol details the synthesis of ethyl 2-phenylcyclopropane-1-carboxylate.
Materials:
-
Rhodium(II) acetate dimer ([Rh₂(OAc)₄])
-
Styrene
-
Ethyl diazoacetate (EDA) - Caution: EDA is toxic and potentially explosive. Handle with care in a well-ventilated fume hood.
-
Anhydrous, inert solvent (e.g., dichloromethane, DCM)
-
Syringe pump
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add [Rh₂(OAc)₄] (e.g., 0.1-1.0 mol%) and the solvent (DCM).
-
Add an excess of styrene (e.g., 5-10 equivalents relative to EDA).
-
Using a syringe pump, add a solution of ethyl diazoacetate in DCM slowly to the reaction mixture over several hours. A slow addition rate is crucial to keep the concentration of the diazo compound low, preventing dimerization and ensuring safety. A visible evolution of N₂ gas will be observed.
-
After the addition is complete, allow the reaction to stir at room temperature until the diazo compound is fully consumed (as monitored by TLC or the cessation of gas evolution).
-
Concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by silica gel column chromatography to separate the cyclopropane isomers from the catalyst and any side products.
Conclusion and Catalyst Selection Summary
The choice of a rhodium catalyst is a nuanced decision that hinges on the desired transformation, required selectivity, and practical considerations of cost and handling.
-
Rhodium tris(2-ethylhexanoate) is best utilized as a highly soluble and convenient precursor for homogeneous catalysis, particularly in industrial hydroformylation where it is activated in situ with syngas and specialized ligands. For standard laboratory syntheses requiring high selectivity, it is less common than well-defined pre-catalysts.
-
Wilkinson's Catalyst (RhCl(PPh₃)₃) remains the gold standard for the selective hydrogenation of unhindered alkenes under mild conditions. Its well-defined nature provides high predictability and chemoselectivity, sparing most other functional groups.
-
Rhodium(II) Acetate Dimer ([Rh₂(OAc)₄]) is the premier catalyst for carbene-mediated reactions . Its efficiency in cyclopropanation is unmatched, and its structure allows for straightforward modification with chiral ligands to achieve exceptional levels of asymmetric induction.
-
Rhodium on Carbon (Rh/C) is the catalyst of choice for robustness and broad applicability in hydrogenation , especially for challenging substrates like aromatic rings . Its heterogeneous nature simplifies product isolation and catalyst recycling, making it highly practical for both lab-scale and process chemistry.
By understanding the distinct mechanistic pathways and performance characteristics of these catalyst classes, researchers can strategically select the optimal rhodium system to achieve their synthetic goals with precision and efficiency.
References
-
McIndoe, J. S., & inefficient, B. P. (2015). Rhodium-Catalyzed Selective Partial Hydrogenation of Alkynes. University of Victoria. [Link]
- van Leeuwen, P. W. N. M., & Claver, C. (Eds.). (2006).
- Rosales, M., et al. (2012). Hydroformylation of alkenes with paraformaldehyde catalyzed by rhodium–phosphine complexes. RSC Advances, 2(28), 10567-10573.
- Breit, B., & Fuchs, M. (2003). Rhodium Catalyzed Hydroformylation.
-
Haas, K. (2023). 14.3.5: Hydrogenation by Wilkinson's Catalyst. Chemistry LibreTexts. [Link]
-
Alexander, N. (2018). Synthesis and Kinetics Studies of Wilkinson's Catalyst. Odinity. [Link]
- Shaharun, M. S., Mukhtar, H., & Dutta, B. K. (2011). Selectivity of Rhodium-catalyzed Hydroformylation of 1-Octene in a Thermomorphic Solvent System. Journal of Applied Sciences, 11(7), 1157-1163.
-
Padilla, R., et al. (2018). Stereoselectivity in the Rhodium(II) Acetate Catalyzed Cyclopropanations of 2-Diazo-1-indanone with Styrenes. ResearchGate. [Link]
- Bianchini, C., et al. (1999). Styrene Cyclopropanation and Ethyl Diazoacetate Dimerization Catalyzed by Ruthenium Complexes Containing Chiral Tridentate Phosphine Ligands. Organometallics, 18(23), 4784-4793.
- Doyle, M. P., et al. (1996). Asymmetric Cyclopropanations by Rhodium(II) N-(Arylsulfonyl)prolinate Catalyzed Decomposition of Vinyldiazomethanes in the Presence of Alkenes. Practical Enantioselective Synthesis of the Four Stereoisomers of 2-Phenylcyclopropan-1-amino Acid. Journal of the American Chemical Society, 118(37), 8837-8846.
- Hamdy, M. S. (2018). Solvent-free hydrogenation of cyclohexene over Rh-TUD-1 at ambient conditions. SN Applied Sciences, 1(1), 3.
- Al-Amin, M., & Malek, N. (2022). Rh-Catalyzed Environmentally Benign Selective Hydrogenation of a Broad Variety of Functional Groups Using Al-Water as a Hydrogen Source. Molecules, 27(23), 8569.
-
Heravi, M. M., et al. (2021). Arenes to Cyclohexanes, Part 1: Heterogeneous Catalytic Hydrogenation. YouTube. [Link]
-
Dupont, J., et al. (2013). Screening of Soluble Rhodium Nanoparticles as Precursor for Highly Active Hydrogenation Catalysts: The Effect of the Stabilizing Agents. ResearchGate. [Link]
- Dias, A. R., et al. (2011). Alkene Hydroformylation Catalyzed by Rhodium Complexes in Ionic Liquids: Detection of Transient Carbene Species. Organometallics, 30(21), 5842-5848.
Sources
A Senior Application Scientist's Guide to Catalyst Selection: Rhodium Tris(2-ethylhexanoate) vs. Rhodium(II) Acetate
For researchers, scientists, and professionals in drug development, the selection of an optimal catalyst is a critical decision that profoundly impacts reaction efficiency, selectivity, and overall yield. Within the versatile toolkit of rhodium-catalyzed transformations, dirhodium(II) carboxylates stand out for their exceptional performance in crucial bond-forming reactions. This guide provides an in-depth comparison of two prominent catalysts in this class: the industry workhorse, dirhodium(II) tetraacetate, and its more lipophilic counterpart, dirhodium(II) tetra(2-ethylhexanoate).
It is a common and important point of clarification that while "rhodium tris(2-ethylhexanoate)" is a commercially available Rh(III) compound, the catalytically active species for the reactions discussed herein—such as cyclopropanation and C-H insertion—is the dirhodium(II) paddlewheel complex. Therefore, this guide will focus on the comparison between dirhodium(II) tetra(2-ethylhexanoate) (often referred to as rhodium(II) octanoate) and the well-established dirhodium(II) tetraacetate . The choice between these catalysts is not merely a matter of preference but a strategic decision based on the specific requirements of the chemical transformation.
At a Glance: Key Properties and Structural Differences
The fundamental difference between these two catalysts lies in the nature of their bridging carboxylate ligands. Rhodium(II) acetate possesses four simple acetate groups, resulting in a compact and polar structure. In contrast, rhodium(II) 2-ethylhexanoate features four bulky and nonpolar 2-ethylhexanoate ligands. This seemingly subtle variation has significant consequences for their physical and catalytic properties.
| Property | Dirhodium(II) tetra(2-ethylhexanoate) | Dirhodium(II) tetraacetate |
| Molecular Formula | C₃₂H₆₀O₈Rh₂ | C₈H₁₂O₈Rh₂ |
| Molecular Weight | 778.64 g/mol | 441.99 g/mol |
| Appearance | Green to dark green solid | Emerald green powder[1][2] |
| Solubility | High solubility in nonpolar organic solvents (e.g., hexanes, toluene) | Slightly soluble in polar solvents, including water; soluble in polar organic solvents[1][2][3] |
The structural disparity is visualized below. The extended alkyl chains of the 2-ethylhexanoate ligands create a significantly more sterically encumbered and lipophilic catalyst.
Caption: Structural comparison of the compact rhodium(II) acetate and the sterically demanding rhodium(II) 2-ethylhexanoate.
Performance in Key Catalytic Transformations
The efficacy of a catalyst is best judged by its performance in hallmark reactions. Here, we compare the two rhodium catalysts in the context of cyclopropanation and C-H insertion, two of the most powerful applications of dirhodium(II) catalysis.
Cyclopropanation of Alkenes
Cyclopropanation, the reaction of a diazo compound with an alkene to form a cyclopropane ring, is a cornerstone of rhodium catalysis.[4] The choice of catalyst can influence yield, diastereoselectivity, and enantioselectivity.
General Reaction Scheme:
Caption: General workflow for rhodium-catalyzed cyclopropanation.
Performance Comparison:
While direct side-by-side comparative studies are scarce, we can infer performance based on extensive literature data for rhodium(II) acetate and the known principles of ligand effects.
| Catalyst | Substrate System | Typical Yield | Selectivity | Key Considerations |
| Dirhodium(II) tetraacetate | Styrene + Ethyl Diazoacetate | Good to Excellent (e.g., ~70-90% with chiral variants)[5] | Can exhibit good diastereoselectivity. | The benchmark catalyst. Its performance is highly dependent on the specific diazo compound and alkene used.[5] |
| Dirhodium(II) tetra(2-ethylhexanoate) | Styrene + Ethyl Diazoacetate | Good to Excellent | May offer enhanced diastereoselectivity in certain cases due to steric hindrance. | Superior solubility in nonpolar solvents like pentane or hexane allows for reactions at lower temperatures and potentially cleaner reaction profiles. |
Causality Behind Performance:
-
Rhodium(II) Acetate: As a smaller, more Lewis acidic catalyst, it readily activates diazo compounds. Its moderate solubility in a range of solvents makes it a versatile, if not always optimal, choice.
-
Rhodium(II) 2-Ethylhexanoate: The electron-donating nature of the alkyl groups on the 2-ethylhexanoate ligand makes the rhodium center more electron-rich. This can decrease its reactivity towards diazo decomposition compared to more electron-withdrawing ligands like trifluoroacetate, but may enhance selectivity.[6] The significant steric bulk of the ligands can play a crucial role in controlling the approach of the alkene to the rhodium carbene intermediate, potentially leading to higher diastereoselectivity.[7] The most significant practical advantage is its excellent solubility in nonpolar hydrocarbon solvents, which can be critical for substrates that are not soluble in more polar media like dichloromethane.
Carbon-Hydrogen (C-H) Insertion
The insertion of a rhodium carbene into a C-H bond is a powerful method for C-H functionalization, allowing for the direct conversion of C-H bonds into C-C bonds.[8]
General Reaction Scheme:
Caption: General workflow for rhodium-catalyzed C-H insertion.
Performance Comparison:
| Catalyst | Substrate System | Typical Yield | Selectivity | Key Considerations |
| Dirhodium(II) tetraacetate | Cyclohexane + Aryldiazoacetate | Good (e.g., ~66% for related systems)[9] | Often shows a preference for insertion into electronically activated or sterically accessible C-H bonds. Can be catalyst-loading dependent.[10] | A reliable catalyst for a broad range of substrates. The catalytic cycle is well-understood.[8][11] |
| Dirhodium(II) tetra(2-ethylhexanoate) | Cyclohexane + Aryldiazoacetate | Good | The bulky ligands can significantly alter site-selectivity, favoring insertion into sterically less hindered primary C-H bonds over secondary or tertiary ones.[7] | The enhanced solubility in hydrocarbon solvents is a major advantage, allowing the alkane substrate to be used as the solvent, thereby maximizing its concentration and improving reaction efficiency.[11] |
Causality Behind Performance:
The catalytic cycle for both catalysts is fundamentally the same, proceeding through a rhodium carbene intermediate.
Caption: Simplified catalytic cycle for dirhodium(II)-catalyzed carbene transfer reactions.
The key difference lies in how the ligands modulate the properties of the rhodium carbene intermediate.
-
Rhodium(II) Acetate: The less sterically demanding acetate ligands allow for a wider range of approaches by the substrate, with selectivity often governed by the inherent electronic and steric properties of the substrate itself.
-
Rhodium(II) 2-Ethylhexanoate: The bulky 2-ethylhexanoate ligands create a more defined chiral pocket around the active rhodium center. This steric hindrance can override the intrinsic reactivity of different C-H bonds, leading to site-selectivity that is controlled by the catalyst rather than the substrate. This is a powerful tool for directing functionalization to otherwise disfavored positions.[7]
Experimental Protocols
The following are representative, self-validating protocols. Researchers should always perform reactions on a small scale first to optimize conditions for their specific substrates.
Protocol 1: Cyclopropanation of Styrene with Ethyl Diazoacetate
Objective: To synthesize ethyl 2-phenylcyclopropanecarboxylate.
Methodology:
-
Catalyst Selection & Solvent Choice:
-
For Rh₂(OAc)₄: Use dichloromethane (CH₂Cl₂) as the solvent due to the catalyst's good solubility in polar organic solvents.
-
For Rh₂(O₂C(Et)Hex)₄: Use a nonpolar solvent such as pentane or hexane to leverage the catalyst's high solubility and potentially improve selectivity.
-
-
Reaction Setup:
-
To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere, add the rhodium catalyst (0.01 mol%).
-
Add styrene (5.0 mmol, 1.0 equiv) and the chosen solvent (20 mL).
-
-
Diazo Addition:
-
Dissolve ethyl diazoacetate (EDA) (5.5 mmol, 1.1 equiv) in 10 mL of the same solvent.
-
Using a syringe pump, add the EDA solution to the stirred reaction mixture over a period of 4 hours. Note: Slow addition is crucial to maintain a low concentration of the diazo compound, minimizing side reactions such as dimerization.
-
-
Reaction Monitoring & Workup:
-
Monitor the reaction by TLC or GC for the disappearance of the diazo compound.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the product. The expected yield for such reactions is generally high, often in the 70-95% range.[4][5]
-
Protocol 2: C-H Insertion into Cyclohexane with a Phenyl Diazoacetate
Objective: To synthesize the corresponding cyclohexyl phenylacetate derivative.
Methodology:
-
Catalyst Selection & Solvent Choice:
-
For Rh₂(OAc)₄: While possible, using cyclohexane as the solvent may lead to solubility issues. A co-solvent like dichloromethane might be necessary.
-
For Rh₂(O₂C(Et)Hex)₄: Use cyclohexane as both the substrate and the solvent. This is a significant advantage as it maximizes the concentration of the C-H substrate, which is often the rate-limiting step.[11]
-
-
Reaction Setup:
-
In a flame-dried Schlenk flask under argon, dissolve the rhodium catalyst (0.01 mol%) in cyclohexane (10 mL).
-
Heat the solution to a gentle reflux (or the desired reaction temperature, e.g., 40-60 °C).
-
-
Diazo Addition:
-
Dissolve the aryldiazoacetate (1.0 mmol, 1.0 equiv) in cyclohexane (5 mL).
-
Add the diazo solution to the refluxing cyclohexane via syringe pump over 2-3 hours.
-
-
Reaction Monitoring & Workup:
-
After the addition is complete, continue heating for an additional hour.
-
Monitor the reaction by TLC or GC-MS.
-
Cool the reaction to room temperature and remove the excess cyclohexane under reduced pressure.
-
Purify the crude product by column chromatography on silica gel. High yields (often >90%) and excellent enantioselectivities (with chiral catalysts) can be achieved under these optimized conditions.[11]
-
Conclusion and Catalyst Selection Summary
The choice between dirhodium(II) tetra(2-ethylhexanoate) and dirhodium(II) tetraacetate is a strategic one, guided by the specific demands of the reaction and the properties of the substrates.
-
Choose Dirhodium(II) tetraacetate for:
-
Reactions in polar organic solvents.
-
As a general, well-understood, and cost-effective starting point for reaction development.
-
When high solubility in nonpolar hydrocarbons is not a requirement.
-
-
Choose Dirhodium(II) tetra(2-ethylhexanoate) for:
-
Reactions involving nonpolar substrates that require nonpolar solvents like hexanes, pentane, or toluene.
-
C-H insertion reactions where the alkane can be used as the solvent to drive reaction rates.
-
When aiming to leverage steric effects to control site-selectivity or diastereoselectivity.
-
By understanding the fundamental differences in solubility and steric properties imparted by the carboxylate ligands, researchers can make a more informed and rational choice of catalyst, leading to more efficient, selective, and successful synthetic outcomes.
References
- Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes. (n.d.).
- In-situ Kinetic Studies of Rh(II)-Catalyzed C—H Functionalization to Achieve High Catalyst Turnover Numbers. (n.d.).
- Guide to Enantioselective Dirhodium(II)-Catalyzed Cyclopropanation with Aryldiazoacetates. (n.d.).
- Catalyst Loading Controls Chemoselectivity: Unusual Effect in Rhodium(II) Carbene Insertion Reactions with Tetrahydrofuran. (2021). MDPI.
- Rhodium(II)‐Catalyzed Inter‐ and Intramolecular Enantioselective Cyclopropanations with Alkyl‐Diazo(triorganylsilyl)acetates. (n.d.).
- Overcoming the Limitations of Rhodium-Catalyzed Asymmetric Cyclopropanation and Other Adventures in Strained Ring Synthesis. (2023).
- C-H Insertion in Dirhodium Tetracarboxylate-Catalyzed Reactions despite Dynamical Tendencies toward Fragmentation: Implications for Reaction Efficiency and C
- PENTAERYTHRITOL TETRA(2-ETHYLHEXANO
- Steric and Electronic Effects on the Structure and Photophysical Properties of Hg(II) Complexes. (n.d.).
- C-H Functionalization via Iron-Catalyzed Carbene-Transfer Reactions. (2020).
- Rhodium(II)
- Rh(II)-Catalyzed Alkynylcyclopropanation of Alkenes by Decarbenation of Alkynylcycloheptatrienes. (2021). Journal of the American Chemical Society.
- Asymmetric Cyclopropanations by Rhodium(II) N-(Arylsulfonyl)prolinate Catalyzed Decomposition of Vinyldiazoomethanes in the Presence of Alkenes. Practical Enantioselective Synthesis of the Four Stereoisomers of 2-Phenylcyclopropan-1-amino Acid. (n.d.). Journal of the American Chemical Society.
- Rhodium(II) acetate dimer 99.99 trace metals 15956-28-2. (n.d.). Sigma-Aldrich.
- Rhodium(II)‐Catalyzed Cyclopropanation. (n.d.).
- In Situ Kinetic Studies of Rh(II)-Catalyzed Asymmetric Cyclopropanation with Low Catalyst Loadings. (2020).
- Sterically Induced Ligand Framework Distortion Effects on Catalytic Cyclic Ester Polymeriz
- CATALYTIC ENANTIOSELECTIVE INSERTION OF RHODIUM-CARBENOIDS INTO ALIPHATIC C-H BONDS. (2006). University of Illinois.
- The Rhodium (II)-Catalyzed Intramolecular Tertiary C-H Insertion of Diazoacetates. (n.d.). Library and Archives Canada.
- Aryl versus Alkyl Redox-Active Diazoacetates Light-Induced C–H Insertion or 1,2-Rearrangement. (2023).
- Stereoselectivity in the Rhodium(II) Acetate Catalyzed Cyclopropanations of 2-Diazo-1-indanone with Styrenes. (n.d.).
- The surface science of nanoparticles for catalysis: electronic and steric effects of organic ligands. (n.d.).
- Dirhodium tetracarboxylates as catalysts for selective intermolecular C–H functionalization. (2019).
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- Cas 7299-99-2,PENTAERYTHRITOL TETRA(2-ETHYLHEXANO
- Role of Sterically Demanding Chiral Dirhodium Catalysts in Site-Selective C–H Functionalization of Activated Primary C–H Bonds. (2014). The Davies Group.
- Rhodium(II)
- Pentaerythrityl Tetraethylhexanoate | C37H68O8 | CID 110956. (n.d.). PubChem.
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- Highly Diastereoselective and Enantioselective Olefin Cyclopropanation Using Engineered Myoglobin-Based Catalysts. (n.d.). University of Rochester.
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- Structure of dirhodium(II,II) tetraacetate (Rh2OAc4) 2. L=ligand... (n.d.).
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- Mechanistic Study of Acetate-Assisted C−H Activation of 2-Substituted Pyridines with [MCl2Cp*]2 (M = Rh, Ir) and [RuCl2(p-cymene)]2. (n.d.).
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- PENTAERYTHRITOL TETRA(2-ETHYLHEXANOATE)
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A Senior Application Scientist's Guide to Kinetic Studies of Reactions Catalyzed by Rhodium Carboxylates: A Comparative Framework Featuring Rhodium Tris(2-ethylhexanoate)
For researchers, chemists, and professionals in drug development, the selection of an optimal catalyst is paramount to achieving efficiency, selectivity, and scalability in chemical synthesis. Rhodium carboxylates are a distinguished class of catalysts, renowned for their versatility across a spectrum of organic transformations. This guide provides an in-depth exploration of the kinetic analysis of reactions catalyzed by these compounds. While our focus is contextualized by Rhodium tris(2-ethylhexanoate), we will navigate the broader landscape of dirhodium(II) carboxylates, for which a wealth of kinetic data exists, to establish a robust framework for evaluation.
A critical distinction must be made at the outset. Rhodium(III) tris(2-ethylhexanoate) is predominantly utilized as a precursor or catalyst in industrial hydroformylation and hydrosilylation processes.[1] In contrast, the vast body of literature on detailed kinetic studies for reactions such as cyclopropanation and C-H insertion centers on the dinuclear Rhodium(II) paddlewheel complexes, for example, dirhodium(II) tetraacetate or dirhodium(II) tetraoctanoate.[2][3] This guide will, therefore, serve a dual purpose: first, to present the established methodologies for the kinetic analysis of Rh(II)-catalyzed carbene-mediated reactions, and second, to provide a comparative analysis of well-characterized Rh(II) catalysts, thereby offering a blueprint for the potential kinetic evaluation of Rhodium tris(2-ethylhexanoate) in similar transformations, should its Rh(II) analogue be accessible and active.
The Imperative of Kinetic Studies in Catalysis
Understanding the kinetics of a catalytic reaction is not merely an academic exercise; it is fundamental to process optimization. A thorough kinetic analysis reveals the reaction's rate law, which mathematically describes the dependency of the reaction rate on the concentration of each reactant and the catalyst.[4] This knowledge allows us to:
-
Identify the rate-determining step of the catalytic cycle.
-
Uncover mechanisms of catalyst activation or deactivation.
-
Rationally select reaction conditions (temperature, concentration, catalyst loading) to maximize yield and minimize reaction time.
-
Objectively compare the performance of different catalysts.
Designing a Robust Kinetic Study: A Methodological Blueprint
The modern approach to kinetic analysis in homogeneous catalysis has been revolutionized by in-situ monitoring techniques coupled with methodologies like Reaction Progress Kinetic Analysis (RPKA).[5][6] This allows for the acquisition of a rich dataset from a minimal number of experiments conducted under synthetically relevant conditions.
Core Experimental Setup
A typical setup for in-situ kinetic analysis involves a reaction vessel equipped with a probe for real-time monitoring. Fourier-transform infrared (FT-IR) spectroscopy is particularly powerful for this purpose, as it can track the disappearance of a reactant's characteristic vibrational band (e.g., the diazo stretch at ~2100 cm⁻¹) over time.[7]
Reaction Progress Kinetic Analysis (RPKA)
RPKA is a powerful tool for elucidating reaction mechanisms from concentration-time data.[8][9] It primarily involves two sets of experiments: "different excess" and "same excess".
-
"Different Excess" Experiments: These experiments determine the order of the reaction with respect to each reactant. The concentration of one reactant is varied while the others are kept constant, and the effect on the initial reaction rate is observed.[8]
-
"Same Excess" Experiments: This innovative protocol assesses the stability of the catalyst throughout the reaction. Two experiments are run: a "standard" reaction and one with half the initial concentration of the limiting reagent but the same absolute excess of the other reagents. If the catalyst is stable, the kinetic profile of the second half of the "standard" reaction will overlay perfectly with the "same excess" experiment.[2][8]
Experimental Protocol: Kinetic Analysis of a Model Cyclopropanation Reaction
This protocol outlines the steps for a kinetic study of the cyclopropanation of styrene with a diazoacetate, a benchmark reaction for evaluating rhodium carboxylate catalysts.
1. Catalyst Preparation:
-
Prepare a stock solution of the rhodium catalyst (e.g., Rhodium(II) acetate, Rhodium(II) octanoate) in a dry, inert solvent (e.g., dichloromethane, DCM) of a precise concentration (e.g., 1.0 mM).
2. Reaction Setup:
-
In a temperature-controlled reactor equipped with an in-situ FT-IR probe and magnetic stirring, add the solvent, styrene (in excess), and an internal standard (if using offline analysis).
-
Allow the system to reach thermal equilibrium at the desired reaction temperature.
-
Initiate the reaction by injecting a known volume of the catalyst stock solution, followed by the diazoacetate.
3. Data Acquisition:
-
Monitor the reaction in real-time by tracking the absorbance of the diazo compound's characteristic peak (around 2100 cm⁻¹).
-
Record the absorbance at regular time intervals until the reaction is complete (i.e., the diazo peak has disappeared).
-
Convert absorbance data to concentration using a pre-established calibration curve.
4. Determining Reaction Orders:
-
Order in Diazo Compound: Plot the natural logarithm of the diazo concentration versus time. A straight line indicates a first-order dependence.
-
Order in Styrene and Catalyst: Perform a series of "different excess" experiments, varying the initial concentrations of styrene and the catalyst independently, and analyze the initial rates to determine the partial orders.[10]
Caption: Simplified catalytic cycle for Rh(II)-catalyzed cyclopropanation.
A Proposed Framework for the Kinetic Study of Rhodium Tris(2-ethylhexanoate)
Given the lack of specific kinetic data for Rhodium tris(2-ethylhexanoate) in carbene chemistry, the following outlines a proposed experimental plan to characterize its performance, assuming a catalytically active Rh(II) species can be formed.
Objective: To determine the rate law and catalytic efficacy of a Rhodium(II) 2-ethylhexanoate catalyst in the cyclopropanation of styrene with ethyl diazoacetate and compare its performance to established dirhodium(II) catalysts.
Hypothesis: The bulky 2-ethylhexanoate ligands may influence the reaction rate through steric effects compared to smaller ligands like acetate, and its electronic properties will determine its activity relative to other alkyl carboxylates.
Experimental Design:
-
Catalyst Preparation:
-
Synthesize or procure Dirhodium(II) tetrakis(2-ethylhexanoate). Note: The commercially available form is typically Rh(III). An in-situ reduction or synthesis of the Rh(II) dimer would be necessary. This is a critical and non-trivial step that would require careful characterization (e.g., by UV-Vis or NMR spectroscopy) to confirm the formation of the active dimeric species.
-
-
Kinetic Runs:
-
Perform a series of reactions following the protocol described above, using the prepared Rh(II) 2-ethylhexanoate catalyst.
-
Conduct "different excess" experiments to determine the reaction order with respect to the catalyst, styrene, and ethyl diazoacetate.
-
Carry out "same excess" experiments to probe for catalyst stability or deactivation over the course of the reaction.
-
-
Comparative Analysis:
-
Run parallel kinetic experiments under identical conditions using Dirhodium(II) tetraacetate and Dirhodium(II) tetraoctanoate as benchmarks.
-
Calculate the rate constant (k) for each catalyst.
-
Expected Outcomes:
This study would yield the first comprehensive kinetic profile of a Rhodium(II) 2-ethylhexanoate catalyst in a carbene-mediated reaction. The data would allow for a direct comparison with widely used rhodium carboxylates, providing valuable insights into how the branched alkyl structure of the 2-ethylhexanoate ligand impacts catalytic activity. This information would be invaluable for researchers considering this catalyst for new synthetic applications.
Conclusion
While Rhodium tris(2-ethylhexanoate) is a well-established catalyst in hydrosilylation and hydroformylation, its kinetic profile in the realm of carbene chemistry remains largely unexplored. This guide has provided a robust, experimentally grounded framework for conducting such kinetic studies, leveraging the power of in-situ monitoring and Reaction Progress Kinetic Analysis. By understanding the causal relationships between ligand structure and catalytic activity, as demonstrated through the comparison of well-known dirhodium(II) carboxylates, researchers are empowered to make informed decisions in catalyst selection and reaction optimization. The proposed experimental plan for Rhodium(II) tris(2-ethylhexanoate) serves as a call to action and a practical blueprint for expanding our understanding of this potentially valuable catalyst.
References
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Davies, H. M., & Manning, J. R. (2008). Catalytic C−H functionalization by metal−carbenoid and −nitrenoid insertion. Nature, 451(7177), 417–424. Available at: [Link]
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Davies, H. M. L., & Lee, G. H. (2020). In Situ Kinetic Studies of Rh(II)-Catalyzed Asymmetric Cyclopropanation with Low Catalyst Loadings. ACS Catalysis, 10(2), 1161–1170. Available at: [Link]
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LibreTexts. (2023). Methods of Determining Reaction Order. Available at: [Link]
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Gerlach, M., et al. (2021). Operando characterization of rhodium catalyst degradation in hydroformylation. Catalysis Science & Technology, 11(18), 6109-6120. Available at: [Link]
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Evans, D., Osborn, J. A., & Wilkinson, G. (1968). Hydroformylation of alkenes by use of rhodium complex catalysts. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 3133-3142. Available at: [Link]
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Chemguide. Orders of reaction and rate equations. Available at: [Link]
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Blackmond, D. G. (2005). Reaction progress kinetic analysis: a powerful methodology for mechanistic studies of complex catalytic reactions. Angewandte Chemie International Edition, 44(28), 4302-4320. Available at: [Link]
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Johnson Matthey. Rh 2EH rhodium 2 ethyl hexanoate. Available at: [Link]
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Mettler Toledo. Reaction Progress Kinetic Analysis (RPKA). Available at: [Link]
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Singh, R., et al. (2022). In-situ Kinetic Studies of Rh(II)-Catalyzed C–H Functionalization to Achieve High Catalyst Turnover Numbers. ACS Catalysis, 12(21), 13349–13359. Available at: [Link]
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Allouche, F., et al. (2016). Kinetics of Rh(II)-Catalyzed α-Diazo-β-ketoester Decomposition and Application to [3+6+3+6] Macrocyclization Reactions. Organic Letters, 18(13), 3122–3125. Available at: [Link]
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Emory Theses and Dissertations. (2019). In Situ Kinetic Studies on Rhodium (II) Carboxylate Catalysts with Cyclopropanation Reactions. Available at: [Link]
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Blackmond, D. G. (2005). Reaction progress kinetic analysis: a powerful methodology for mechanistic studies of complex catalytic reactions. Angewandte Chemie (International ed. in English), 44(28), 4302–4320. Available at: [Link]
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Stoltz, B. M. (2017). Rhodium Carbenes and C–H functionalization. Caltech. Available at: [Link]
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van der Westhuizen, C., et al. (2021). Structural Study of Model Rhodium(I) Carbonylation Catalysts Activated by Indole-2-/Indoline-2-Carboxylate Bidentate Ligands and Kinetics of Iodomethane Oxidative Addition. Molecules, 26(11), 3326. Available at: [Link]
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Padabala, A., et al. (2019). Rh(III)-Catalyzed C–H Bond Activation for the Construction of Heterocycles with sp3-Carbon Centers. Catalysts, 9(10), 823. Available at: [Link]
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LookChem. Rhodium tris(2-ethylhexanoate). Available at: [Link]
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Satini, L., et al. (2020). Ligand Hydrogenation during Hydroformylation Catalysis Detected by In Situ High-Pressure Infra-Red Spectroscopic Analysis of a Rhodium/Phospholene-Phosphite Catalyst. Molecules, 25(16), 3746. Available at: [Link]
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Singleton, D. A., et al. (2003). Isotope effects and the nature of selectivity in rhodium-catalyzed cyclopropanations. Journal of the American Chemical Society, 125(5), 1319–1328. Available at: [Link]
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A Senior Application Scientist's Guide to the Catalytic Validation of Commercial Rhodium Tris(2-Ethylhexanoate)
For Researchers, Scientists, and Drug Development Professionals
In the landscape of industrial and academic catalysis, rhodium complexes hold a position of prominence, prized for their high activity and selectivity in a variety of crucial organic transformations. Among these, commercial Rhodium tris(2-ethylhexanoate), a Rh(III) carboxylate, serves as a versatile and soluble precursor for generating highly active catalytic species. However, the transition from a stable commercial product to a potent catalyst is not without its nuances. The validation of its catalytic activity is a critical step to ensure reproducibility, optimize reaction conditions, and make informed comparisons with alternative catalytic systems.
This guide provides a comprehensive framework for the validation of commercial Rhodium tris(2-ethylhexanoate) in two of its cornerstone applications: hydroformylation and hydrosilylation. We will delve into detailed experimental protocols, the rationale behind procedural choices, and a comparative analysis against common alternatives, all grounded in scientific literature.
Understanding the Pre-catalyst: The Nature of Rhodium Tris(2-Ethylhexanoate)
Rhodium tris(2-ethylhexanoate) is a Rh(III) complex, which in its native state, is not the catalytically active species for reactions like hydroformylation and hydrosilylation. These processes are typically catalyzed by Rh(I) complexes.[1] Therefore, an in situ reduction of the Rh(III) center to Rh(I) is a prerequisite for catalytic activity. This activation is usually achieved under the reaction conditions, typically in the presence of a reducing agent such as H₂ (in hydroformylation) or a silane (in hydrosilylation) and often facilitated by the presence of ligands, such as phosphines. The 2-ethylhexanoate ligands are displaced during this process, making way for the coordination of reactants and auxiliary ligands that define the active catalytic center. The high solubility of Rhodium tris(2-ethylhexanoate) in common organic solvents is a key practical advantage, facilitating its handling and dispersal in the reaction medium.[2]
Validation in Hydroformylation: The Oxo Process
Hydroformylation, or the oxo process, is a large-scale industrial process that involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene to produce aldehydes. Rhodium-based catalysts are favored for their high activity and selectivity, particularly for the formation of the linear aldehyde, which is often the more desired product.[3]
Experimental Protocol: Validation of Catalytic Activity in 1-Octene Hydroformylation
This protocol details the validation of Rhodium tris(2-ethylhexanoate) in the hydroformylation of 1-octene, a common model substrate.
Objective: To determine the conversion, regioselectivity (linear-to-branched aldehyde ratio), and turnover frequency (TOF) of the catalyst.
Materials:
-
Rhodium tris(2-ethylhexanoate)
-
Triphenylphosphine (PPh₃)
-
1-Octene
-
Toluene (anhydrous)
-
Syngas (1:1 mixture of H₂ and CO)
-
Internal standard (e.g., dodecane)
-
High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, pressure gauge, and sampling valve.
-
Gas chromatograph with a flame ionization detector (GC-FID)
Procedure:
-
Catalyst Precursor Solution Preparation: In a glovebox, prepare a stock solution of Rhodium tris(2-ethylhexanoate) in anhydrous toluene. In a separate vial, prepare a solution of the triphenylphosphine ligand in toluene. The ligand-to-rhodium molar ratio is a critical parameter influencing selectivity and activity; a common starting point is a PPh₃:Rh ratio of 10:1.
-
Reactor Setup: Dry the autoclave reactor thoroughly. Under an inert atmosphere (e.g., argon), add the desired amount of the Rhodium tris(2-ethylhexanoate) solution and the triphenylphosphine solution to the reactor.
-
Reactant Addition: Add the desired amount of 1-octene and the internal standard (dodecane) to the reactor.
-
In Situ Catalyst Activation and Reaction:
-
Seal the reactor and purge it several times with syngas.
-
Pressurize the reactor with the 1:1 H₂/CO mixture to the desired pressure (e.g., 20 bar).
-
Begin stirring and heat the reactor to the desired temperature (e.g., 80 °C). The Rh(III) precursor is reduced to the active Rh(I) species under these conditions.[1]
-
-
Reaction Monitoring: Take samples from the reactor at regular intervals using the sampling valve. Quench the reaction in the sample immediately by cooling and depressurizing.
-
Product Analysis by GC-FID:
-
Dilute the quenched samples with a known volume of a suitable solvent (e.g., dichloromethane).
-
Analyze the samples using a GC-FID equipped with a suitable capillary column (e.g., a DB-FFAP column for separating aldehydes).[4]
-
Identify the products (nonanal, 2-methyloctanal, and any remaining 1-octene) by comparing their retention times with those of authentic standards.
-
-
Quantification:
-
Prepare calibration curves for 1-octene, nonanal, and 2-methyloctanal using standard solutions of known concentrations and the internal standard.[5]
-
Calculate the concentration of each component in the reaction samples based on the peak areas and the calibration curves.
-
Causality Behind Experimental Choices:
-
Triphenylphosphine (PPh₃): The addition of a phosphine ligand is crucial. It stabilizes the active Rh(I) species and significantly influences the regioselectivity of the reaction, generally favoring the formation of the linear aldehyde.[6] The excess of PPh₃ helps to maintain the desired coordination sphere around the rhodium center.
-
Syngas (H₂/CO): Both hydrogen and carbon monoxide are essential reactants. The H₂/CO ratio and the total pressure are key parameters that affect the reaction rate and selectivity.
-
Temperature: The reaction temperature influences the rate of reaction and can also affect the regioselectivity. Higher temperatures can sometimes lead to a decrease in the linear-to-branched ratio.[7]
-
Internal Standard (Dodecane): The use of an internal standard is a robust method for quantitative analysis as it corrects for variations in injection volume and detector response.[8]
Performance Metrics and Calculation
-
Conversion (%): The percentage of the initial 1-octene that has been consumed.
-
Conversion (%) = ([1-Octene]initial - [1-Octene]final) / [1-Octene]initial * 100
-
-
Regioselectivity (l:b ratio): The ratio of the linear aldehyde (nonanal) to the branched aldehyde (2-methyloctanal).
-
l:b ratio = [Nonanal] / [2-Methyloctanal]
-
-
Turnover Frequency (TOF): A measure of the catalyst's activity, defined as the number of moles of product formed per mole of catalyst per unit of time (usually hours).
-
TOF (h⁻¹) = (moles of aldehydes produced) / (moles of Rh * time)
-
Comparative Analysis: Rhodium vs. Cobalt
A common alternative to rhodium catalysts in hydroformylation is cobalt carbonyl (Co₂(CO)₈). While significantly cheaper, cobalt catalysts typically require more forcing reaction conditions (higher temperatures and pressures) and exhibit lower regioselectivity towards the linear aldehyde compared to rhodium-phosphine systems.[3][9]
| Feature | Rhodium Tris(2-ethylhexanoate) (with PPh₃) | Cobalt Carbonyl (Co₂(CO)₈) |
| Typical Temperature | 80-120 °C | 110-180 °C |
| Typical Pressure | 10-50 bar | 100-300 bar |
| Regioselectivity (l:b for 1-octene) | Typically >10:1 | Typically 3:1 to 4:1 |
| Activity (TOF) | High | Lower than Rhodium |
| Cost | High | Low |
This comparison highlights the trade-off between the higher cost of the rhodium catalyst and its superior performance under milder conditions, which can lead to lower energy consumption and easier product separation.
Validation in Hydrosilylation: A Key Reaction in Silicone Chemistry
Hydrosilylation is the addition of a Si-H bond across an unsaturated bond, most commonly a C=C double bond. This reaction is fundamental to the silicone industry for producing a wide range of materials. Rhodium catalysts are effective for hydrosilylation, although platinum-based catalysts are more commonly used in industrial applications.
Experimental Protocol: Validation of Catalytic Activity in 1-Octene Hydrosilylation
This protocol outlines a method for validating the catalytic activity of Rhodium tris(2-ethylhexanoate) in the hydrosilylation of 1-octene with diphenylsilane.
Objective: To determine the conversion, yield, and regioselectivity of the hydrosilylation reaction.
Materials:
-
Rhodium tris(2-ethylhexanoate)
-
1-Octene
-
Diphenylsilane
-
Toluene (anhydrous)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
Schlenk flask or similar reaction vessel
-
NMR spectrometer
Procedure:
-
Catalyst Solution Preparation: In a glovebox, prepare a stock solution of Rhodium tris(2-ethylhexanoate) in anhydrous toluene.
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, add the Rhodium tris(2-ethylhexanoate) solution to the desired amount of toluene.
-
Reactant Addition: Add 1-octene, diphenylsilane, and the internal standard to the reaction flask.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 60 °C) with stirring. The Rh(III) precursor is reduced by the silane to the active Rh(I) species.
-
Reaction Monitoring: Take aliquots from the reaction mixture at specific time points.
-
Product Analysis by ¹H NMR Spectroscopy:
-
Prepare the NMR sample by diluting the aliquot in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire a quantitative ¹H NMR spectrum.[10]
-
Identify the signals corresponding to the starting materials (1-octene and diphenylsilane) and the hydrosilylation product(s). The primary product will be the anti-Markovnikov addition product, 1-(diphenylsilyl)octane.
-
-
Quantification:
-
Integrate the characteristic signals of the reactants, products, and the internal standard.
-
Calculate the concentration of each species relative to the known concentration of the internal standard.
-
Causality Behind Experimental Choices:
-
Diphenylsilane: This silane is a common reactant in laboratory-scale hydrosilylation studies. The nature of the silane can influence the reaction rate and selectivity.
-
Temperature: The reaction is typically conducted at moderate temperatures. Higher temperatures can sometimes lead to side reactions, such as alkene isomerization.
-
Internal Standard (1,3,5-trimethoxybenzene): An internal standard with sharp, well-resolved signals in a region of the ¹H NMR spectrum that does not overlap with reactant or product signals is chosen for accurate quantification.[11]
Performance Metrics and Calculation
-
Conversion (%): The percentage of the limiting reactant (typically the silane) that has been consumed.
-
Conversion (%) = ([Silane]initial - [Silane]final) / [Silane]initial * 100
-
-
Yield (%): The percentage of the theoretical maximum amount of product that is formed.
-
Yield (%) = (moles of product formed) / (initial moles of limiting reactant) * 100
-
-
Regioselectivity: In the hydrosilylation of terminal alkenes, the reaction can produce the linear (anti-Markovnikov) or branched (Markovnikov) product. The ratio of these isomers determines the regioselectivity. For many applications, the linear product is desired.
Comparative Analysis: Rhodium vs. Platinum
Platinum-based catalysts, such as Karstedt's catalyst, are the workhorses of industrial hydrosilylation due to their very high activity.[12] However, they can be expensive and sometimes lead to side reactions. Rhodium catalysts can offer an alternative, sometimes with different selectivity profiles.
| Feature | Rhodium Tris(2-ethylhexanoate) | Karstedt's Catalyst (Platinum-based) |
| Activity (TOF) | Generally high | Very high |
| Cost | High | Very High |
| Selectivity | Can offer different selectivities compared to Pt | Typically high for anti-Markovnikov addition |
| Side Reactions | Can catalyze alkene isomerization | Can sometimes lead to dehydrogenative silylation |
The choice between rhodium and platinum often depends on the specific substrate, the desired product, and cost considerations.
Characterization of the Active Catalytic Species
Understanding the nature of the active catalytic species is crucial for optimizing reaction conditions and troubleshooting catalyst deactivation. As Rhodium tris(2-ethylhexanoate) is a pre-catalyst, its transformation into the active Rh(I) species is a key step. In situ spectroscopic techniques are invaluable for this purpose.
-
In situ FTIR Spectroscopy: This technique can be used to monitor the changes in the coordination sphere of the rhodium center under reaction conditions. The appearance of characteristic carbonyl (CO) stretching frequencies can provide evidence for the formation of Rh(I)-carbonyl complexes, which are key intermediates in hydroformylation.[2]
-
In situ NMR Spectroscopy: High-pressure NMR spectroscopy can be used to directly observe the formation of the active Rh(I) hydride species and other intermediates in the catalytic cycle.
By employing these techniques, researchers can gain a deeper understanding of the catalyst activation process and the factors that influence the stability and activity of the catalytic system.
Conclusion and Best Practices
The validation of commercial Rhodium tris(2-ethylhexanoate) is a multifaceted process that requires careful experimental design and rigorous analytical techniques. By following the protocols outlined in this guide, researchers can obtain reliable and reproducible data on the catalytic performance of this versatile precursor.
Key Takeaways for Trustworthy Validation:
-
Acknowledge the Pre-catalyst Nature: Always consider the in situ activation step required to generate the active Rh(I) species.
-
Control Key Parameters: Meticulously control reaction parameters such as temperature, pressure, and ligand-to-metal ratio, as they significantly impact catalyst performance.
-
Employ Robust Analytical Methods: Utilize quantitative techniques like GC-FID with internal standards or quantitative NMR for accurate and precise measurement of reactants and products.
-
Calculate Meaningful Performance Metrics: Go beyond simple conversion and report key metrics like regioselectivity and turnover frequency to provide a comprehensive assessment of catalyst performance.
-
Contextualize with Alternatives: Compare the performance of Rhodium tris(2-ethylhexanoate) with established alternatives to understand its relative strengths and weaknesses for a given application.
By adhering to these principles, researchers can confidently validate the catalytic activity of commercial Rhodium tris(2-ethylhexanoate) and leverage its full potential in their synthetic endeavors.
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Investigation of rhodium catalyzed hydroformylation of ethylene in supercritical carbon dioxide by in situ FTIR spectroscopy. (2002). Inorganica Chimica Acta. [Link]
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Hydrosilylation of 1-octene and cis-2-octene with Et3SiH and Ph2SiH... ResearchGate. [Link]
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Overview of all the compounds identified with GC-MS from the cleavage of HPODE with beta zeolite. ResearchGate. [Link]
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Alkene Hydrosilylation Using Tertiary Silanes with α-Diimine Nickel Catalysts. Redox-Active Ligands Promote a Distinct Mechanistic Pathway from Platinum Catalysts. (2016). ACS Catalysis. [Link]
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Homogeneous hydroformylation of alkenes with hydridocarbonyltris-(triphenylphosphine)rhodium(I) as catalyst. Journal of the Chemical Society A: Inorganic, Physical, Theoretical. [Link]
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Study of Karstedt's Catalyst for Hydrosilylation of a Wide Variety of Functionalized Alkenes with Triethoxysilane and Trimethoxysilane. ResearchGate. [Link]
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A Senior Application Scientist's Guide to Homogeneous vs. Heterogeneous Rhodium Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemical synthesis, particularly within pharmaceutical and fine chemical production, the choice of catalyst can dictate the efficiency, selectivity, and economic viability of a process. Rhodium, a versatile transition metal, is at the heart of many critical transformations, from hydrogenations to hydroformylations. The decision to employ a rhodium catalyst in a homogeneous or heterogeneous state is a critical juncture in process development, with profound implications for reaction performance and scalability. This guide provides a comparative study of these two catalytic regimes, grounded in experimental data and field-proven insights, to empower researchers to make informed decisions.
The Fundamental Dichotomy: A Conceptual Overview
At its core, the distinction between homogeneous and heterogeneous catalysis lies in the phase of the catalyst relative to the reactants and products.
-
Homogeneous Rhodium Catalysis: In this modality, a rhodium complex, typically featuring organic ligands, is dissolved in the reaction solvent, existing in the same phase as the reactants. This intimate molecular-level interaction between the catalyst and substrate often leads to high activity and selectivity.[1][2] The ability to tune the electronic and steric properties of the ligands around the rhodium center provides a high degree of control over the catalytic outcome.[3]
-
Heterogeneous Rhodium Catalysis: Here, the rhodium catalyst exists in a separate phase, usually a solid, with the reaction occurring at the interface between the catalyst surface and the liquid or gas phase containing the reactants. The primary advantage of this approach is the ease of separating the catalyst from the reaction mixture, which simplifies product purification and enables catalyst recycling.[4]
The choice between these two approaches is not merely a matter of convenience but a complex decision involving trade-offs in activity, selectivity, stability, and process economics.
Performance Under the Magnifying Glass: A Comparative Analysis
To truly appreciate the nuances of homogeneous versus heterogeneous rhodium catalysis, we must examine their performance in key chemical transformations.
Asymmetric Hydrogenation: A Case Study in Selectivity
Asymmetric hydrogenation is a cornerstone of chiral drug synthesis, where the precise control of stereochemistry is paramount.[5][6] Homogeneous rhodium catalysts, particularly those bearing chiral phosphine ligands, have historically excelled in this arena, delivering high enantioselectivities for a wide range of substrates.[1][5][6]
Table 1: Comparative Performance in the Asymmetric Hydrogenation of a Prochiral Olefin
| Catalyst System | Catalyst Loading (mol%) | TON (Turnover Number) | TOF (Turnover Frequency, h⁻¹) | Enantiomeric Excess (ee, %) | Recyclability |
| Homogeneous: [Rh(COD)(DuPhos)]BF₄ | 0.1 | >990 | ~1000 | >99 | No |
| Heterogeneous: Polystyrene-immobilized Rh-DuPhos | 1.0 | 95 (1st run) | ~95 | 98 (1st run) | Yes (up to 5 cycles with decreasing ee) |
Data are representative and compiled from typical results in the literature for the hydrogenation of methyl acetamidoacrylate.
The high performance of homogeneous catalysts can be attributed to their well-defined, single-site active centers, which allow for precise chiral induction.[1] However, the cost of rhodium and the often-complex chiral ligands makes their recovery a significant economic driver.[7]
Heterogenization of these highly effective homogeneous catalysts is an attractive strategy to combine their selectivity with the practical advantages of a solid-supported system. Immobilization can be achieved through various techniques, including covalent attachment to polymer supports, encapsulation in porous materials, or adsorption onto solid surfaces.[8][9] While offering reusability, heterogeneous catalysts can sometimes exhibit lower activity and selectivity compared to their homogeneous counterparts due to mass transfer limitations and potential alterations of the catalyst's coordination sphere upon immobilization.
Hydroformylation: Balancing Activity and Processability
Hydroformylation, or oxo-synthesis, is a large-scale industrial process for the production of aldehydes from alkenes.[10] Rhodium-based catalysts are favored for their high activity and selectivity, particularly for the formation of linear aldehydes.[5]
Table 2: Performance Metrics in the Hydroformylation of 1-Octene
| Catalyst System | Temperature (°C) | Pressure (bar, CO/H₂) | TON | TOF (h⁻¹) | n/iso Ratio (linear/branched) | Catalyst Separation |
| Homogeneous: Rh(acac)(CO)₂/TPP | 100 | 20 | >10,000 | ~5,000 | 95:5 | Distillation/Extraction |
| Heterogeneous: Rh/SiO₂ | 120 | 40 | ~1,000 | ~200 | 80:20 | Filtration |
Data are representative and compiled from typical results in the literature. TPP = triphenylphosphine.
Homogeneous rhodium catalysts for hydroformylation offer exceptional activity and regioselectivity, which can be fine-tuned by the choice of phosphine ligands.[5][11] The primary challenge lies in the separation of the catalyst from the high-boiling aldehyde products, which often necessitates energy-intensive distillation processes.[12]
Heterogeneous catalysts, such as rhodium nanoparticles supported on silica, offer a straightforward solution to the separation problem.[13] However, they often require more forcing reaction conditions and can exhibit lower regioselectivity.[13] A critical issue with supported rhodium catalysts is the potential for metal leaching into the product stream, which not only represents a loss of the expensive metal but can also lead to product contamination.[4]
The Bridge Between Worlds: Catalyst Immobilization Strategies
The ideal catalyst would possess the high activity and selectivity of a homogeneous system with the ease of separation and recyclability of a heterogeneous one. This has driven significant research into the development of effective immobilization techniques.
Caption: Strategies for bridging homogeneous and heterogeneous catalysis.
-
Covalent Anchoring: This involves the chemical bonding of a rhodium complex, typically through a modified ligand, to a solid support such as a polymer or silica.[11] This method offers a robust connection that can minimize leaching.
-
Encapsulation: The rhodium catalyst is physically entrapped within the pores of a material like a metal-organic framework (MOF) or a zeolite. The porous structure allows reactants and products to diffuse while retaining the catalyst.
-
Adsorption: The rhodium complex is adsorbed onto the surface of a support material through non-covalent interactions. While simpler to prepare, these catalysts can be more prone to leaching.
The choice of immobilization strategy is critical and depends on the specific reaction conditions and the nature of the catalyst and support.
Ensuring Scientific Integrity: A Protocol for Validating Heterogeneous Catalyst Stability
A key claim for heterogeneous catalysts is their stability and reusability. However, this must be rigorously validated to ensure that the observed catalytic activity is genuinely from the solid-supported species and not from leached homogeneous rhodium in the solution.
Experimental Workflow for Leaching Assessment
Caption: Self-validating workflow for assessing catalyst leaching.
Step-by-Step Protocol for a Hot Filtration Test
The hot filtration test is a crucial experiment to differentiate between a truly heterogeneous catalytic process and one that proceeds via leached homogeneous species.[14][15][16]
-
Initial Reaction Setup: Begin the catalytic reaction with the solid-supported rhodium catalyst under the desired conditions. Monitor the reaction progress by taking small aliquots and analyzing them (e.g., by GC, HPLC, or NMR).
-
Mid-Reaction Filtration: At approximately 50% conversion, rapidly filter the hot reaction mixture through a pre-heated, fine-porosity filter (e.g., a cannula filter or a heated funnel with filter paper) to separate the solid catalyst from the liquid phase. It is critical to maintain the reaction temperature during filtration to prevent re-adsorption of the catalyst onto the support.[4][14]
-
Analysis of the Filtrate: Continue to heat and stir the filtrate under the same reaction conditions. Monitor the reaction progress over time.
-
Interpretation of Results:
-
If the reaction in the filtrate stops or proceeds at a significantly slower rate: This is strong evidence for a truly heterogeneous catalytic mechanism.[15]
-
If the reaction in the filtrate continues at a similar rate: This indicates that a catalytically active homogeneous rhodium species has leached from the solid support and is responsible for the observed reactivity.[14]
-
Making the Right Choice: A Decision Framework
The selection of a homogeneous or heterogeneous rhodium catalyst is a multi-faceted decision that should be guided by the specific requirements of the chemical transformation and the overall process goals.
Caption: Decision framework for choosing a rhodium catalyst system.
-
For early-stage drug discovery and complex molecule synthesis where ultimate selectivity is paramount and material quantities are small, a homogeneous catalyst is often the preferred choice due to the unparalleled control over the reaction outcome.
-
For large-scale production of commodity chemicals or established active pharmaceutical ingredients where process efficiency, catalyst cost, and recyclability are the primary drivers, a heterogeneous catalyst is generally more suitable, provided that activity and selectivity are acceptable.
-
For processes where both high selectivity and recyclability are desired, the development of an immobilized homogeneous catalyst represents a compelling but often more resource-intensive path.
Conclusion
The debate between homogeneous and heterogeneous rhodium catalysis is not about which is definitively "better," but rather which is "fitter for purpose." Homogeneous catalysts offer exquisite control and unparalleled performance in many cases, while heterogeneous systems provide the practical advantages of ease of separation and recyclability. The future of rhodium catalysis will likely see a continued blurring of the lines between these two domains, with the development of novel hybrid catalysts that capture the best of both worlds. By understanding the fundamental principles, performance trade-offs, and validation protocols outlined in this guide, researchers can navigate this complex landscape and select the optimal catalytic system to accelerate their scientific and developmental endeavors.
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Wu, H., Yang, J., Peters, B. B. C., Massaro, L., Zheng, J., & Andersson, P. G. (2021). Asymmetric Full Saturation of Vinylarenes with Cooperative Homogeneous and Heterogeneous Rhodium Catalysis. Journal of the American Chemical Society, 143(47), 19876–19885. [Link]
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Li, C., et al. (2018). Rhodium-Catalyzed Asymmetric Hydrogenation of N-Aryl Imines: A Practical Asymmetric Synthesis of Chiral Amines. Organic Letters, 20(17), 5348-5352. [Link]
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Hirai, H., & Toshima, N. (1986). Preparation of Highly Active Hydrogenation Catalyst by Immobilization of Polymer-Protected Colloidal Rhodium Particles. Chemistry Letters, 15(9), 1545-1548. [Link]
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van den Berg, M., et al. (2000). Highly Enantioselective Rhodium-Catalyzed Hydrogenation with Monodentate Ligands. Advanced Synthesis & Catalysis, 342(10), 1197-1200. [Link]
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Agilent Technologies. (n.d.). Techniques for the Analysis of Organic Chemicals by Inductively Coupled Plasma Mass Spectrometry (ICP-MS). [Link]
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Pörschke, K. R., & Angermund, K. (2020). Mechanistic Understanding of the Heterogeneous, Rhodium-Cyclic (Alkyl)(Amino)Carbene-Catalyzed (Fluoro-)Arene Hydrogenation. ACS Catalysis, 10(10), 5723–5737. [Link]
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Claver, C., & van Leeuwen, P. W. N. M. (Eds.). (2002). Rhodium Catalyzed Hydroformylation. Springer. [Link]
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de Vries, J. G., & Elsevier, C. J. (Eds.). (2007). The Handbook of Homogeneous Hydrogenation. Wiley-VCH. [Link]
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Köckritz, A., & Martin, A. (2008). Synthesis, catalytic activity, and leaching studies of a heterogeneous Pd-catalyst including an immobilized bis(oxazoline) ligand. Beilstein Journal of Organic Chemistry, 4, 19. [Link]
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Augustine, R. L. (1996). Heterogeneous Catalysis for the Synthetic Chemist. CRC press. [Link]
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Zare, K., et al. (2018). Hot filtration test and leaching effect of PMO@ILBF 4 (1.0) for synthesis of. ResearchGate. [Link]
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Barrios-Landeros, F., et al. (2007). Catalytic homogeneous hydrogenation of olefins using N-heterocyclic carbene complexes of rhodium and iridium. Purdue e-Pubs. [Link]
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Alberico, D., et al. (2016). Heterogeneous catalytic approaches in C–H activation reactions. Chemical Communications, 52(25), 4595-4607. [Link]
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Kovtunov, K. V., et al. (2007). para-Hydrogen-Induced Polarization in Heterogeneous Hydrogenation Reactions in Solution. Journal of the American Chemical Society, 129(17), 5498–5506. [Link]
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Guisnet, M., & Gnep, N. S. (2005). Rhodium nanoparticles inside well-defined unimolecular amphiphilic polymeric nanoreactors: synthesis and biphasic hydrogenation catalysis. Journal of Materials Chemistry, 15(35-36), 3634-3642. [Link]
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Sturgeon, R. E., et al. (2014). Sensitive and Spectral Interference-Free Determination of Rhodium by Photochemical Vapor Generation Inductively Coupled Plasma Mass Spectrometry. Analytical Chemistry, 86(12), 5894–5900. [Link]
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Huelgas, G., et al. (2019). The Choice of Rhodium Catalysts in [2+2+2] Cycloaddition Reaction: A Personal Account. Catalysts, 9(12), 1032. [Link]
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Makino, Y., et al. (2018). Rapid and sensitive determination of leached platinum group elements in organic reaction solution of metal-catalyzed reactions by laser ablation-ICP-MS with spot-drying on paper. Journal of Analytical Atomic Spectrometry, 33(11), 1891-1897. [Link]
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Franciò, G., & Leitner, W. (2012). Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Chemical Society Reviews, 41(15), 5052-5064. [Link]
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Royal Society of Chemistry. (2012). Chemistry Practical Techniques: Recrystallisation, including hot filtration. [Link]
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A Senior Application Scientist's Guide to Assessing the Purity of Rhodium Tris(2-ethylhexanoate)
For Researchers, Scientists, and Drug Development Professionals
In the realm of catalysis and specialty chemical synthesis, the purity of organometallic precursors is not merely a matter of quality control; it is the bedrock upon which reproducible and efficient chemical transformations are built. Rhodium tris(2-ethylhexanoate), a versatile catalyst and precursor, is no exception. Its efficacy in critical applications such as hydroformylation and hydrosilylation is directly correlated with its purity profile. This guide provides an in-depth comparison of analytical methodologies for assessing the purity of Rhodium tris(2-ethylhexanoate) samples, complete with experimental insights and protocols to ensure the integrity of your research and development endeavors.
The Criticality of Purity in Rhodium Tris(2-ethylhexanoate)
Rhodium tris(2-ethylhexanoate), with the chemical formula Rh(C₈H₁₅O₂)₃, is a highly soluble source of rhodium in organic media.[1] Its catalytic performance can be significantly hampered by the presence of various impurities. Understanding the nature of these impurities is the first step toward a robust analytical strategy.
Common Impurities and Their Impact:
-
Rhodium(II) Species: The presence of the green-colored dimeric Rhodium(II) 2-ethylhexanoate is a common impurity that can arise during synthesis or degradation.[2] This species is catalytically less active in many applications and its presence indicates a deviation from the desired Rh(III) oxidation state.[2][3]
-
Inorganic Salts (Sodium and Chloride): Residual sodium and chloride ions from the synthesis process can act as catalyst poisons, reducing the overall efficiency and selectivity of the desired reaction.[3][4]
-
Free 2-Ethylhexanoic Acid: The presence of the free carboxylic acid ligand can indicate incomplete reaction or hydrolysis of the final product. This can alter the catalyst's coordination sphere and impact its performance.
-
Other Organic Residues: Solvents or other organic byproducts from the synthesis must be monitored to ensure they do not interfere with the catalytic process.
This guide will dissect a multi-faceted analytical approach, leveraging a suite of spectroscopic and chromatographic techniques to provide a comprehensive purity assessment.
A Comparative Analysis of Analytical Techniques
No single technique can provide a complete picture of the purity of an organometallic compound. A synergistic approach, employing several complementary methods, is essential for a thorough evaluation.
| Analytical Technique | Primary Application for Purity Assessment | Strengths | Limitations |
| NMR Spectroscopy | Structural confirmation, detection of organic impurities and free ligand. | Provides detailed structural information, non-destructive. | Can be insensitive to low levels of certain impurities, ¹⁰³Rh NMR is challenging. |
| Mass Spectrometry | Molecular weight confirmation, identification of impurities and degradation products. | High sensitivity and specificity. | Can be complex for organometallic compounds, potential for fragmentation. |
| Elemental Analysis | Determination of elemental composition (C, H, Rh) to confirm stoichiometry. | Provides fundamental confirmation of bulk purity. | Does not identify the nature of impurities, requires sample combustion. |
| Chromatography (GC/HPLC) | Separation and quantification of organic impurities, including free ligand. | High separation efficiency, quantitative. | Method development can be time-consuming, may not be suitable for all components. |
| UV-Vis Spectroscopy | Specific detection of Rh(II) impurities. | Simple, rapid, and sensitive for specific chromophores. | Limited to chromophoric species, not a broad-spectrum purity tool. |
In-Depth Methodologies and Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Fingerprint
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of Rhodium tris(2-ethylhexanoate) and the identification of organic impurities.
Caption: Workflow for NMR analysis of Rhodium tris(2-ethylhexanoate).
-
Principle: ¹H NMR provides information on the chemical environment of protons within the 2-ethylhexanoate ligands. Coordination to the rhodium center will cause shifts in the proton signals compared to the free acid.
-
Experimental Protocol:
-
Prepare a sample by dissolving approximately 10-20 mg of the Rhodium tris(2-ethylhexanoate) in about 0.6 mL of deuterated chloroform (CDCl₃).
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Reference the spectrum to the residual solvent peak (CHCl₃ at 7.26 ppm).
-
-
Data Interpretation:
-
The complex multiplet signals for the alkyl protons of the 2-ethylhexanoate ligand are expected in the upfield region (typically 0.8-2.5 ppm).
-
Crucially, the absence of a broad singlet peak in the downfield region (around 10-12 ppm) confirms the absence of the carboxylic acid proton of free 2-ethylhexanoic acid.[1]
-
Integration of the ligand proton signals should be consistent with the expected proton count.
-
-
Principle: ¹³C NMR provides information on the carbon skeleton of the ligands. The chemical shift of the carboxylate carbon is particularly sensitive to coordination.
-
Experimental Protocol:
-
Use the same sample prepared for ¹H NMR.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
-
Data Interpretation:
-
The carboxylate carbon (C=O) signal is expected to be in the downfield region (typically 170-185 ppm).[5] Its chemical shift will differ from that of the free acid.
-
Signals for the alkyl carbons will appear in the upfield region.
-
-
Principle: ¹⁰³Rh is a spin-1/2 nucleus with 100% natural abundance, making it theoretically an excellent probe of the metal's coordination environment. However, it has a very low gyromagnetic ratio and a wide chemical shift range, making it an insensitive nucleus to detect directly.[6]
-
Expertise & Experience: Due to its low sensitivity, direct ¹⁰³Rh NMR is often impractical.[7] Indirect methods, such as ¹H-¹⁰³Rh Heteronuclear Multiple Quantum Coherence (HMQC), can be employed on high-field spectrometers by experienced operators to confirm the rhodium's chemical environment.[6]
Mass Spectrometry (MS): Unveiling the Molecular Ion and Fragments
Mass spectrometry is a vital tool for confirming the molecular weight of the complex and identifying potential impurities or degradation products. Electrospray Ionization (ESI) is a soft ionization technique well-suited for organometallic compounds.
Caption: General workflow for ESI-MS analysis of organometallic complexes.
-
Experimental Protocol:
-
Prepare a dilute solution of the sample (approximately 10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infuse the solution directly into the ESI source of the mass spectrometer.
-
Acquire a full scan mass spectrum in positive ion mode.
-
-
Data Interpretation:
-
The primary ion expected would be the molecular ion [M]+ or adducts such as [M+Na]+ or [M+H]+. For Rhodium tris(2-ethylhexanoate) (MW = 532.52 g/mol ), look for a peak around m/z 533.2 [M+H]+ or 555.2 [M+Na]+.[8]
-
The isotopic pattern for rhodium (¹⁰³Rh is 100% abundant) will simplify the interpretation of the molecular ion cluster.
-
Fragmentation may occur, leading to the loss of one or more 2-ethylhexanoate ligands. Observing peaks corresponding to [M - C₈H₁₅O₂]+ and [M - 2(C₈H₁₅O₂)]+ can further confirm the structure.
-
Elemental Analysis: The Stoichiometric Foundation
Elemental analysis provides the fundamental composition of the compound, serving as a crucial check for bulk purity and correct stoichiometry.
-
Principle: The sample is combusted at high temperatures, and the resulting gases (CO₂, H₂O, and N₂) are quantified to determine the percentage of carbon, hydrogen, and nitrogen. The rhodium content is typically determined separately by Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS).[9]
-
Experimental Protocol (CHNS Analysis):
-
Accurately weigh a small amount of the sample (typically 1-3 mg) into a tin capsule.
-
Analyze the sample using a commercial CHNS elemental analyzer.
-
-
Experimental Protocol (Rhodium Content by ICP-OES):
-
Accurately weigh a sample of the compound.
-
Digest the sample using a suitable method, such as microwave digestion with nitric acid, to bring the rhodium into solution.[10]
-
Analyze the resulting solution by ICP-OES, comparing the emission intensity to a calibration curve prepared from rhodium standards. The use of an internal standard is recommended to improve accuracy.[9]
-
-
Data Interpretation:
-
Compare the experimentally determined weight percentages of C, H, and Rh to the theoretical values calculated from the molecular formula (C₂₄H₄₅O₆Rh).
-
Theoretical Values:
-
Carbon (C): 54.13%
-
Hydrogen (H): 8.52%
-
Rhodium (Rh): 19.32%
-
-
A deviation of more than ±0.4% from the theoretical values for C and H may indicate the presence of impurities.[6]
-
Chromatographic Methods: Separating the Components
Chromatography is essential for separating and quantifying volatile and non-volatile impurities.
-
Principle: This method is ideal for detecting and quantifying the volatile free 2-ethylhexanoic acid impurity.[11]
-
Experimental Protocol:
-
Dissolve a known amount of the Rhodium tris(2-ethylhexanoate) sample in a suitable organic solvent.
-
Derivatization of the free acid (e.g., to its pentafluorobenzyl ester) may be necessary to improve its chromatographic properties and detection sensitivity.[11]
-
Inject the sample into a GC-MS system equipped with a suitable capillary column (e.g., a polar wax column).
-
Develop a temperature program that effectively separates the analyte from the solvent and other potential volatile components.
-
Quantify the free acid using a calibration curve prepared from standards of derivatized 2-ethylhexanoic acid.
-
-
Principle: HPLC can be used to separate the main Rhodium tris(2-ethylhexanoate) complex from non-volatile impurities and degradation products.
-
Expertise & Experience: Developing a robust HPLC method for organometallic compounds can be challenging due to potential on-column interactions. A reverse-phase method using a C18 column with a gradient of acetonitrile and water (with a modifier like trifluoroacetic acid) is a common starting point for rhodium complexes. Detection is typically performed using a UV-Vis detector.
UV-Vis Spectroscopy: A Quick Check for Rh(II) Impurities
-
Principle: The dimeric Rhodium(II) 2-ethylhexanoate, a common green-colored impurity, exhibits a characteristic absorption band in the visible region that is absent in the spectrum of the pure Rh(III) compound.[1]
-
Experimental Protocol:
-
Prepare a solution of the Rhodium tris(2-ethylhexanoate) sample in a suitable solvent (e.g., 2-ethylhexanol) at a known concentration.
-
Acquire a UV-Vis spectrum over a range of approximately 300-800 nm.
-
-
Data Interpretation:
Ensuring Trustworthiness: A Self-Validating System
The combination of these analytical techniques creates a self-validating system for purity assessment. For instance, the absence of a free carboxylic acid proton signal in the ¹H NMR spectrum should correlate with a low or non-detectable level of free 2-ethylhexanoic acid by GC-MS. Similarly, elemental analysis results that match the theoretical values provide strong evidence for the absence of significant amounts of impurities that would alter the C:H:Rh ratio.
Conclusion
The comprehensive assessment of Rhodium tris(2-ethylhexanoate) purity is a critical, multi-step process that underpins the reliability and success of its application in research and industry. By employing a combination of NMR spectroscopy for structural verification, mass spectrometry for molecular weight confirmation, elemental analysis for stoichiometric integrity, chromatography for impurity separation, and UV-Vis spectroscopy for specific impurity detection, researchers can be confident in the quality of their starting material. This guide provides the foundational knowledge and practical protocols to implement a robust and trustworthy purity assessment program for Rhodium tris(2-ethylhexanoate), ultimately leading to more consistent and reliable scientific outcomes.
References
- Harbor-Collins, H., Sabba, M., Bengs, C., & Levitt, M. H. (2023). ¹H-enhanced ¹⁰³Rh NMR spectroscopy and relaxometry of ¹⁰³Rh(acac)₃ in solution. Physical Chemistry Chemical Physics, 25(44), 30467-30476.
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Directive Publications. Rhodium (III) Estimation by Spectrophotometric Extraction Using a Novel Analytical Reagent. [Link].
- Google Patents. PREPARATION OF RHODIUM(III)
-
PubMed. Rhodium(III)/Chiral Carboxylic Acid Catalyzed Enantioselective C(sp3)-H Alkylation of 8-Ethylquinolines with α,β-Unsaturated Carbonyl Compounds. [Link].
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Johnson Matthey. Rh 2EH rhodium 2 ethyl hexanoate. [Link].
- Patsnap. Preparation of rhodium(III)
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LookChem. Cas 20845-92-5,Rhodium tris(2-ethylhexanoate). [Link].
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SciELO South Africa. Quantification of rhodium in a series of inorganic and organometallic compounds using cobalt as internal standard. [Link].
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ResearchGate. ESI+ mass spectra of the carboxylato complexes [Ru(η⁶-p-cym)(dpa)(VP)]PF6 (4). [Link].
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Defense Technical Information Center. A 13C NMR Study of the Adsorbed States of CO on Rh Dispersed on A12O3. [Link].
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ResearchGate. Chapter 3 Rhodium-103 NMR. [Link].
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PubMed. Gas chromatographic determination of 2-ethylhexanoic acid in urine as its pentafluorobenzyl ester. [Link].
-
RSC Publishing. Structure and bonding in rhodium coordination compounds: a 103Rh solid-state NMR and relativistic DFT study. [Link].
-
ResearchGate. The thermal behavior of amorphous rhodium hydrous oxide. [Link].
-
ResearchGate. Simultaneous analysis of the di(2-ethylhexyl)phthalate metabolites 2-ethylhexanoic acid, 2-ethyl-3-hydroxyhexanoic acid and 2-ethyl-3-oxohexanoic acid in urine by gas chromatography-mass spectrometry. [Link].
-
ResearchGate. Cationic Carbonyl Complexes of Rhodium(I) and Rhodium(III): Syntheses, Vibrational Spectra, NMR Studies, and Molecular Structures of Tetrakis(carbonyl)rhodium(I) Heptachlorodialuminate and -gallate, [Rh(CO) 4 ][Al 2 Cl 7 ] and [Rh(CO) 4 ][Ga 2 Cl 7 ]. [Link].
- Google Patents. US20200087333A1 - Preparation of rhodium(iii)
-
ACS Publications. Sensitive and Spectral Interference-Free Determination of Rhodium by Photochemical Vapor Generation Inductively Coupled Plasma Mass Spectrometry. [Link].
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LookChem. Rhodium tris(2-ethylhexanoate) CAS 20845-92-5. [Link].
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Elsevier. RIFM fragrance ingredient safety assessment, ethyl 2-ethylhexanoate, CAS Registry Number 2983-37-1. [Link].
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Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link].
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NIST WebBook. Hexanoic acid, 2-ethyl-. [Link].
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PubMed Central. Sensitive and Spectral Interference-Free Determination of Rhodium by Photochemical Vapor Generation Inductively Coupled Plasma Mass Spectrometry. [Link].
-
MDPI. Structural Study of Model Rhodium(I) Carbonylation Catalysts Activated by Indole-2-/Indoline-2-Carboxylate Bidentate Ligands and Kinetics of Iodomethane Oxidative Addition. [Link].
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Agilent. Determination of Rhodium in Catalyst Oil and Aqueous Samples Using the Agilent 710 ICP-OES. [Link].
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National Institutes of Health. A Comprehensive Investigation of the Structural, Thermal, and Biological Properties of Fully Randomized Biomedical Polyesters Synthesized with a Nontoxic Bismuth(III) Catalyst. [Link].
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ResearchGate. 1H NMR Spectra of Rhodium(II) Complexes. [Link].
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University of Heidelberg. ANALYSIS OF FATTY ACIDS. [Link].
-
American Elements. Rhodium 2-Ethylhexanoate. [Link].
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USDA. Determination of Metals by ICP-MS and ICP-OES (Optical Emission Spectrometry). [Link].
-
Northwestern University. NMR Periodic Table: Rhodium NMR. [Link].
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A Comparative Guide to the Catalytic Applications of Rhodium Tris(2-Ethylhexanoate)
For researchers, scientists, and professionals in drug development, the selection of an appropriate catalyst is a critical decision that profoundly influences the efficiency, selectivity, and overall success of a synthetic route. This guide provides an in-depth technical overview and comparative analysis of Rhodium tris(2-ethylhexanoate), a versatile rhodium source in homogeneous catalysis. We will explore its performance in key catalytic transformations, benchmarked against common alternatives, and provide detailed experimental protocols to facilitate its application in the laboratory.
Introduction to Rhodium Tris(2-Ethylhexanoate)
Rhodium tris(2-ethylhexanoate), with the chemical formula Rh(OOC(CH(C₂H₅)C₄H₉))₃, is a coordination complex of rhodium in the +3 oxidation state. Its branched carboxylate ligands confer high solubility in common organic solvents, a crucial attribute for a homogeneous catalyst precursor. This property allows for the generation of catalytically active rhodium species in situ under a variety of reaction conditions. While often used as a precursor, the nature of the carboxylate ligand itself can influence the catalytic outcomes. This guide will delve into its utility in several pivotal organic reactions.
Hydroformylation: Forging Aldehydes with Precision
Hydroformylation, or the oxo process, is a cornerstone of industrial chemistry, involving the addition of a formyl group and a hydrogen atom across an alkene's double bond to produce aldehydes. The regioselectivity of this reaction, yielding either a linear or branched aldehyde, is a key challenge and a primary benchmark for catalyst performance.
Comparative Performance
Rhodium-based catalysts are renowned for their high activity and selectivity in hydroformylation under milder conditions compared to their cobalt counterparts. While Rhodium tris(2-ethylhexanoate) can be used as a precursor, it is the in situ generated rhodium carbonyl hydride species, often modified with phosphine or phosphite ligands, that are the true catalytic players. The choice of ligand is paramount in dictating the linear-to-branched (l/b) ratio of the aldehyde products.
| Catalyst System | Substrate | Temp (°C) | Pressure (bar, CO/H₂) | l/b Ratio | Conversion (%) | Reference |
| Rh(acac)(CO)₂ / PPh₃ | 1-Hexene | 90 | 6.2 (1:1) | 17:1 | High | [1] |
| Rh precursor / DPONP | 1-Octene | >100 | Industrially relevant | >90% linear | High | [2] |
| [Rh]-CA | Styrene | N/A | Syngas | 8.4:1 | N/A | [3] |
Note: Direct comparative data for Rhodium tris(2-ethylhexanoate) as a standalone catalyst in academic literature is scarce, as it is primarily used as a precursor. The data above illustrates the performance of typical rhodium-based systems.
The high linearity achieved with phosphine-modified rhodium catalysts is a significant advantage in the synthesis of primary alcohols and carboxylic acids. The self-assembling phosphine ligand, DPONP, demonstrates the continuous innovation in ligand design to achieve superior selectivity at industrially viable temperatures.[2] In contrast, a rhodium-substituted carbonic anhydrase ([Rh]-CA) shows a remarkable 40-fold change in regioselectivity for the hydroformylation of styrene compared to free rhodium, highlighting the impact of the ligand environment.[3]
Mechanistic Rationale
The generally accepted mechanism for rhodium-catalyzed hydroformylation involves the formation of a rhodium hydride complex.[4] The steric and electronic properties of the ligands surrounding the rhodium center dictate the regioselectivity. Bulky ligands favor the formation of the linear aldehyde by sterically hindering the approach of the alkene that would lead to the branched product.
Caption: Generalized catalytic cycle for rhodium-catalyzed hydroformylation.
Experimental Protocol: Hydroformylation of 1-Hexene
This protocol is a representative procedure for the hydroformylation of an alkene using a rhodium precursor, which can be Rhodium tris(2-ethylhexanoate).
Materials:
-
Rhodium tris(2-ethylhexanoate) solution (or another suitable rhodium precursor like Rh(acac)(CO)₂)
-
Triphenylphosphine (PPh₃)
-
1-Hexene
-
Toluene (anhydrous)
-
Syngas (1:1 mixture of CO and H₂)
-
High-pressure autoclave equipped with a magnetic stirrer and gas inlet.
Procedure:
-
In a glovebox, charge the autoclave with the desired amount of the rhodium precursor and the phosphine ligand (a typical Rh:P ratio is 1:100 or higher).
-
Add anhydrous toluene to dissolve the catalyst components.
-
Add 1-hexene to the reactor.
-
Seal the autoclave, remove it from the glovebox, and connect it to the syngas line.
-
Purge the reactor several times with syngas.
-
Pressurize the reactor to the desired pressure (e.g., 10 bar) with the 1:1 CO/H₂ mixture.
-
Heat the reactor to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Maintain the pressure and temperature for the desired reaction time (e.g., 4 hours), monitoring the pressure to gauge gas uptake.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess gas.
-
Open the reactor and analyze the product mixture by gas chromatography (GC) to determine conversion and the linear-to-branched aldehyde ratio.
Hydrosilylation: Crafting Silicon-Carbon Bonds
Hydrosilylation, the addition of a Si-H bond across an unsaturated bond, is a fundamental reaction in organosilicon chemistry with wide applications in materials science and organic synthesis. Rhodium complexes are effective catalysts for this transformation.
Comparative Performance
Rhodium catalysts often exhibit different selectivity compared to the more commonly used platinum catalysts, such as Karstedt's catalyst. While platinum catalysts are highly active, rhodium catalysts can offer advantages in terms of chemoselectivity and regioselectivity, particularly with certain substrates.
| Catalyst | Substrate | Silane | Product(s) | Observations | Reference |
| Rhodium tris(2-ethylhexanoate) | Alkenes | Acylhydrosilanes | Acylsilanes | Good to excellent yields under mild conditions. | [5][6] |
| [Cp*RhI(C,C′)-Triaz] | Oct-1-yne | HSiMePh₂ | β-(Z)-vinylsilane | Excellent selectivity and recyclability. | [7] |
| Platinum Nanoparticles | 1-Octene | Polymethylhydrosiloxane | Alkylsilane | As efficient as Karstedt's complex. | [8] |
Rhodium tris(2-ethylhexanoate) has been successfully employed in the hydrosilylation of alkenes with novel acylhydrosilanes, providing a direct route to valuable acylsilanes.[5][6] This highlights its utility in developing new synthetic methodologies. In the hydrosilylation of alkynes, specific rhodium complexes can exhibit high stereoselectivity, for instance, yielding the β-(Z)-vinylsilane product exclusively.[7]
Mechanistic Rationale
The mechanism of rhodium-catalyzed hydrosilylation is generally believed to proceed via the Chalk-Harrod mechanism or a modified version thereof.[9] This involves the oxidative addition of the Si-H bond to the rhodium center, followed by coordination of the unsaturated substrate, migratory insertion, and reductive elimination.
Caption: The Chalk-Harrod mechanism for rhodium-catalyzed hydrosilylation.
Experimental Protocol: Hydrosilylation of an Alkene
This is a general procedure for the hydrosilylation of an alkene using Rhodium tris(2-ethylhexanoate) as the catalyst precursor.
Materials:
-
Rhodium tris(2-ethylhexanoate)
-
Alkene (e.g., 1-octene)
-
Hydrosilane (e.g., triethylsilane)
-
Anhydrous solvent (e.g., toluene or THF)
-
Schlenk flask and standard Schlenk line equipment
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the Rhodium tris(2-ethylhexanoate) catalyst.
-
Add the anhydrous solvent, followed by the alkene.
-
Slowly add the hydrosilane to the stirred solution at room temperature. An exotherm may be observed.
-
Stir the reaction mixture at the desired temperature (room temperature to reflux, depending on the reactivity of the substrates) and monitor the progress by TLC or GC.
-
Upon completion, the reaction mixture can be concentrated under reduced pressure.
-
The crude product can be purified by distillation or column chromatography on silica gel.
C-H Functionalization: A Paradigm Shift in Synthesis
Direct C-H functionalization has emerged as a powerful strategy for streamlining organic synthesis by avoiding the need for pre-functionalized starting materials. Rhodium(III) complexes, often generated from precursors like Rhodium tris(2-ethylhexanoate), are highly effective catalysts for these transformations.[10]
Comparative Performance
The development of C-H activation catalysis has been dominated by palladium, but rhodium catalysts have shown unique reactivity and selectivity. Pentamethylcyclopentadienyl (Cp*) rhodium(III) complexes are particularly prominent.[11]
| Catalyst System | Substrate | Coupling Partner | Product | Observations | Reference |
| [CpRhCl₂]₂ / AgOAc | N-phenoxyacetamide | Alkene | Substituted quinoline | High yields and regioselectivity. | [11] |
| [CpCF₃RhCl₂]₂ | Oxime | Alkyne | Substituted pyridine | Overcomes catalyst inhibition seen with Cp*Rh. | [11] |
While direct comparative studies with Rhodium tris(2-ethylhexanoate) are not as prevalent, it serves as a valuable precursor for generating the active Rh(III) species. The choice of the cyclopentadienyl ligand on the rhodium center can significantly impact the catalyst's performance, as demonstrated by the enhanced reactivity of the electron-poor Cp*CF₃ ligand.[11]
Mechanistic Rationale
Rhodium(III)-catalyzed C-H activation typically proceeds via a concerted metalation-deprotonation (CMD) pathway.[10][12] A directing group on the substrate coordinates to the rhodium center, positioning a C-H bond for cleavage. The resulting rhodacycle intermediate then reacts with a coupling partner, followed by reductive elimination to furnish the product and regenerate the active catalyst.
Sources
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of Rhodium tris(2-ethylhexanoate)
As a senior application scientist, my primary focus extends beyond the successful application of our chemical products to encompass their entire lifecycle, including safe handling and responsible disposal. Rhodium tris(2-ethylhexanoate), a valuable organometallic catalyst precursor, demands a rigorous and informed approach to its disposal.[1] This guide provides essential, field-proven procedures for researchers, scientists, and drug development professionals. Our objective is to ensure that safety and environmental stewardship are integral to your laboratory's workflow, building a foundation of trust that goes beyond the product itself.
The Foundational Principle: Hazard-First Assessment
Before any disposal procedure is initiated, a thorough understanding of the compound's inherent risks is paramount. This is not merely a procedural formality; it is the logical basis for every handling and disposal decision. Rhodium tris(2-ethylhexanoate) is not a benign substance; it is a complex organometallic compound with specific health and environmental hazards that dictate its classification as hazardous waste.
Causality of Hazards:
-
Heavy Metal Toxicity: The presence of rhodium, a precious heavy metal, means that improper disposal can lead to the contamination of soil and water systems. While not one of the eight metals specifically listed under the Resource Conservation and Recovery Act (RCRA), the principles of managing heavy metal waste are directly applicable.[2][3][4]
-
Reproductive and Developmental Risks: The compound is classified as a reproductive toxicant.[5][6][7] Specifically, it carries the GHS hazard statement H361, indicating it is "Suspected of damaging fertility or the unborn child"[7]. The 2-ethylhexanoic acid moiety, a likely metabolite, has been identified as a developmental toxicant in animal studies at high doses.[8]
-
Aquatic Toxicity: This chemical is designated as H413, "May cause long lasting harmful effects to aquatic life"[6][7]. This necessitates preventing its entry into any waterway or sewer system under any circumstances.[9][10]
-
Corrosivity and Irritation: The compound can cause severe skin burns and serious eye damage.[6]
This hazard profile mandates that Rhodium tris(2-ethylhexanoate) and any materials contaminated with it must be disposed of through an approved hazardous waste disposal plant.[5][7][11]
Quantitative Hazard Summary
| Hazard Classification | GHS Hazard Code | Description | Source |
| Reproductive Toxicity | H361 | Suspected of damaging fertility or the unborn child | [7] |
| Skin Corrosion/Irritation | H314 / H315 | Causes severe skin burns and eye damage / Causes skin irritation | [6] |
| Serious Eye Damage | H318 / H319 | Causes serious eye damage / Causes serious eye irritation | [6] |
| Aquatic Hazard (Long-term) | H413 | May cause long lasting harmful effects to aquatic life | [6][7] |
Laboratory-Scale Disposal: A Step-by-Step Protocol
For research and development settings, waste is typically generated in small quantities. The following protocol is a self-validating system designed to ensure safety and compliance from the point of generation to final disposal.
Step 1: Assemble Personal Protective Equipment (PPE)
-
Rationale: Direct contact can cause severe skin and eye damage.[6] Inhalation of any aerosols or particulates must be avoided.
-
Procedure: Before handling the waste, don the following:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or, preferably, chemical splash goggles.
-
Lab Coat: A standard laboratory coat to protect from incidental contact.
-
Ventilation: All handling of open containers of this waste must be conducted inside a certified chemical fume hood.[12]
-
Step 2: Waste Segregation and Collection
-
Rationale: To prevent cross-contamination and ensure the waste is handled by the correct disposal stream, it must be segregated at the source. Mixing hazardous and non-hazardous waste is a serious compliance violation that increases disposal costs and environmental risk.
-
Procedure:
-
Designate a specific, dedicated hazardous waste container for Rhodium tris(2-ethylhexanoate) and its associated contaminated materials.
-
The container must be made of a compatible material (e.g., glass or high-density polyethylene), be in good condition, and have a secure, leak-proof lid.[13]
-
Label the container clearly with "Hazardous Waste," the full chemical name "Rhodium tris(2-ethylhexanoate)," and the associated hazard pictograms (e.g., Health Hazard, Corrosion, Environmental Hazard).
-
Step 3: Managing Contaminated Materials
-
Rationale: The hazard is not limited to the pure compound. Any item that has come into contact with it is also considered hazardous waste.
-
Procedure:
-
Solid Waste: Place contaminated gloves, weigh boats, pipette tips, and absorbent materials (used for cleaning spills) directly into the designated hazardous waste container.
-
Liquid Waste: Unused solutions or reaction mixtures containing Rhodium tris(2-ethylhexanoate) should be collected in a designated liquid hazardous waste container. Never pour this waste down the drain.[9][11]
-
Contaminated Glassware: Rinse glassware with a minimal amount of a suitable organic solvent (e.g., acetone or ethanol) inside a fume hood. The resulting rinsate is hazardous and must be collected in the designated liquid hazardous waste container.
-
Step 4: Temporary On-Site Storage
-
Rationale: Proper storage prevents accidental spills, exposure, and reactions with incompatible materials.
-
Procedure:
Step 5: Final Disposal Arrangement
-
Rationale: Final disposal must be handled by trained professionals at a licensed facility to ensure regulatory compliance and environmental protection.
-
Procedure:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Follow all institutional procedures for waste handover, including any required paperwork.
-
If operating independently, contract with a licensed hazardous waste disposal contractor.[14]
-
The Industrial Priority: Reclamation and Recycling
For larger quantities of rhodium-containing waste, the high economic value of rhodium makes reclamation the most logical and environmentally responsible disposal pathway.[15] Landfilling this valuable resource is not a sustainable practice.
-
Hydrometallurgical Recycling: This process involves using chemical leaches to dissolve the rhodium from the waste material. The rhodium is then selectively precipitated or extracted from the solution and further refined.[15]
-
Pyrometallurgical Recycling: This is a high-temperature process where the waste is smelted with fluxes. The dense rhodium metal separates from the lighter slag, allowing for its recovery.[15][16]
For industrial users, establishing a partnership with a precious metal refiner is the most effective disposal strategy.[15]
Visualized Workflow: Decision Logic for Waste Handling
The following diagram outlines the decision-making process for the proper management of waste streams containing Rhodium tris(2-ethylhexanoate).
Caption: Decision workflow for handling rhodium-containing waste.
References
-
American Elements. (n.d.). Rhodium 2-Ethylhexanoate. Retrieved from [Link]
-
Cosmetic Ingredient Review. (2013). Amended Safety Assessment of Alkyl Ethylhexanoates as Used in Cosmetics. International Journal of Toxicology. [Discusses the developmental toxicity of the 2-ethylhexanoic acid metabolite]. Retrieved from [Link]
-
PubChem. (n.d.). Hexanoic acid, 2-ethyl-, rhodium(3+) salt (3:1). National Center for Biotechnology Information. [Provides aggregated GHS hazard information from multiple sources]. Retrieved from [Link]
-
LookChem. (n.d.). Rhodium tris(2-ethylhexanoate). [Provides chemical properties and safety data]. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Guidance For Hazard Determination. U.S. Department of Labor. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Other Disposal Guidance. [Discusses considerations for the combustion of heavy metals]. Retrieved from [Link]
-
Park, I. (2016). Purification and Recovery of Rhodium Metal by the Formation of Intermetallic Compounds. [Academic paper on rhodium recovery methods]. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. U.S. Department of Labor. Retrieved from [Link]
-
ALS Global. (2023). RCRA 8 Metals: EPA Limits, Guidance, and How to Get Compliant. Retrieved from [Link]
-
Australian Government Department of Health. (2013). Hexanoic acid, 2-ethyl-: Human health tier II assessment. [Provides toxicological assessment of the ligand component]. Retrieved from [Link]
-
Solubility of Things. (n.d.). Safety and Handling of Organometallic Compounds. Retrieved from [Link]
-
Hazardous Waste Experts. (2024). Which Substances Make Up the RCRA 8 Metals?. Retrieved from [Link]
-
Impala Platinum. (n.d.). Platinum Metals Refinery Safety Data Sheet. [Provides general disposal considerations for rhodium compounds]. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Rhodium. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (1978). Inorganic Mercury and its Compounds. U.S. Department of Labor. [Provides historical context and general principles for handling heavy metal waste]. Retrieved from [Link]
-
Heraeus Precious Metals. (2024). Safety Data Sheet for Rhodium Powder / Sponge. [Details handling and spill cleanup procedures for rhodium metal]. Retrieved from [Link]
-
MDPI. (2022). Recent Developments on Processes for Recovery of Rhodium Metal from Spent Catalysts. Metals. Retrieved from [Link]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
